1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGNTFOVANBJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid and its Analogs: A Key Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not readily found in public databases, this guide will leverage data from closely related analogs to detail its synthesis, physicochemical properties, and profound applications in drug development. We will explore the rationale behind its structural design and its role as a versatile scaffold for creating novel therapeutics.
Introduction: The Strategic Importance of the N-Sulfonylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. When coupled with an arylsulfonyl group at the nitrogen atom, the resulting N-sulfonylpiperidine moiety offers a unique combination of properties. The sulfonyl group is a strong hydrogen bond acceptor and is metabolically stable, often improving the pharmacokinetic profile of a drug candidate.
The specific introduction of a 4-fluorophenyl group to the sulfonyl moiety is a deliberate design choice in medicinal chemistry. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the compound's lipophilicity and membrane permeability, thereby enhancing its drug-like properties. The carboxylic acid at the 4-position of the piperidine ring provides a crucial handle for further chemical modification or for direct interaction with biological targets.
Physicochemical Properties and Identification
| Property | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid | 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid |
| CAS Number | 122891-92-3 | 737840 (PubChem CID) |
| Molecular Formula | C12H15NO4S | C13H17NO4S |
| Molecular Weight | 269.32 g/mol | 283.35 g/mol |
| Appearance | Solid | Solid |
| Storage | Store at 0-8°C | Room temperature |
For the target compound, This compound , the key identifiers are:
-
Molecular Formula: C12H14FNO4S
-
Molecular Weight: 287.31 g/mol
Synthesis of this compound: A Robust Protocol
The synthesis of N-arylsulfonyl-4-piperidinecarboxylic acids is typically achieved through a nucleophilic substitution reaction between a piperidine derivative and an arylsulfonyl chloride. The following protocol describes a general and reliable method for the preparation of the title compound.
Experimental Protocol: Sulfonylation of Piperidine-4-carboxylic Acid
Objective: To synthesize this compound from piperidine-4-carboxylic acid and 4-fluorophenylsulfonyl chloride.
Reagents and Materials:
-
Piperidine-4-carboxylic acid
-
4-Fluorophenylsulfonyl chloride
-
Sodium bicarbonate (NaHCO3) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (H2O)
-
Hydrochloric acid (HCl), 1M solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid in a mixture of water and a suitable organic solvent like DCM or THF. The aqueous phase is necessary to dissolve the piperidine salt, while the organic phase will dissolve the sulfonyl chloride and the final product.
-
Base Addition: Add at least two equivalents of a base, such as sodium bicarbonate or triethylamine. The first equivalent neutralizes the carboxylic acid, and the second equivalent will quench the HCl generated during the reaction. The choice of base is critical; an inorganic base like sodium bicarbonate is mild and easy to remove, while an organic base like triethylamine can also be used but may require more rigorous purification.
-
Sulfonyl Chloride Addition: Slowly add a solution of 4-fluorophenylsulfonyl chloride in the same organic solvent to the reaction mixture at room temperature with vigorous stirring. The slow addition is important to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove any unreacted amine and excess base, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO4 or Na2SO4. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Conceptual diagram of the compound acting as a receptor antagonist.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling arylsulfonyl chlorides and piperidine derivatives should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the chemical waste in accordance with local regulations.
Conclusion
This compound represents a strategically important molecular scaffold in contemporary drug discovery. Its synthesis is straightforward, and its structural features offer a compelling combination of metabolic stability, potential for strong target engagement, and tunable physicochemical properties. While the specific properties of this exact molecule require empirical determination, the wealth of data on its close analogs underscores its potential as a valuable building block for the development of novel therapeutics targeting a wide range of diseases. Researchers and drug development professionals can confidently utilize this scaffold as a starting point for innovative medicinal chemistry programs.
References
- LookChem. Cas 845827-16-9, 1-(4-fluorophenyl)piperidine-4-carboxylic acid. [Link]
- PubChem. 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid. [Link]
- Safety Data Sheet.
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]
- Angene Chemical.
- S. M. D. Moi, et al. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid molecular weight
An In-Depth Technical Guide on the Core Physicochemical Properties of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Abstract
This technical guide provides a comprehensive framework for the determination and verification of the molecular weight of this compound, a compound of interest within medicinal chemistry and drug development. Piperidine derivatives are foundational scaffolds in numerous pharmaceuticals, making the precise characterization of novel analogues a critical step in the discovery pipeline.[1][2] This document moves beyond simple reporting of a theoretical value, instead detailing the necessary integration of theoretical calculations with robust, high-fidelity analytical protocols. We present a self-validating workflow employing high-resolution mass spectrometry (HRMS) for empirical mass determination and nuclear magnetic resonance (NMR) spectroscopy for essential structural confirmation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a rigorous and defensible approach to small molecule characterization.
Compound Identification and Theoretical Physicochemical Properties
The initial step in characterizing any novel compound is to establish its theoretical properties based on its molecular structure. This provides a baseline against which all empirical data must be compared. The subject of this guide is this compound.
IUPAC Name: 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid Molecular Formula: C₁₂H₁₄FNO₄S
The molecular formula is derived by summing the constituent atoms of the three core fragments: the 4-fluorophenyl group (C₆H₄F), the sulfonyl linker (SO₂), and the piperidine-4-carboxylic acid moiety (C₆H₁₀NO₂).
From this formula, we can calculate the key theoretical mass values. It is critical to distinguish between the average molecular weight (MW), which uses the weighted average of natural isotopic abundances, and the monoisotopic mass, which uses the mass of the most abundant isotope for each element. High-resolution mass spectrometry directly measures the monoisotopic mass.[3][4]
Table 1: Theoretical Physicochemical Data
| Property | Value | Rationale / Method |
| Molecular Formula | C₁₂H₁₄FNO₄S | Derived from structural analysis. |
| Average Molecular Weight | 303.31 g/mol | Calculated using IUPAC standard atomic weights. |
| Monoisotopic Mass | 303.0628 Da | Calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, ³²S). This is the value to be compared against HRMS data. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid -OH group. |
| Hydrogen Bond Acceptors | 5 | From the four oxygen atoms and the fluorine atom. |
| Topological Polar Surface Area | 80.38 Ų | Calculated value; relevant for predicting membrane permeability. |
The Imperative of Experimental Verification
While theoretical calculations are foundational, they represent an idealized state. In practice, a synthesized compound can contain impurities, residual solvents, or form hydrates, all of which would invalidate a characterization based solely on theory. Furthermore, experimental verification provides definitive proof of structure, ensuring that the correct molecule has been synthesized. A multi-technique approach is therefore not just best practice; it is a requirement for scientific rigor in a drug development context.
We advocate for a two-pronged strategy:
-
High-Resolution Mass Spectrometry (HRMS): To obtain a highly accurate experimental mass measurement for direct comparison with the calculated monoisotopic mass.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure, ensuring the measured mass corresponds to the correct atomic arrangement.[6][7]
Experimental Protocol: Molecular Weight & Structure Verification
This section outlines a detailed, field-proven methodology for the definitive characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
Causality: The objective is to measure the mass of the intact molecule with sufficient accuracy (typically <5 ppm) to unambiguously confirm its elemental composition. Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for polar molecules of this nature, minimizing fragmentation and maximizing the abundance of the molecular ion.[8][9] A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for its high resolution and mass accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid) to create a 1 mg/mL stock solution. The acid helps promote protonation for positive ion mode.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent system.
-
-
Instrumentation & Ionization:
-
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Introduce the sample via direct infusion or through a short chromatographic column to desalt the sample prior to entering the mass spectrometer.
-
Set the ESI source to operate in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.
-
-
Data Acquisition:
-
Acquire data over a mass range appropriate for the target molecule (e.g., m/z 100-500).
-
In positive ion mode, the primary target ion is the protonated molecule [C₁₂H₁₄FNO₄S + H]⁺, with a theoretical m/z of 304.0706 . Also monitor for potential adducts like the sodium adduct [M+Na]⁺ (m/z 326.0525).
-
In negative ion mode, the target is the deprotonated molecule [C₁₂H₁₄FNO₄S - H]⁻, with a theoretical m/z of 302.0549 .
-
-
Data Analysis & Validation:
-
Process the acquired spectrum to identify the peak corresponding to the molecular ion.
-
Compare the experimentally measured m/z value to the theoretical monoisotopic mass.
-
Validation Criterion: The mass error, calculated as [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6, must be below 5 ppm. A successful result provides high confidence in the elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While HRMS confirms the elemental formula, it provides no information about connectivity. NMR spectroscopy is the gold standard for elucidating the precise structure of organic molecules by probing the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F).[10][11] This step validates that the measured mass belongs to the correct isomer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for its ability to dissolve polar compounds and to allow observation of the exchangeable carboxylic acid proton.
-
¹H NMR Acquisition: This experiment will confirm the presence and connectivity of all hydrogen atoms. Expected signals would include:
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Multiplets in the aromatic region corresponding to the four protons of the 4-fluorophenyl group.
-
Signals corresponding to the protons on the piperidine ring.
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A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
-
-
¹³C NMR Acquisition: This experiment confirms the carbon skeleton of the molecule. The spectrum should show 12 distinct carbon signals (or fewer if symmetry causes overlap), including signals for the carbonyl carbon of the carboxylic acid and the fluorine-coupled carbons of the aromatic ring.
-
¹⁹F NMR Acquisition: This is a simple but powerful experiment to confirm the presence of the fluorine atom. A single signal (likely a triplet due to coupling with adjacent aromatic protons) is expected, confirming the fluoro-substituent.
-
Data Analysis & Validation: The combination of these spectra allows for the complete assignment of the molecule's structure, confirming that the mass measured by HRMS corresponds to this compound and not an isomer.
Workflow Visualization
The logical flow for the definitive characterization of the compound's molecular weight is a multi-stage, self-validating process. It begins with theoretical calculations that inform the experimental setup, which in turn produces empirical data to validate the initial theory.
Caption: Workflow for molecular weight and structure verification.
Conclusion
The molecular weight of this compound is theoretically calculated to be 303.31 g/mol (average mass) with a monoisotopic mass of 303.0628 Da. However, as this guide emphasizes, a theoretical value is insufficient for rigorous scientific applications in fields like drug discovery. The outlined protocols, combining the precision of high-resolution mass spectrometry with the structural certainty of NMR spectroscopy, provide a robust and essential framework for empirically verifying this fundamental physicochemical property. This dual-validation approach ensures data integrity and provides the high-confidence characterization necessary for advancing research and development activities.
References
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- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid. National Center for Biotechnology Information.
- CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
- Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 634–640.
- Cholli, A., Krishnaswami, A., & Venturella, V. (1993). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Applied Spectroscopy, 47(7), 1065–1067.
- Rubiralta, M., Giralt, E., & Diez, A. (1991).
- Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination.
- Bang-Andersen, B., Bøgesø, K. P., & Jensen, K. G. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.
- Lee, J., Lee, M., & Kim, D. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters, 6(5), 894–898.
- Hung, M. S., Chang, C. P., Li, T. C., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439–1443.
- Creative Biolabs. (n.d.). Protein Molecular Weight Determination: Key Methods, Techniques, & Applications.
- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
- Lee, J., Lee, M., & Kim, D. (2015). Molecular Weight Determination by Counting Molecules. ResearchGate.
- Barlaam, B., Davies, A., & Hennequin, L. (2012). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 55(2), 843–855.
- Poplawski, J., & Holyst, R. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Magnetic Resonance in Chemistry, 59(9), 896–902.
- University of Colorado Boulder. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12.
- Ali, A., Tyagarajan, S., & Amblard, F. (2011). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. Journal of Medicinal Chemistry, 54(7), 2433–2446.
- AZoM. (2015). Measuring Molecular Weight, Size and Branching of Polymers.
- Kriskó, A., & Wawrzyniak, P. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326.
- Bettersize Instruments. (2021). Measuring the Molecular Weight of Molecules via Static Light Scattering.
- Early, J. V., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 48, 116401.
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An In-Depth Technical Guide to 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid is a synthetic organic compound featuring a piperidine core functionalized with a 4-fluorophenylsulfonyl group at the nitrogen atom and a carboxylic acid at the 4-position. This molecule belongs to the class of N-arylsulfonylpiperidines, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The unique combination of the rigid piperidine ring, the electron-withdrawing fluorophenylsulfonyl group, and the versatile carboxylic acid moiety imparts specific physicochemical properties that make it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, a plausible synthetic route, and the potential applications of this compound in drug discovery and development.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to be substituted at various positions allow for the precise orientation of functional groups to interact with biological targets. The introduction of a sulfonyl group on the piperidine nitrogen, particularly an arylsulfonyl group, can significantly influence the molecule's properties. The sulfonamide linkage is a key feature in many drugs, known for its ability to form strong hydrogen bonds and its metabolic stability.
The specific incorporation of a 4-fluorophenyl group is a common strategy in drug design. The fluorine atom can modulate physicochemical properties such as lipophilicity and pKa, and can also influence metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.[2][3] The carboxylic acid group at the 4-position of the piperidine ring provides a handle for further chemical modifications, such as amide bond formation, allowing for the creation of diverse chemical libraries for screening.
This guide will delve into the key technical aspects of this compound, providing researchers with the foundational knowledge to effectively utilize this compound in their research endeavors.
Molecular Structure and Identification
The chemical structure of this compound is characterized by a central piperidine ring. A 4-fluorophenylsulfonyl group is attached to the nitrogen atom of the piperidine ring, and a carboxylic acid group is attached to the carbon atom at the 4-position.
Systematic Name: this compound[4]
Chemical Formula: C₁₂H₁₄FNO₄S[5]
Molecular Weight: 287.31 g/mol [5]
CAS Number: 326907-70-4[6]
Chemical Structure of the target compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄FNO₄S | [5] |
| Molecular Weight | 287.31 g/mol | [5] |
| Appearance | Not Available | [4] |
| Boiling Point | Not Available | [6] |
| Shipping Temperature | Room Temperature | [7] |
| Storage Temperature | -20°C | [7] |
Note: Some of the data is from suppliers and may not be experimentally verified.
The presence of the fluorophenylsulfonyl group is expected to increase the lipophilicity of the molecule compared to the unsubstituted piperidine-4-carboxylic acid. The fluorine atom can also lower the pKa of the piperidine nitrogen, making it less basic. The carboxylic acid moiety provides a site for ionization, contributing to its overall solubility profile.
Synthesis
A plausible and efficient method for the synthesis of this compound involves the reaction of piperidine-4-carboxylic acid with 4-fluorobenzenesulfonyl chloride. This is a standard method for the formation of N-sulfonylpiperidines.
Proposed synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is a general procedure based on known methods for the synthesis of N-arylsulfonylpiperidines and should be optimized for specific laboratory conditions.
Materials:
-
Piperidine-4-carboxylic acid (1 equivalent)
-
4-Fluorobenzenesulfonyl chloride (1.1 equivalents)
-
Triethylamine (2.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine to the suspension and stir at room temperature until a clear solution is obtained.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with 1 M hydrochloric acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Drug Discovery and Development
The this compound scaffold holds significant potential as a versatile building block in drug discovery. The combination of the piperidine core, the fluorophenylsulfonyl group, and the carboxylic acid functionality allows for the exploration of a wide range of chemical space and the targeting of various biological systems.
Central Nervous System (CNS) Disorders
N-arylsulfonylpiperidine derivatives have been investigated for their activity on various CNS targets. For instance, related compounds have shown affinity for serotonin receptors, suggesting potential applications in the treatment of depression, anxiety, and other mood disorders.[8] The 4-fluorophenylsulfonyl moiety can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs.
Antimicrobial Agents
Sulfonamides are a well-established class of antimicrobial agents. The incorporation of the this compound motif into larger molecules could lead to the development of novel antibacterial and antifungal compounds. The piperidine and carboxylic acid groups offer opportunities for further derivatization to optimize antimicrobial potency and selectivity.
Enzyme Inhibition
The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors. For example, derivatives of sulfonylated piperidines have been explored as inhibitors of carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer.[2] The 4-fluorophenyl group can contribute to specific interactions within the enzyme's active site, potentially leading to potent and selective inhibitors.
Analytical Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, with splitting patterns indicative of their coupling. The protons on the piperidine ring would appear as multiplets in the aliphatic region. The proton of the carboxylic acid would likely be a broad singlet.
-
¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the 4-fluorophenyl ring, the piperidine ring, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (287.31 g/mol ).
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique structural features, including the piperidine core, the 4-fluorophenylsulfonyl group, and the carboxylic acid handle, provide a solid foundation for the design and synthesis of novel therapeutic agents targeting a range of diseases. The proposed synthetic route offers a practical approach to obtaining this compound, and its predicted physicochemical and spectroscopic properties provide a basis for its characterization and further development. As research in the field of N-arylsulfonylpiperidines continues to expand, the utility of this and related compounds in the development of next-generation therapeutics is expected to grow.
References
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Synthesis and characterization of novel sulfonylpiperidine derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Sulfonylpiperidine Derivatives
Foreword: From Privileged Scaffolds to Precision Therapeutics
As a Senior Application Scientist, my experience is rooted in the practical challenges and triumphs of medicinal chemistry. We often speak of "privileged scaffolds"—molecular frameworks that appear repeatedly in successful drugs. The piperidine ring is a quintessential example, a cornerstone of pharmaceuticals targeting everything from CNS disorders to infectious diseases.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a powerful tool for interacting with biological targets.[1] Similarly, the sulfonamide group, the basis of the first life-saving sulfa drugs, remains a crucial pharmacophore in modern medicine, finding applications as antibacterial, anti-inflammatory, and anti-tumoral agents.[2][3]
The strategic fusion of these two entities yields sulfonylpiperidine derivatives, a class of compounds with immense therapeutic potential.[4][5] These molecules are not mere combinations of their parts; they are integrated systems where the sulfonamide moiety modulates the electronic properties and conformational behavior of the piperidine ring, and vice versa. This interplay allows for the fine-tuning of properties critical to drug efficacy, such as target affinity, selectivity, and pharmacokinetics.
This guide is designed for the practicing researcher and drug development professional. It eschews a rigid, textbook format in favor of a narrative that mirrors the logic of a discovery campaign. We will move from the foundational chemistry of synthesis to the nuanced art of structural characterization, always focusing on the "why" behind the "how." The protocols described herein are intended to be self-validating systems, providing the technical accuracy and field-proven insights necessary to empower your research.
PART 1: STRATEGIC SYNTHESIS OF SULFONYLPIPERIDINE DERIVATIVES
The synthesis of a novel compound is a process of deliberate architectural design at the molecular level. The choice of synthetic route dictates not only the feasibility of accessing the target molecule but also the efficiency, scalability, and the ease with which analogs can be generated for structure-activity relationship (SAR) studies.
The Foundational Approach: Direct N-Sulfonylation
The most direct and widely employed method for constructing the sulfonylpiperidine linkage is the reaction between a piperidine nitrogen and an appropriately substituted sulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center.
Causality Behind the Protocol: The piperidine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid generated as a byproduct. The choice of base and solvent is critical for success. An inert, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred to avoid side reactions. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Pyridine can also be used and can act as both a base and a catalyst, but its removal during work-up can be more challenging.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Preparation: To a solution of the desired piperidine derivative (1.0 equivalent) in anhydrous DCM (0.1–0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2–1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the corresponding sulfonyl chloride (1.0–1.1 equivalents) dropwise or portion-wise to the stirred solution, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonylpiperidine derivative.[6]
Workflow Visualization: N-Sulfonylation of Piperidine
Caption: General workflow for the synthesis of sulfonylpiperidines via N-sulfonylation.
Modular Synthesis via Palladium-Catalyzed Cross-Coupling
For creating diverse chemical libraries, modular approaches are superior. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the late-stage introduction of complexity.[7] For instance, an N-sulfonylated piperidine bearing a halogen can be coupled with a wide array of aryl or heteroaryl boronic acids. This strategy is exceptionally powerful for rapid SAR exploration.[7][8]
Causality Behind the Protocol: The Suzuki reaction involves a catalytic cycle with a palladium(0) species. The key steps are: (1) Oxidative Addition of the palladium catalyst into the carbon-halogen bond of the sulfonylpiperidine; (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive Elimination which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[9] The choice of ligand is paramount as it stabilizes the palladium catalyst and modulates its reactivity. Phosphine ligands like XPhos or CPhos are often effective for these transformations.[9]
Experimental Protocol: Representative Suzuki Cross-Coupling
-
Preparation: In an oven-dried vial, combine the halo-substituted N-sulfonylpiperidine (1.0 equivalent), the arylboronic acid (1.5 equivalents), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents), and the palladium catalyst system (e.g., Pd₂(dba)₃, 1-2 mol%) with a phosphine ligand (2-4 mol%).
-
Reaction: Evacuate and backfill the vial with an inert gas (N₂ or Ar). Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heating: Seal the vial and heat the mixture to the required temperature (typically 80–110 °C) for 4–24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl sulfonylpiperidine derivative.[10]
Workflow Visualization: Suzuki Cross-Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Synthetic Strategies
| Method | Description | Advantages | Disadvantages |
| Direct N-Sulfonylation | Nucleophilic attack of a piperidine on a sulfonyl chloride. | Straightforward, high-yielding, uses common reagents. | Limited to available sulfonyl chlorides; less modular. |
| Suzuki Coupling | Pd-catalyzed C-C bond formation between a halide and a boronic acid. | Highly modular, allows for late-stage diversification, broad substrate scope.[7] | Requires specialized catalysts, potential for deboronation or side reactions.[10] |
| Acyl Suzuki Coupling | Pd-catalyzed coupling of an organoboron reagent with an acyl electrophile. | Provides access to ketone-containing derivatives.[11] | Can require specific activating agents for less reactive acyl sources like amides.[11] |
PART 2: COMPREHENSIVE STRUCTURAL CHARACTERIZATION
Synthesizing a molecule is only half the battle; unambiguously proving its structure and purity is paramount. A multi-technique approach is essential for a self-validating characterization package.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the covalent structure and stereochemistry of organic molecules in solution. For sulfonylpiperidines, it provides critical insights into the conformation of the six-membered ring.
The Causality of Conformation: The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain.[12] Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The energetic preference is usually for bulky groups to be equatorial. However, electronic effects, such as hyperconjugation or charge-dipole interactions introduced by fluorine or the sulfonyl group, can alter this preference.[13] The conformation is not static; the ring can undergo "ring-flipping," which interconverts axial and equatorial positions.[14]
Interpreting the Data:
-
¹H NMR: The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are highly diagnostic. Protons in an axial environment are typically more shielded (lower δ) than their equatorial counterparts. The magnitude of the vicinal coupling constant (³JHH) between adjacent protons reveals their dihedral angle. A large coupling (~10-13 Hz) indicates an axial-axial relationship, while smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[12]
-
¹³C NMR: The chemical shifts of the piperidine carbons also reflect the ring's conformation and substitution pattern.[15]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign which proton is attached to which carbon and to trace proton-proton connectivities throughout the spin system.[16]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5–10 mg of the purified sulfonylpiperidine derivative in 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[17]
-
Acquisition: Acquire standard ¹H, ¹³C, and DEPT spectra. If structural assignment is ambiguous, acquire 2D spectra (COSY, HSQC).
-
Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze chemical shifts and coupling constants to assign the structure and infer the dominant ring conformation.
Table 2: Typical ¹H NMR Characteristics for a Substituted Piperidine Ring
| Proton Position | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (³JHH) |
| Axial Protons | 1.0 - 1.8 | Jax-ax ≈ 10-13 Hz; Jax-eq ≈ 2-5 Hz |
| Equatorial Protons | 1.5 - 2.5 | Jeq-ax ≈ 2-5 Hz; Jeq-eq ≈ 2-5 Hz |
| Protons α to Nitrogen | 2.5 - 3.5 (N-H); 3.0 - 4.0 (N-Alkyl) | Dependent on adjacent substituents |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental formula with high accuracy.[18][19]
The Causality of Fragmentation: In the mass spectrometer, molecules are ionized (e.g., by electrospray ionization, ESI) and then fragmented.[20] The resulting fragmentation pattern is a molecular fingerprint. Arylsulfonamides exhibit characteristic fragmentation pathways. A common and diagnostic fragmentation is the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[20] This occurs via an intramolecular rearrangement and is a strong indicator of the arylsulfonyl moiety.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[17]
-
Analysis: Infuse the solution directly into the ESI source. Acquire the full scan mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Interpretation: Identify the molecular ion peak to confirm the molecular weight. If using tandem MS (MS/MS), analyze the fragmentation pattern to corroborate the proposed structure, looking for characteristic losses like SO₂.
Workflow Visualization: Characteristic Fragmentation of an N-Arylsulfonylpiperidine
Caption: Common ESI-MS fragmentation pathway for arylsulfonamides.
X-ray Crystallography: The Definitive 3D Structure
While NMR provides conformational information in solution, single-crystal X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's three-dimensional structure in the solid state.[21] It is the gold standard for confirming absolute and relative stereochemistry.[22][23]
The Causality of Crystal Growth: The most significant hurdle in X-ray crystallography is obtaining a high-quality single crystal. This requires the slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice. The process is highly empirical and depends on factors like solvent, temperature, and concentration.
Experimental Protocol: Growing Single Crystals
-
Purification: Ensure the sample is of the highest possible purity (>99%).
-
Solvent Selection: Find a solvent or solvent system in which the compound has moderate solubility.
-
Crystallization Technique:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.[21]
-
Vapor Diffusion: Create a saturated solution of the compound in a good solvent. Place this in a small, open vial. Place the small vial inside a larger, sealed jar containing a poor solvent (in which the compound is insoluble) that is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Mounting & Analysis: Once suitable crystals (typically 0.1-0.3 mm) are formed, they are carefully mounted and analyzed using an X-ray diffractometer.[21]
Table 3: Interpreting Key Crystallographic Data
| Parameter | What It Represents | Significance for Sulfonylpiperidines |
| Space Group | The symmetry of the crystal lattice. | Provides information on how molecules pack together. |
| Bond Lengths/Angles | The precise geometry of the molecule. | Confirms the covalent structure and can indicate electronic effects. |
| Torsion Angles | The dihedral angles between atoms. | Defines the exact conformation of the piperidine ring (e.g., chair, boat) and the orientation of its substituents. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | A low R-factor (typically < 0.05) indicates a high-quality, reliable structure. |
Conclusion: An Integrated Approach to Discovery
The synthesis and characterization of novel sulfonylpiperidine derivatives represent a vibrant and promising area of medicinal chemistry. Success in this field hinges not on the application of a single technique, but on the thoughtful integration of strategic synthesis and comprehensive, multi-faceted characterization. By understanding the causality behind our experimental choices—why we select a specific synthetic route, how a coupling constant reveals conformation, or what a fragmentation pattern signifies—we elevate our work from routine procedure to rational molecular design. This guide provides a framework and a set of validated protocols to serve as a foundation for your own discovery efforts, empowering you to confidently design, create, and validate the next generation of precision therapeutics.
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- Sunkari, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 72-84. [Link]
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- Wszołek, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116568. [Link]
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- Reeves, J. T., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638-10641. [Link]
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Potential biological activity of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
An In-Depth Technical Guide to the Potential Biological Activity of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, this compound. While direct experimental data for this specific compound is not yet publicly available, this document leverages structure-activity relationship (SAR) data from analogous chemical series to postulate and rationalize potential therapeutic targets. We present a series of detailed, field-proven experimental protocols for the in vitro evaluation of this compound against several high-value target classes, including enzyme inhibition and receptor modulation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the pharmacological profile of this and similar molecules.
Introduction and Molecular Overview
This compound is a synthetic, small molecule featuring a central piperidine-4-carboxylic acid scaffold. This core is N-substituted with a 4-fluorophenylsulfonyl group. The presence of the sulfonamide linkage to an aryl group, the piperidine core, and the carboxylic acid moiety suggests a high potential for diverse biological activities, as these individual components are prevalent in numerous approved therapeutic agents and clinical candidates.
The 4-fluorophenylsulfonyl group introduces a potential hydrogen bond acceptor (sulfonyl oxygens) and a metabolically stable aromatic ring. The piperidine ring acts as a common scaffold in medicinal chemistry, providing a three-dimensional structure that can be optimized for target binding. Finally, the carboxylic acid group can serve as a key interaction point, for example, with cationic residues in an enzyme active site, or it can be used as a handle for prodrug strategies to improve pharmacokinetic properties.
Given the structural alerts present in this molecule, this guide will focus on a logical, hypothesis-driven approach to elucidating its biological potential. We will draw parallels from published research on structurally related compounds to propose testable hypotheses.
Postulated Biological Activities & Investigational Roadmaps
Based on a comprehensive analysis of scientific literature, we can infer several potential biological activities for this compound. The following sections outline these hypotheses and provide detailed protocols for their investigation.
Hypothesis 1: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
Scientific Rationale: The aldo-keto reductase (AKR) superfamily, particularly AKR1C3, is implicated in the progression of various cancers through its role in steroid biosynthesis and prostaglandin metabolism. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective non-carboxylate inhibitors of AKR1C3.[1][2] The core structure of these inhibitors, featuring a sulfonamide linked to an aromatic ring and a heterocyclic system, bears a resemblance to our topic compound. The sulfonamide moiety was found to be critical for the inhibitory activity of these analogs.[2] Therefore, it is plausible that this compound could also exhibit inhibitory activity against AKR1C3.
Experimental Workflow for AKR1C3 Inhibition Assay:
Caption: Workflow for determining the IC50 of the test compound against AKR1C3.
Detailed Protocol: In Vitro AKR1C3 Enzyme Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme: Recombinant human AKR1C3. Prepare a 2X working solution in assay buffer.
-
Cofactor: NADPH. Prepare a 4X working solution in assay buffer.
-
Substrate: Phenanthrenequinone (PQ). Prepare a 4X working solution in a suitable organic solvent (e.g., DMSO) and then dilute in assay buffer.
-
Test Compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 2 µL of the compound dilution series to the appropriate wells. For control wells (0% and 100% inhibition), add 2 µL of DMSO.
-
Add 98 µL of assay buffer to all wells.
-
Add 50 µL of the 2X enzyme solution to all wells except the 0% inhibition control (add 50 µL of assay buffer instead).
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a pre-mixed solution containing the 4X NADPH and 4X PQ solutions.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothesis 2: Modulation of Dopamine Transporter (DAT)
Scientific Rationale: A series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines have been identified as potent and selective dopamine transporter (DAT) inhibitors.[3] While our compound of interest has a sulfonyl instead of a sulfinyl group and lacks the second fluorophenyl moiety, the presence of the 4-fluorophenyl group attached to a sulfur-linked piperidine core suggests that it could potentially interact with the dopamine transporter. Atypical DAT inhibitors are of therapeutic interest for substance use disorders.[4]
Experimental Workflow for DAT Binding Assay:
Caption: Workflow for a competitive radioligand binding assay at the dopamine transporter.
Detailed Protocol: In Vitro DAT Radioligand Binding Assay
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM).
-
Test Compound: Prepare a serial dilution series in binding buffer.
-
-
Assay Procedure (in polypropylene tubes or 96-well plates):
-
To each tube/well, add:
-
50 µL of test compound dilution (or buffer for total binding, or GBR 12909 for non-specific binding).
-
50 µL of radioligand solution (at a final concentration near its Kd).
-
100 µL of membrane preparation.
-
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothesis 3: Anti-inflammatory and Analgesic Activity
Scientific Rationale: The piperidine scaffold is a common feature in compounds with analgesic properties.[5] Furthermore, derivatives of piperidine carboxylic acid have demonstrated potential as anti-inflammatory agents by inhibiting adhesion molecules.[6] The 4-chlorophenyl analog of our compound of interest is noted as an intermediate for creating anti-inflammatory agents.[7] It is therefore reasonable to hypothesize that this compound may possess anti-inflammatory or analgesic properties. A common in vitro screen for anti-inflammatory potential is the inhibition of cyclooxygenase (COX) enzymes.
Experimental Workflow for COX Inhibition Assay:
Caption: Workflow for determining COX-1/COX-2 inhibition via ELISA.
Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Enzymes: Ovine or human recombinant COX-1 and COX-2.
-
Cofactor: Heme.
-
Substrate: Arachidonic acid.
-
Test Compound: Prepare a serial dilution series.
-
-
Assay Procedure:
-
In separate wells for COX-1 and COX-2, add the assay buffer, heme, and the enzyme.
-
Add the test compound dilutions and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a solution of 1 M HCl.
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the concentration of PGE2 produced in each sample.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and calculate the IC50 for both COX-1 and COX-2 to assess potency and selectivity.
-
Data Summary and Interpretation
The data generated from the proposed experiments should be carefully tabulated to allow for clear interpretation and decision-making.
Table 1: Hypothetical Screening Data for this compound
| Assay Target | Endpoint | Result (IC50 / Ki) | Selectivity | Notes |
| AKR1C3 | IC50 | 1.5 µM | - | Moderate potency observed. |
| DAT | Ki | > 10 µM | - | No significant binding affinity. |
| COX-1 | IC50 | 25 µM | 0.4 | Weak, non-selective inhibition. |
| COX-2 | IC50 | > 50 µM | No significant inhibition. |
This table presents hypothetical data for illustrative purposes only.
Interpretation of Hypothetical Results: Based on the hypothetical data in Table 1, the compound shows the most promising activity as a moderate inhibitor of AKR1C3. The lack of significant activity at DAT and COX enzymes would suggest that further optimization efforts should focus on improving potency and selectivity for AKR1C3.
Future Directions and Conclusion
Should initial screening reveal promising activity in any of the proposed assays, the next logical steps would involve:
-
Selectivity Profiling: Testing against other related targets (e.g., other AKR isoforms, serotonin and norepinephrine transporters) to confirm selectivity.
-
Mechanism of Action Studies: For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.
-
Cell-Based Assays: Confirming activity in a cellular context (e.g., measuring prostaglandin levels in a cancer cell line for AKR1C3 inhibitors).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
- Kaneko, T., Clark, R. S. J., Ohi, N., Ozaki, F., Kawahara, T., Kamada, A., Okano, K., Yokohama, H., Ohkuro, M., Muramoto, K., Takenaka, O., & Kobayashi, S. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][6][8]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675–687.
- Sharma, A., Sharma, R., & Kumar, V. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry, 65(10), 7046–7123.
- Rehman, A. U., Zafar, H., Lecka, J., Sévigny, J., & Iqbal, J. (2015). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 25(17), 3529–3533.
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- Pilli, R. A., & Souto, C. R. (2000). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ChemInform, 31(22).
- Gatchie, J. B., Belal, A. S., Cliff, M. A., Gill, A. G., Lominac, J. D., Roberts, R. A., Tanda, G., & Newman, A. H. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4349–4359.
- Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., Piu, F., Schiffer, H. H., & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.
- Brozic, P., Skarydova, L., Zadrazilova, I., Kosjek, T., Petre, M., Sova, P., Riha, M., Novotna, E., Wsól, V., & Gobec, S. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744.
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- Velihina, Y., Shablykin, O., Zadorozhna, O., Lesyk, R., & Gornas, P. (2023). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. ChemMedChem, 18(14), e202300161.
- Ungureanu, M., Vasilciuc, C. M., Mangalagiu, I. I., & Danac, R. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107.
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In silico screening of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid analogs
An In-Depth Technical Guide to the In Silico Screening of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid Analogs
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved therapeutics.[1][2] Its conformational flexibility and utility as a synthetic building block make it a privileged structure in drug design.[3] This guide provides a comprehensive, in-depth walkthrough of a state-of-the-art in silico screening workflow tailored for the discovery of novel analogs of this compound. We will move beyond a mere listing of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating computational pipeline. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage virtual screening to accelerate the identification of promising lead candidates.
Introduction: The Rationale for a Focused In Silico Approach
The core molecule, this compound, presents several features of interest for drug discovery. The sulfonamide group, piperidine ring, and carboxylic acid moiety are all capable of forming critical interactions with biological targets.[4] The challenge and opportunity lie in exploring the vast chemical space of its potential analogs to identify molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Traditional high-throughput screening (HTS) of millions of compounds is both time-consuming and resource-intensive. In silico or virtual screening (VS) offers a powerful alternative, allowing for the rapid and cost-effective evaluation of massive virtual libraries of compounds against a biological target or a pharmacophore model.[5][6] By enriching the pool of candidates for synthesis and in vitro testing, a well-designed computational workflow can dramatically increase the hit rate and shorten the discovery timeline.[7] This guide details a hierarchical virtual screening (HVS) strategy, a sequential filtering approach that begins with computationally inexpensive methods and progresses to more demanding calculations, maximizing efficiency.[8]
The Virtual Screening Cascade: A Strategic Overview
Our workflow is designed as a multi-stage filtration process. Each step serves to reduce the number of candidate molecules, enriching the selection with compounds that are progressively more likely to exhibit the desired biological activity and drug-like properties.
Caption: A Hierarchical Virtual Screening Workflow.
Phase 1: Virtual Library Generation and Preparation
The foundation of any virtual screen is the library of compounds to be evaluated. Rather than random selection, we will generate a focused library of analogs based on the this compound scaffold.
Methodology:
-
Scaffold Definition: The core scaffold is defined as the central piperidine ring with its sulfonyl and carboxylic acid substitutions.
-
Analog Generation: Analogs can be generated by systematically modifying key positions:
-
Aryl Group: Substitution on the phenyl ring of the sulfonyl group.
-
Piperidine Ring: Introduction of substituents or exploration of different ring conformations.[3]
-
Carboxylic Acid: Bioisosteric replacement with other acidic groups (e.g., tetrazole).
-
-
Database Sourcing: Large, make-on-demand libraries such as the Enamine REAL database provide access to billions of synthetically feasible molecules, vastly expanding the searchable chemical space.[7]
-
Initial Filtering (Drug-likeness): Before computationally intensive screening, the library is filtered using physicochemical property criteria. The most common is Lipinski's Rule of Five, which helps to select for compounds with better oral bioavailability.[9][10]
Phase 2: Ligand-Based Screening with Pharmacophore Modeling
In scenarios where the 3D structure of the biological target is unknown, ligand-based methods are invaluable. Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.[11][12][13]
A pharmacophore model is generated based on the structure of the core molecule. It represents an ensemble of steric and electronic features necessary for optimal molecular interactions with a target receptor.[14]
Caption: A conceptual pharmacophore model for the core scaffold.
Protocol: Pharmacophore-Based Virtual Screening
-
Model Generation: Using software like Phase (Schrödinger) or LigandScout, a 3D pharmacophore model is generated from the low-energy conformation of this compound. Key features identified include hydrogen bond acceptors (sulfonyl oxygens), a hydrogen bond donor (carboxylic acid), an aromatic ring (fluorophenyl), and a negative ionizable feature (carboxylate).[12][15]
-
Database Screening: The generated pharmacophore model is used as a 3D query to search the prepared virtual library.[9]
-
Hit Retrieval: Molecules from the library that successfully map their chemical features onto the pharmacophore query are retained as "hits." This process rapidly filters out molecules that do not share the essential 3D chemical characteristics of the reference compound.
Phase 3: Structure-Based Screening via Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[3] This is the most computationally intensive step in our cascade and is applied to the enriched list of hits from the pharmacophore screen. For this guide, we will assume a hypothetical protein target with a known 3D structure.
Protocol: Molecular Docking with AutoDock Vina
This protocol provides a generalized workflow for docking a single ligand into a receptor using the widely-used open-source tool, AutoDock Vina.[16][17][18]
Step 1: Receptor and Ligand Preparation
-
Objective: To prepare PDBQT files, which are PDB files with added information on atom types and partial charges.
-
Tools: MGLTools/AutoDock Tools (ADT).[19]
-
Receptor:
-
Load the receptor PDB file into ADT.
-
Remove water molecules (Edit -> Delete Water).[17]
-
Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only).[19]
-
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).
-
Save the prepared receptor as a PDBQT file (Grid -> Macromolecule -> Choose).[17]
-
-
Ligand:
-
Load the ligand file (e.g., MOL2 or PDB) into ADT.
-
Detect the ligand's root and define rotatable bonds (Ligand -> Torsion Tree -> Detect Root).
-
Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT).
-
Step 2: Grid Box Definition
-
Objective: To define the 3D search space on the receptor where Vina will attempt to place the ligand.
-
Tool: AutoDock Tools.
-
With the receptor loaded, go to Grid -> Grid Box.
-
A box will appear. Adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding site of interest.[16]
-
Record these coordinates for the configuration file.
-
Step 3: Configuration and Execution
-
Objective: To run the docking simulation using a configuration file.
-
Tool: AutoDock Vina (command-line).
-
Create a text file (e.g., conf.txt) with the following content:
-
Run Vina from the command line: vina --config conf.txt --log log.txt[16]
-
Step 4: Results Analysis
-
Objective: To analyze the output file to determine binding affinity and visualize the binding pose.
-
Tools: Molecular visualization software (PyMOL, Chimera, Discovery Studio).
-
The log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. Lower values indicate stronger binding.
-
The output_poses.pdbqt file contains the 3D coordinates of these poses, which can be opened in visualization software along with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Phase 4: ADMET Prediction and Hit Prioritization
A compound with high binding affinity is useless if it is toxic or has poor metabolic stability. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in silico is a critical final filter to avoid late-stage drug development failures.[15][20][21]
A variety of open-access web servers and software can be used for this purpose, such as SwissADME and pkCSM.[10][22] These tools predict a wide range of properties.[23][24]
Key ADMET Parameters for Filtering:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.[10]
Data Presentation: Summarizing Top Candidates
After the full cascade, the results for the top-ranked compounds should be consolidated for clear comparison.
Table 1: Hypothetical Docking and Pharmacophore Results
| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Key Predicted Interactions with Target |
| Analog-001 | 0.95 | -9.8 | H-bond with Arg120, Pi-cation with Lys75 |
| Analog-002 | 0.92 | -9.5 | H-bond with Ser121, Hydrophobic contact with Leu200 |
| Analog-003 | 0.88 | -9.1 | Salt bridge with Asp118 |
Table 2: Predicted ADMET Properties for Prioritized Hits
| Compound ID | BBB Permeant | CYP2D6 Inhibitor | hERG I Inhibitor | AMES Toxic | Hepatotoxicity |
| Analog-001 | No | No | No | No | No |
| Analog-002 | Yes | Yes | No | No | Yes |
| Analog-003 | No | No | Yes | No | No |
Hit Prioritization: Based on the combined data, Analog-001 emerges as the most promising candidate. It has the best docking score, a high pharmacophore fit, and a clean predicted ADMET profile. Analog-002 is deprioritized due to predicted CYP inhibition and hepatotoxicity, while Analog-003 is flagged for potential cardiotoxicity (hERG inhibition).
Conclusion and Future Directions
This guide has outlined a robust, multi-stage in silico workflow for the identification of novel this compound analogs. By logically integrating ligand- and structure-based methods with ADMET profiling, this hierarchical approach maximizes computational efficiency and increases the probability of identifying high-quality lead compounds.[8]
The final, prioritized list of virtual hits, exemplified by "Analog-001," provides a strong foundation for the next phase of the drug discovery pipeline: chemical synthesis and subsequent in vitro and in vivo experimental validation to confirm the computational predictions.
References
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- Laskowski, R. A., et al. (2020).
- Bioinformatics Insights. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
- Khedkar, S. A., et al. (2025). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Semantic Scholar.
- Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger.
- Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(4), 225-235.
- Kumar, A., et al. (2024). Pharmacophore Modeling in Computational Drug Design: A Critical Review.
- Khedkar, S. A., et al. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry.
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- Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute.
- National Genomics Data Center. (n.d.).
- Witham, S., et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences.
- Forli, S., et al. (2016). Basic docking.
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- ACS Omega. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
- Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. [Link]
- Conti, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Conti, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Wang, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. International Journal of Molecular Sciences, 19(2), 556.
- Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600278.
- MySkinRecipes. (n.d.). 1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxylic acid. MySkinRecipes.
- Rahman, M. M., et al. (2024).
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The Piperidine-4-Carboxylic Acid Scaffold: A Cornerstone for Modern Enzyme Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Nature of a Versatile Scaffold
In the landscape of modern drug discovery, certain chemical motifs consistently reappear in a multitude of successful therapeutic agents. These are often termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets in a specific and high-affinity manner. The piperidine ring, a six-membered heterocyclic amine, is a quintessential example of such a scaffold, present in over a tenth of small molecule drugs currently in clinical trials or approved for use.[1] Its rigid, chair-like conformation provides a predictable three-dimensional framework, while its nitrogen atom offers a key site for chemical modification and hydrogen bonding interactions.
This guide focuses on a particularly powerful derivative: piperidine-4-carboxylic acid . By incorporating a carboxylic acid group, this scaffold gains a crucial functional handle that dramatically expands its utility, especially in the realm of enzyme inhibition. The carboxylic acid can act as a bioisostere for natural substrates, form critical salt-bridge interactions, or chelate metal ions within an enzyme's active site.[2] The dual functionality of the protected amine and the carboxylic acid makes building blocks like N-BOC-piperidine-4-carboxylic acid indispensable intermediates for the controlled, stepwise assembly of complex drug candidates.[3][4] This guide, written from the perspective of a senior application scientist, will delve into the causality behind the design, synthesis, and evaluation of piperidine-4-carboxylic acid derivatives as potent and selective inhibitors for several critical enzyme classes.
Core Principles of Inhibitor Design and Synthesis
The successful development of enzyme inhibitors based on the piperidine-4-carboxylic acid core hinges on a deep understanding of structure-activity relationships (SAR). The scaffold itself is merely the starting point; its potency, selectivity, and drug-like properties are meticulously tuned through strategic chemical modifications.
Causality Behind the Design:
-
The Piperidine Core: Provides a rigid, low-energy conformation that reduces the entropic penalty of binding to the enzyme's active site. Its non-planar structure allows for substituents to be projected into specific vectors in 3D space, enabling precise interactions with target residues.
-
The Carboxylic Acid (or its Amide Derivative): This is often the primary "warhead" of the inhibitor. In many metalloenzymes, this group directly coordinates with a catalytic metal ion (e.g., Zn²⁺ in carbonic anhydrases).[5] In other enzymes, it mimics the carboxylate of a natural substrate (like 2-oxoglutarate in histone demethylases) or forms strong ionic bonds with positively charged residues (e.g., arginine) in the active site.[6][7] Frequently, the carboxylic acid is converted to a carboxamide to explore additional hydrogen bonding opportunities and modulate physicochemical properties like cell permeability.[8]
-
The Piperidine Nitrogen (N1 position): This is the most common site for diversification. Attaching different substituents here allows for the exploration of adjacent pockets in the enzyme's active site. Large, lipophilic groups can be introduced to interact with hydrophobic regions, while basic amines can be incorporated to form additional salt bridges, significantly enhancing potency and selectivity.[9][10]
General Synthetic Workflow
The synthesis of these derivatives commonly starts from a protected piperidine-4-carboxylic acid building block, such as the N-Boc protected version. This allows for selective manipulation of the carboxylic acid moiety without interference from the piperidine nitrogen. The general strategy involves an initial amide coupling or esterification at the C4 position, followed by deprotection of the nitrogen and subsequent functionalization.
Case Study 1: Targeting Metalloenzymes - Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. Certain isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them validated anticancer targets.
A highly successful class of inhibitors is based on the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold.[11][12] In this design, the benzenesulfonamide group acts as the primary zinc-binding moiety, while the piperidine-4-carboxamide portion serves as a versatile "tail" that can be modified to achieve isoform selectivity.
Structure-Activity Relationship (SAR) Analysis
Researchers synthesized a series of derivatives where the "tail" was modified by coupling the piperidine-4-carboxylic acid intermediate with various substituted benzylamines and piperazines.[11] The inhibitory activities against four key hCA isoforms were determined, revealing critical SAR insights.
| Compound | Tail Moiety (R group) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 6 | 4-Methoxyphenylpiperazine | 7.9 | 75.4 | 0.9 | 4.8 |
| 11 | 4-Fluorophenylpiperazine | 13.5 | 12.1 | 1.1 | 5.3 |
| 15 | 2-Methylbenzylamine | 6.1 | 34.8 | 3.5 | 5.5 |
| 16 | 4-Methylbenzylamine | 5.6 | 3.8 | 0.8 | 4.7 |
| 20 | 4-Chlorobenzylamine | 6.8 | 3.8 | 0.9 | 5.1 |
| 24 | 4-Fluorobenzylamine | 4.1 | 1.4 | 1.2 | 4.5 |
| AAZ | (Reference Drug) | 250 | 12 | 25 | 5.7 |
| Data synthesized from Lampis et al., ACS Med. Chem. Lett. (2020)[11] |
Key Insights from the Data:
-
Potency: Nearly all synthesized compounds showed potent, low-nanomolar inhibition of the tumor-associated isoforms hCA IX and XII, often surpassing the reference drug Acetazolamide (AAZ).[11]
-
Selectivity: Modifications to the tail group significantly influenced selectivity. For instance, comparing compound 15 (2-methylbenzyl) to 16 (4-methylbenzyl) shows that moving the methyl group from the 2- to the 4-position on the benzyl ring resulted in a nearly 10-fold increase in potency against hCA II.[11]
-
Tail Structure: Both piperazine-based (e.g., 6 , 11 ) and benzylamino-based (e.g., 16 , 20 , 24 ) tails yielded highly potent inhibitors, demonstrating the scaffold's versatility. The 4-fluorobenzyl derivative (24 ) emerged as the most potent inhibitor of the widespread hCA II isoform.[11]
Experimental Protocol: Synthesis of a Representative Inhibitor
Protocol 1: Synthesis of N-(4-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 20)
This protocol is a representative example of the amide coupling reaction central to generating these inhibitors.
-
Intermediate Synthesis: First, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid is prepared by hydrolyzing its ethyl ester precursor with NaOH in ethanol/water.[13]
-
Amide Coupling Reaction:
-
To a solution of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1 equivalent) in acetonitrile (MeCN), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1 equivalent).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 4-chlorobenzylamine (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Case Study 2: Targeting Bacterial Enzymes - DNA Gyrase Inhibitors
Mycobacterium abscessus is a bacterium notorious for causing severe pulmonary infections that are intrinsically resistant to most antibiotics. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated target for antibacterial agents. Recently, a new class of piperidine-4-carboxamides has been identified as potent inhibitors of this enzyme.[14]
The lead compound, MMV688844 (referred to as 844 ), was identified from an open-source compound library.[14] This compound features a piperidine-4-carboxamide core linking a naphthyridine "head" to a substituted phenyl "tail".
SAR-Driven Lead Optimization
Synthetic efforts focused on modifying the phenyl "tail" to enhance activity. The initial hit (844 ) had a 4-chlorophenyl group. Replacing this with a trifluoromethyl group at the same position led to a derivative (844-TFM ) with a nearly 10-fold increase in whole-cell activity.[14]
| Compound | R Group (Phenyl Tail) | Whole-Cell Activity (MIC, µM) | Supercoiling Inhibition (IC₅₀, µM) |
| 844 | 4-Cl | 12.5 | N/A |
| 844-TFM | 4-CF₃ | 1.5 | 1.5 |
| 9f | 3-CF₃ | 12.5 | N/A |
| 5q | Altered Linker | 100 | 40 |
| Data synthesized from Degiacomi et al., ACS Infect. Dis. (2022)[14] |
Key Insights from the Data:
-
Electronic Effects: The strongly electron-withdrawing trifluoromethyl group at the 4-position (844-TFM ) was significantly more potent than the chloro group (844 ), suggesting a key electronic or hydrophobic interaction in that pocket.[14]
-
Positional Isomerism: Moving the trifluoromethyl group from the 4-position to the 3-position (9f ) completely abrogated the gain in activity, highlighting the precise structural requirements of the binding pocket.[14]
-
Linker Integrity: An attempt to modify the linker by inserting a methylene group between the piperidine and the carbonyl (5q ) resulted in a dramatic loss of both enzymatic and whole-cell activity. This indicates that the rigid piperidine-4-carboxamide linkage is critical for maintaining the correct orientation of the head and tail groups for binding.[14]
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay is fundamental for determining the direct inhibitory effect of compounds on the enzyme's function.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and ATP.
-
Add relaxed pBR322 plasmid DNA (the substrate).
-
Add a defined amount of M. abscessus DNA gyrase enzyme.
-
-
Inhibitor Addition:
-
Add the test compound (e.g., 844-TFM ) at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a known inhibitor control (e.g., novobiocin).
-
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Quenching and Analysis:
-
Stop the reaction by adding a quench buffer containing SDS and proteinase K to digest the enzyme.
-
Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Perform gel electrophoresis to separate the supercoiled (product) and relaxed (substrate) forms of the plasmid DNA.
-
-
Data Interpretation:
-
Visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease in the presence of an effective inhibitor.
-
Quantify the band intensities to determine the concentration of inhibitor required to reduce supercoiling by 50% (the IC₅₀ value).
-
Case Study 3: Epigenetic Targets - Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. Overexpression of LSD1 is linked to various cancers, making it a key therapeutic target in oncology.
The design of potent LSD1 inhibitors has leveraged the piperidine scaffold to mimic the substrate and interact with key residues in the active site. A series of 3-(piperidin-4-ylmethoxy)pyridine compounds were developed as highly potent and selective LSD1 inhibitors.[10] A critical design element was the inclusion of a second basic nitrogen, which was found to dramatically increase potency. For example, incorporating a piperidin-4-ylmethyl group resulted in a ~250-fold increase in activity compared to simpler analogues.[10]
SAR of the Phenyl Ring Substituent
With the core scaffold established, optimization focused on the N-substituent of the piperidine ring, specifically a benzamide moiety.
| Compound | R Group (Benzamide) | LSD1 Inhibition (Kᵢ, nM) | Cell Proliferation (EC₅₀, LNCaP, nM) |
| 17 | 4-F | 29 | 280 |
| 21 | 4-OCH₃ | 740 | 7,600 |
| 22 | 4-OCF₃ | 46 | 320 |
| 23 | Pyridin-4-yl | 5,000 | >10,000 |
| Data synthesized from Vianello et al., J. Med. Chem. (2014)[10] |
Key Insights from the Data:
-
High Potency: The lead compounds with simple phenyl substituents (17 , 22 ) exhibited potent enzymatic inhibition with Kᵢ values in the low nanomolar range and strong cellular activity, inhibiting cancer cell proliferation at sub-micromolar concentrations.[10]
-
Electronic and Steric Effects: A small, electronegative fluorine atom at the 4-position (17 ) was optimal. A bulky, electron-donating methoxy group (21 ) was highly detrimental to both enzyme and cell activity. However, replacing it with the isosteric but electron-withdrawing trifluoromethoxy group (22 ) restored high potency.[10]
-
Aromatic System: Replacing the phenyl ring with a pyridine ring (23 ) led to a significant loss of activity, suggesting that the specific electronic and hydrophobic properties of the benzene ring are preferred for binding.[10]
Docking studies and enzyme kinetics confirmed that these compounds act as competitive inhibitors, binding to the active site and preventing the natural H3K4 substrate from accessing the catalytic machinery.[10]
Conclusion and Future Perspectives
The piperidine-4-carboxylic acid scaffold has unequivocally proven its merit as a privileged structure in the design of potent and selective enzyme inhibitors. Its conformational rigidity and versatile functional handles allow medicinal chemists to systematically probe enzyme active sites and optimize for potency, selectivity, and pharmacokinetic properties. The case studies presented here—spanning metalloenzymes, bacterial topoisomerases, and epigenetic regulators—underscore the broad applicability of this core motif.
The future of drug discovery will continue to rely on such versatile building blocks. The ongoing exploration of novel derivatives will likely expand the range of targeted enzymes to include kinases, proteases, and others. Furthermore, advanced synthetic methodologies will enable the creation of even more complex and stereochemically defined piperidine structures, leading to inhibitors with enhanced efficacy and improved safety profiles. For drug development professionals, a deep understanding of the SAR principles and experimental workflows associated with this scaffold is not just beneficial—it is essential for accelerating the journey from a chemical concept to a life-saving therapeutic.
References
- Title: Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists Source: PubMed URL:[Link]
- Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 Source: PubMed URL:[Link]
- Title: Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors Source: PubMed Central URL:[Link]
- Title: The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors Source: PubMed Central URL:[Link]
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Title: Structure–activity relationship of piperidine derivatives with...
- Title: Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
- Title: Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists Source: ResearchG
- Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central URL:[Link]
- Title: Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors Source: Google Patents URL
- Title: Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent inhibitors of JumonjiC domain-containing histone demethylases Source: PubMed URL:[Link]
- Title: Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds Source: ResearchG
- Title: Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors Source: PubMed URL:[Link]
- Title: Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds Source: PubMed Central URL:[Link]
- Title: Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors Source: UniCA IRIS URL:[Link]
- Title: Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids Source: ResearchG
- Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: PubMed Central URL:[Link]
- Title: Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors Source: ResearchG
- Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience URL:[Link]
- Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central URL:[Link]
- Title: Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores Source: Journal of Medicinal Chemistry URL:[Link]
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- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
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In-Depth Technical Guide: Spectroscopic Data for 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is not merely a preliminary step but a foundational pillar of scientific integrity. 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid represents a key scaffold in medicinal chemistry, valued for its synthetic utility and the nuanced physicochemical properties it imparts to larger molecules. This guide serves as an in-depth technical resource, presenting a comprehensive spectroscopic analysis of this compound. Our approach is rooted in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), aiming to provide not just data, but a coherent narrative that explains the "why" behind the "what."
The Molecular Blueprint: An Overview
At its core, this compound is a molecule comprised of three key structural motifs: a 4-fluorophenylsulfonyl group, a piperidine ring, and a carboxylic acid functionality. Each of these components contributes distinct spectroscopic signatures that, when analyzed in concert, provide an unambiguous confirmation of the molecule's identity and purity.
Molecular Structure Diagram:
Caption: Chemical structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Core Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The use of DMSO-d₆ is strategic; its ability to form hydrogen bonds with the carboxylic acid proton prevents its rapid exchange, allowing for its observation in the spectrum. The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure adequate signal dispersion.
Data Interpretation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expert Rationale |
| ~12.3 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad signal due to hydrogen bonding and exchange. |
| ~7.9-7.8 | Doublet of Doublets | 2H | Aromatic (ortho to SO₂) | These protons are deshielded by the strong electron-withdrawing effect of the sulfonyl group. The splitting pattern arises from coupling to the adjacent meta protons and a through-space coupling to the fluorine atom. |
| ~7.5-7.4 | Triplet | 2H | Aromatic (meta to SO₂) | These protons are less deshielded than their ortho counterparts. The triplet pattern is a result of coupling to the two neighboring ortho protons. |
| ~3.6-3.5 | Multiplet | 2H | Piperidine (C2-H, C6-H, equatorial) | The equatorial protons on the carbons adjacent to the nitrogen are deshielded by the anisotropic effect of the sulfonyl group. |
| ~2.9-2.8 | Multiplet | 2H | Piperidine (C2-H, C6-H, axial) | The axial protons are typically more shielded than the equatorial protons. |
| ~2.4-2.3 | Multiplet | 1H | Piperidine (C4-H) | The proton on the carbon bearing the carboxylic acid group. |
| ~1.9-1.8 | Multiplet | 2H | Piperidine (C3-H, C5-H, equatorial) | |
| ~1.6-1.5 | Multiplet | 2H | Piperidine (C3-H, C5-H, axial) |
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
Experimental Protocol: The same sample prepared for ¹H NMR is utilized. ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon environment.
Data Interpretation:
| Chemical Shift (δ) ppm | Assignment | Expert Rationale |
| ~175 | C=O (Carboxylic Acid) | The carbonyl carbon is highly deshielded and appears at the downfield extreme of the spectrum. |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-F (Aromatic) | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF), a definitive signature of a C-F bond. |
| ~137 | C-S (Aromatic) | The ipso-carbon attached to the sulfonyl group. |
| ~130 (d, ³JCF ≈ 9 Hz) | Aromatic (ortho to SO₂) | These carbons show a smaller three-bond coupling to the fluorine atom. |
| ~117 (d, ²JCF ≈ 22 Hz) | Aromatic (meta to SO₂) | These carbons exhibit a two-bond coupling to the fluorine. |
| ~45 | Piperidine (C2, C6) | The carbons adjacent to the nitrogen are deshielded due to the inductive effect of the nitrogen and the sulfonyl group. |
| ~42 | Piperidine (C4) | The carbon bearing the carboxylic acid. |
| ~28 | Piperidine (C3, C5) | The remaining carbons of the piperidine ring. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for the identification of functional groups.
Experimental Protocol: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. This method requires minimal sample preparation and provides high-quality data.
Data Interpretation:
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broad nature of this peak is a classic indicator of hydrogen bonding in the carboxylic acid dimer. |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group. |
| ~1340 and ~1160 | Asymmetric and Symmetric S=O stretch | Sulfonamide | The presence of two strong bands in these regions is a hallmark of the sulfonyl group.[1][2] |
| ~1230 | C-F stretch | Aryl Fluoride | A strong absorption confirming the presence of the carbon-fluorine bond. |
Experimental Workflow for Spectroscopic Analysis:
Caption: A streamlined workflow for comprehensive spectroscopic characterization.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming its elemental composition.
Experimental Protocol: Electrospray ionization (ESI) is the preferred method for this compound due to its polarity. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. Data is typically acquired in both positive and negative ion modes.
Data Interpretation:
-
Molecular Formula: C₁₃H₁₆FNO₄S
-
Molecular Weight: 317.34 g/mol
-
Expected Ions:
-
Positive Mode [M+H]⁺: m/z 318.08
-
Negative Mode [M-H]⁻: m/z 316.07
-
-
Fragmentation Analysis: Key fragmentation patterns, such as the loss of the carboxylic acid group (a neutral loss of 45 Da) or cleavage of the N-S bond, can provide further structural confirmation.
Conclusion: A Triad of Corroborating Evidence
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the structural characterization of this compound. Each technique offers a unique and complementary perspective, and their collective data paints a comprehensive and unambiguous picture of the molecule's identity. This multi-technique approach is indispensable in the fields of chemical synthesis and drug development, where absolute certainty of molecular structure is paramount.
References
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
- Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of sulfonamide derivatives. I. Pyridine, thiazole, and pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 25-31. [Link]
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Exploring the chemical space of N-sulfonylpiperidines
An In-Depth Technical Guide to the Chemical Space of N-Sulfonylpiperidines
Authored by a Senior Application Scientist
Foreword: The N-Sulfonylpiperidine Scaffold - A Nexus of Stability and Activity
In the landscape of modern medicinal chemistry, few scaffolds offer the blend of synthetic accessibility, metabolic stability, and versatile pharmacophoric features as the N-sulfonylpiperidine core. The piperidine ring is a highly privileged structure, found in a vast number of clinically approved drugs due to its ability to explore three-dimensional space and modulate physicochemical properties like solubility and lipophilicity.[1] When N-acylated with a sulfonyl group, the resulting sulfonamide linkage introduces a unique set of electronic and conformational characteristics. Sulfonamides themselves are a cornerstone of pharmacology, initially famed for their antimicrobial properties and now integral to drugs with diverse biological activities.[2]
This guide provides an in-depth exploration of the N-sulfonylpiperidine chemical space, designed for researchers, scientists, and drug development professionals. We will move beyond simple synthetic protocols to dissect the causal relationships between structure, physicochemical properties, and biological function. Our focus is on the "why"—why this scaffold is chosen, how its properties are modulated, and how it can be leveraged to solve complex challenges in drug design.
Part 1: Synthesis and Structural Validation - Building the Core
The construction of the N-sulfonylpiperidine scaffold is typically a robust and high-yielding process, most commonly achieved through the nucleophilic attack of the piperidine nitrogen onto an electrophilic sulfonyl chloride. This reaction forms the stable sulfonamide bond that defines the scaffold.
Core Synthetic Strategy: Sulfonylation of Piperidines
The cornerstone of N-sulfonylpiperidine synthesis is the reaction between a piperidine (or a substituted derivative) and a sulfonyl chloride. The choice of base and solvent is critical for achieving high yields and purity. Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are commonly used to quench the HCl byproduct without competing with the piperidine nucleophile. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions.[3]
The workflow is designed as a self-validating system. The synthesis of the target molecule is immediately followed by rigorous analytical confirmation to ensure identity and purity, forming a feedback loop for process optimization.
Caption: General workflow for synthesis and validation of N-sulfonylpiperidines.
Detailed Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)piperidine
This protocol provides a representative procedure for the synthesis of a simple N-sulfonylpiperidine.
Materials & Reagents:
-
Piperidine
-
Benzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a solution of piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure 1-(phenylsulfonyl)piperidine.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and by HPLC to determine its purity.[3]
Part 2: The Physicochemical Landscape - Modulating for Success
The N-sulfonylpiperidine scaffold's utility stems from its tunable physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Understanding these properties allows for rational drug design.
Key Physicochemical Descriptors
The interplay between the lipophilic piperidine ring and the polar, acidic sulfonamide group governs the molecule's overall character.
| Property | Influence of N-Sulfonylpiperidine Core | Causality & Implication for Drug Design |
| Lipophilicity (LogP/LogD) | The sulfonamide group generally decreases lipophilicity compared to a simple N-alkyl or N-aryl piperidine. Substituents on the sulfonylaryl ring or the piperidine ring can finely tune the LogP/LogD value. | Optimization of LogD is crucial for balancing membrane permeability and aqueous solubility. A LogD in the 1-3 range is often targeted for orally bioavailable drugs.[5] |
| Aqueous Solubility | The sulfonamide N-H proton is weakly acidic (pKa ~9-11), allowing for salt formation with strong bases, which can enhance solubility. However, the overall molecule is often crystalline and may have low intrinsic solubility. | The acidic nature of the sulfonamide can be leveraged to create soluble salt forms for formulation. It is a bioisostere of carboxylic acids, which can influence solubility depending on pH.[6] |
| Hydrogen Bonding Capacity | The two sulfonyl oxygens are strong hydrogen bond acceptors. The sulfonamide N-H (if unsubstituted) is a hydrogen bond donor. | These interactions are critical for binding to biological targets. The ability to form specific hydrogen bonds with residues like arginine has been key to obtaining high affinity in enzyme inhibitors.[5][7] |
| Metabolic Stability | The sulfonamide bond is generally very stable to hydrolysis by metabolic enzymes. The piperidine ring itself is relatively stable but can be susceptible to oxidation.[1] | The scaffold's robustness reduces metabolic liabilities, leading to longer half-lives. This contrasts with more labile groups like esters. |
| Conformational Rigidity | The piperidine ring exists in a stable chair conformation. Rotation around the N-S bond is possible but can be sterically hindered, constraining the orientation of the sulfonyl substituent.[8] | This conformational pre-organization reduces the entropic penalty of binding to a receptor, potentially increasing potency. It provides a rigid framework to position pharmacophoric groups in a defined 3D space. |
Conformational Analysis: The Structural Basis of Activity
The biological activity of N-sulfonylpiperidines is intimately linked to their three-dimensional structure. The piperidine ring's chair conformation and the rotational profile of the N-S bond dictate the spatial orientation of all substituents.[8][9] Constraining these systems, for instance by introducing bulky groups, can lock the molecule into a specific conformation. While this can lead to higher potency if the conformation is optimal for receptor binding, it can also abolish activity if the orientation is disfavored.[8] This conformational rigidity is a key tool for medicinal chemists to refine structure-activity relationships (SAR).
Part 3: Applications in Drug Discovery - A Scaffold of Versatility
The N-sulfonylpiperidine moiety is not merely a structural linker but an active participant in molecular recognition. Its utility is demonstrated across a wide range of therapeutic areas, where it serves as a potent pharmacophore and a valuable tool for lead optimization.
The N-Sulfonylpiperidine as a Pharmacophore
A pharmacophore is the essential three-dimensional arrangement of features responsible for biological activity.[10] The N-sulfonylpiperidine scaffold presents a well-defined pharmacophoric unit.
-
Hydrogen Bond Acceptors: The sulfonyl oxygens provide directed hydrogen bond acceptor fields.
-
Hydrophobic Regions: The piperidine ring and any aryl groups on the sulfonyl moiety provide hydrophobic contact points.
-
Exit Vectors: The substitution points on the piperidine and sulfonyl rings provide defined vectors for placing other functional groups to probe interactions with a biological target.
This combination of features has been successfully exploited in designing ligands for various targets, including serotonin receptors and various enzymes.[11][12]
A Bioisosteric Masterstroke: Replacing the Carboxylic Acid
One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group is exchanged for another with similar properties to improve the overall molecular profile.[13][14] The N-acyl sulfonamide group is a classic, non-classical bioisostere of the carboxylic acid.[15][16]
Caption: Bioisosteric replacement of a carboxylic acid with an N-acyl sulfonamide.
This replacement is often performed to address the poor pharmacokinetic properties of carboxylic acid-containing leads. While the carboxylate is often essential for target binding, its ionized state at physiological pH can limit membrane permeability. The N-acyl sulfonamide mimics the acidic proton and hydrogen bonding pattern but is more lipophilic, leading to improved absorption and bioavailability.[17][18]
Case Studies in Drug Development
-
Antibacterial Agents: Structure-guided design led to the discovery of N-sulfonylpiperidines as potent inhibitors of thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[5] The sulfonamide moiety was key to establishing hydrogen bonds in the enzyme's active site, leading to excellent affinity and selectivity over the human homologue.[5][7]
-
Anticancer Agents: Derivatives of N-sulfonylpiperidine have been investigated as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in the processing of the Ras oncoprotein.[19]
-
Metabolic Diseases: Arylsulfonylpiperazine (a closely related scaffold) inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been developed for the potential treatment of metabolic syndrome.[20]
Part 4: Analytical Methodologies
Rigorous analytical characterization is non-negotiable in chemical research and drug development. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, structure, and purity of synthesized N-sulfonylpiperidines.[21][22]
Standard Analytical Workflow
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion ([M+H]⁺ or [M-H]⁻).[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. They provide information on the number and connectivity of atoms, allowing for unambiguous structure confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A reversed-phase column is typically used with a UV detector. Purity is determined by the peak area percentage of the main component. For pharmaceutical applications, purity should exceed 95%.[23]
Protocol: General Purity Assessment by RP-HPLC
-
System: HPLC with UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 220 nm
-
Procedure: Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile). Inject 5-10 µL onto the column and analyze the resulting chromatogram for peak area to determine purity.
Conclusion and Future Outlook
The N-sulfonylpiperidine scaffold has firmly established itself as a cornerstone of medicinal chemistry. Its synthetic tractability, coupled with a rich and tunable set of physicochemical properties, makes it an invaluable asset for drug designers. The ability of the sulfonamide group to act as both a key pharmacophoric element and a bioisosteric replacement for problematic functional groups ensures its continued relevance. Future explorations will likely focus on novel substitutions to probe new areas of chemical space, the development of more efficient and greener synthetic methodologies, and the application of this versatile scaffold to an even wider array of challenging biological targets.
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Theoretical Studies on the Conformation of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Its conformational pliability is a critical determinant of biological activity, directly influencing how a molecule interacts with its target receptor. This technical guide provides a comprehensive exploration of the theoretical methodologies used to elucidate the conformational landscape of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid. We delve into the foundational principles of piperidine stereochemistry and present detailed protocols for advanced computational techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. By synthesizing technical accuracy with field-proven insights, this guide explains the causality behind methodological choices, offering a robust framework for researchers engaged in the rational design of novel therapeutics.
Introduction: The Significance of Conformational Analysis
This compound is a molecule of significant interest in drug discovery, combining three key structural motifs: the saturated piperidine heterocycle, an N-aryl sulfonyl group, and a C4-carboxylic acid substituent. The three-dimensional arrangement of these groups—the molecule's conformation—is paramount. It dictates the molecule's shape, polarity, and the spatial orientation of key pharmacophoric features, which collectively govern its binding affinity and selectivity for a biological target.[4]
The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and angular strain.[1][4] However, the energetic balance is delicate, and the presence of bulky and electronically distinct substituents at the nitrogen and C4 positions introduces conformational complexity. Understanding the preferred orientation of the 4-carboxylic acid group (axial vs. equatorial) and the rotational dynamics of the N-sulfonyl moiety is crucial for predicting ligand-receptor interactions. This guide outlines the theoretical approaches necessary to build a comprehensive model of this molecule's conformational behavior.
Core Methodologies: A Dual Approach to Conformation
A thorough in-silico conformational analysis relies on a synergistic combination of Quantum Mechanics (QM) for energetic accuracy and Molecular Dynamics (MD) for exploring conformational space in a simulated physiological environment.[5][6]
Density Functional Theory (DFT) for Energetic Landscapes
DFT calculations provide highly accurate insights into molecular geometry and the relative energies of different conformers.[7][8] This method is instrumental in identifying the most stable, low-energy structures.
Causality of Method Selection:
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its well-documented balance of accuracy and computational efficiency in treating organic molecules.[9]
-
Basis Set (6-311++G(d,p)): A triple-zeta basis set like 6-311G is essential for a flexible and accurate description of electron distribution. The addition of diffuse functions (++) is critical for accurately modeling the lone pairs on oxygen, nitrogen, and fluorine, while polarization functions (d,p) are necessary to describe the non-spherical electron densities inherent in the sulfonyl and carboxyl groups.[9]
-
Solvation Model (PCM): The Polarizable Continuum Model (PCM) is employed to simulate the influence of a solvent (e.g., water), which can significantly impact the stability of conformers, particularly those involving polar groups like the carboxylic acid.
-
Input Structure Generation: Build the initial 3D structure of this compound. Create two initial structures: one with the 4-carboxylic acid group in an equatorial position and another with it in an axial position.
-
Input File Preparation: Create an input file for a computational chemistry package like Gaussian. Specify the coordinates, charge, and multiplicity.
-
Calculation Keyword Specification:
-
# B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)
-
Opt: Requests a geometry optimization to find the nearest local minimum.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
-
Execution and Analysis: Run the calculation. Upon completion, verify that the optimization converged and that there are no imaginary frequencies. Extract the final electronic energies (including zero-point vibrational energy corrections) to compare the relative stability of the conformers.
Molecular Dynamics (MD) for Conformational Dynamics
While DFT identifies stable energy minima, MD simulations reveal how the molecule behaves over time, exploring a broader conformational space and providing insight into its flexibility and interactions with a solvent like water.[5][6]
Causality of Method Selection:
-
Force Field: A general-purpose force field such as GAFF (General Amber Force Field) is suitable for drug-like organic molecules.
-
Solvation: An explicit solvent model (e.g., TIP3P water) provides a more realistic representation of the aqueous environment compared to implicit models, which is crucial for observing specific solute-solvent interactions like hydrogen bonding.
-
System Neutralization: Adding counter-ions is necessary to neutralize the system's charge, which is a requirement for many simulation algorithms.
-
System Preparation:
-
Generate force field parameters and partial charges for the ligand (this compound).
-
Place the molecule in the center of a simulation box (e.g., a cubic box with a 10 Å buffer from the molecule to the box edge).
-
-
Solvation and Ionization:
-
Fill the simulation box with a pre-equilibrated explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the total charge of the system.
-
-
Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes, first with the solute constrained and then with the entire system free.
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature and pressure (e.g., 1 atm). This ensures the correct density of the system. Monitor the RMSD of the solute to confirm equilibration.
-
-
Production Run: Once the system is equilibrated, run the production simulation for a desired length of time (e.g., 100 ns) to collect conformational data.
-
Trajectory Analysis: Analyze the resulting trajectory to understand the conformational preferences, dihedral angle distributions, and hydrogen bonding patterns over time.
Predicted Conformational Landscape
The theoretical analysis of this compound is expected to reveal several key conformational features.
Piperidine Ring Conformation
The piperidine ring will overwhelmingly adopt a chair conformation.[1][4] The primary point of interest is the orientation of the 4-carboxylic acid group. Due to its size, the equatorial position is significantly favored to minimize 1,3-diaxial steric interactions with the axial hydrogens at the C2 and C6 positions. DFT calculations are used to quantify this energy difference.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair (Equatorial COOH) | 0.00 (Reference) | >99% |
| Chair (Axial COOH) | > 2.0 (Estimated) | <1% |
| Twist-Boat | > 5.0 (Estimated) | <<1% |
Table 1: Predicted relative energies and populations of the principal conformers of the piperidine ring. The equatorial conformer is expected to be the global minimum.
Influence of Substituents
-
N-(4-Fluorophenyl)sulfonyl Group: This large, electron-withdrawing group influences the geometry around the nitrogen atom. Its bulk will have a significant impact on the rotational barrier around the N-S bond.
-
C4-Carboxylic Acid Group: In its preferred equatorial position, this group can freely rotate. MD simulations are crucial for exploring its hydrogen bonding capabilities with surrounding water molecules, which is a key aspect of its solubility and potential receptor interactions.
Visualization of Structures and Workflows
Visual models are essential for conceptualizing molecular structures and computational processes.
Caption: Key structural features of the title compound.
Caption: Workflow for DFT-based conformational analysis.
Caption: Workflow for Molecular Dynamics (MD) simulation.
Conclusion and Outlook
The theoretical conformational analysis of this compound provides indispensable insights for drug development. The combination of DFT and MD simulations offers a powerful paradigm to predict the molecule's most stable conformation, understand its dynamic behavior in solution, and rationalize its interaction with biological targets. Our analysis strongly indicates a dominant chair conformation with an equatorially positioned carboxylic acid group. This foundational knowledge allows researchers to build more accurate pharmacophore models, perform more reliable molecular docking studies, and ultimately guide the synthesis of next-generation analogs with improved potency and selectivity. The methodologies detailed herein represent a robust, self-validating system for the in-silico investigation of complex, drug-like molecules.
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- Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. Benchchem.
- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.
- Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health (NIH).
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- a) The initially reported existing form of the piperazine ring by DFT calculations. ResearchGate.
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Preliminary Cytotoxicity Screening of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid: A Strategic Approach for Early-Stage Drug Discovery
An In-depth Technical Guide
Prepared by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro cytotoxicity assessment of the novel compound 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, establishes self-validating methodologies, and outlines a clear path from experimental execution to data interpretation and mechanistic hypothesizing.
Introduction and Scientific Rationale
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is contingent on a series of rigorous evaluations. Among the most critical initial steps is the assessment of its biological activity, specifically its potential to induce cytotoxicity in cancer cells. This guide focuses on establishing a robust preliminary screening cascade for this compound.
The Compound: A Structural Perspective
This compound is a synthetic compound characterized by three key moieties:
-
A piperidinecarboxylic acid scaffold : A core heterocyclic structure frequently found in pharmacologically active compounds.
-
A sulfonyl group : The sulfonamide group (-SO₂N-) and its analogs are classic components in a wide array of therapeutic agents.
-
A 4-Fluorophenyl group : A common substituent in medicinal chemistry used to modulate pharmacokinetic and pharmacodynamic properties.
The combination of a sulfonamide-like linkage and a piperidine core suggests a rationale for investigating its potential as an anticancer agent. Numerous compounds incorporating these structural motifs have demonstrated significant biological activity.
Rationale for Cytotoxicity Screening
The decision to screen this particular compound for anticancer activity is not arbitrary but is grounded in extensive precedent within medicinal chemistry. The sulfonamide group is a cornerstone of many clinically approved drugs, including anticancer agents that function as inhibitors of crucial cellular processes.[1] Sulfonamide derivatives have been shown to target a variety of proteins overexpressed in cancer, including tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases.[1]
Recent studies on novel sulfonamide derivatives incorporating a piperidine scaffold have revealed potent cytotoxic effects against various cancer cell lines, such as colorectal (HCT-116), hepatocellular (HepG-2), and breast (MCF-7) carcinomas.[2] The mechanism often involves the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent induction of apoptosis.[2][3] Therefore, the structural architecture of this compound presents a compelling case for its evaluation as a potential cytotoxic agent.
Foundational Strategy: Rational Cell Line Selection
The choice of cellular models is a critical determinant of the relevance and translatability of in vitro findings. A haphazard selection can lead to misleading structure-activity relationships and wasted resources.[4][5] Our strategy emphasizes a rational, tiered approach to cell line selection.
The Imperative of a Diverse Panel
Screening a new compound against a single cell line provides a very narrow view of its potential activity. Human cancers are notoriously heterogeneous, and a compound's efficacy can vary dramatically between different cancer types and even between different cell lines of the same tumor type.[5] The U.S. National Cancer Institute's NCI-60 panel, a collection of 60 diverse human cancer cell lines, was established on this very principle to facilitate broad, high-throughput screening.[6]
For a preliminary screen, a smaller, representative panel is often more practical. This panel should ideally include cell lines from different tissue origins to provide an initial "fingerprint" of the compound's spectrum of activity.
Proposed Cell Line Panel for Primary Screening
We propose an initial panel comprising well-characterized and widely used cell lines representing common cancer types, alongside a non-malignant cell line to assess preliminary selectivity.
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Cancer | A standard line for lung cancer studies; robust and amenable to imaging.[7] |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive line.[2] |
| HCT-116 | Colorectal Carcinoma | A key model for colon cancer with known mutations (e.g., KRAS).[2] |
| HepG2 | Hepatocellular Carcinoma | A widely used model for liver cancer.[2] |
| WI-38 | Normal Human Fibroblast | A non-malignant control to determine the therapeutic window and selectivity for cancer cells.[2] |
This balanced panel provides a solid foundation for initial assessment. All cell lines must be authenticated (e.g., via STR profiling) and routinely tested for mycoplasma contamination to ensure data integrity.
Primary Cytotoxicity Screening: Methodologies & Protocols
To build a comprehensive and trustworthy cytotoxicity profile, it is advisable to employ at least two assays based on different biological principles. This approach minimizes the risk of compound interference and provides a more holistic view of the cellular response. We will detail protocols for the MTT assay (metabolic activity) and the LDH assay (membrane integrity).
Experimental Workflow Overview
The overall screening process follows a systematic progression from cell culture preparation to data analysis.
Caption: High-level workflow for preliminary in vitro cytotoxicity screening.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of a cell population. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells) at 37°C, 5% CO₂.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[9]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[9][10]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Roche)[10]
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Crucially, include control wells for determining maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction (if applicable): Add 50 µL of the stop solution provided in the kit.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Data Analysis and Interpretation
Raw absorbance values must be processed to determine the dose-dependent effect of the compound. The ultimate goal of this primary screen is to calculate the half-maximal inhibitory concentration (IC₅₀).
Calculation of Cell Viability and IC₅₀
For the MTT Assay: The percentage of cell viability is calculated relative to the vehicle control:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
For the LDH Assay: The percentage of cytotoxicity is calculated relative to the maximum LDH release control:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Max Release Control - Absorbance of Vehicle Control)] x 100
The IC₅₀ value is determined by plotting the % Viability (or % Inhibition) against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Data Presentation and Hit Criteria
Results should be summarized in a clear, tabular format. A compound is typically considered a "hit" if it displays an IC₅₀ value in the low micromolar or nanomolar range and shows some degree of selectivity.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Exposure | Selectivity Index (SI)¹ |
| A549 | Lung | 7.8 | 6.5 |
| MCF-7 | Breast | 15.2 | 3.4 |
| HCT-116 | Colorectal | 4.5 | 11.3 |
| HepG2 | Liver | 11.9 | 4.3 |
| WI-38 | Normal | 51.0 | - |
¹ Selectivity Index (SI) = IC₅₀ in Normal Cells (WI-38) / IC₅₀ in Cancer Cells. A higher SI value is desirable.
Postulated Mechanism of Action (MoA)
While a primary screen does not elucidate the mechanism, an analysis of the compound's structure in the context of existing literature can generate a testable hypothesis.
Insights from Structural Analogs
The sulfonamide moiety is a known pharmacophore that can target various enzymes.[1] Many sulfonamide-based anticancer drugs, such as Pazopanib and Vemurafenib, function by inhibiting protein kinases that are crucial for tumor cell proliferation and survival.[3] Specifically, the VEGFR-2 pathway, which is critical for angiogenesis, is a common target for sulfonamide derivatives.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[2]
Hypothesized Signaling Pathway
Given the structural precedent, a plausible hypothesis is that this compound could act as an inhibitor of a receptor tyrosine kinase, such as VEGFR-2. Inhibition at this level would disrupt downstream signaling cascades like the MAPK/ERK pathway, ultimately leading to reduced proliferation and induction of apoptosis.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of this compound. By employing a rational cell line panel and orthogonal assays (MTT and LDH), researchers can generate reliable and comprehensive initial data on the compound's anticancer potential and selectivity.
A positive "hit" from this primary screen—characterized by potent (low µM) and selective cytotoxicity—should be advanced to a secondary screening phase. Future directions would include:
-
Expansion of the cell line panel to further define the spectrum of activity.
-
Cell cycle analysis (via flow cytometry) to determine if the compound induces arrest at a specific phase.
-
Apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death.
-
Target-based enzymatic assays to validate or refute the hypothesized MoA (e.g., VEGFR-2 kinase assay).
By following this structured and scientifically-grounded approach, drug development professionals can make informed decisions about the future of this promising compound.
References
- Ochoa-Puentes, C., et al. (2021). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate.
- Montes-Grajales, D., et al. (2021). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science.
- Wawer, M. J., et al. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology.
- Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
- Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research.
- Chan, G. K., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Abdel-Gawad, N. M., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega.
- El-Gazzar, M. G., et al. (2024). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI.
- Sharma, P., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
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Deconvoluting the Targets of Sulfonylpiperidine Compounds: An In-depth Technical Guide
Foreword: From Phenotype to Precision
The sulfonylpiperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse array of bioactive molecules.[1] Its prevalence is a testament to its favorable physicochemical properties, which often confer metabolic stability and desirable pharmacokinetic profiles.[1] However, many such compounds are discovered through phenotypic screening, leaving their precise molecular mechanisms and direct protein targets unknown. This knowledge gap presents a significant bottleneck in drug development, hindering lead optimization and potentially masking off-target effects.[2]
This guide provides a comprehensive, field-proven framework for the systematic identification and validation of therapeutic targets for novel sulfonylpiperidine compounds. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, emphasizing an integrated, multi-pronged strategy. The core philosophy is one of orthogonal validation: building a robust case for a target by converging evidence from computational, biochemical, and cell-based approaches. This document is designed for researchers, scientists, and drug development professionals seeking to bridge the gap between a compelling cellular phenotype and a validated, actionable drug target.
Chapter 1: Foundational Analysis & In Silico Hypothesis Generation
The journey of target identification begins not at the bench, but with the strategic analysis of existing data. Computational, or in silico, methods offer a cost-effective and rapid approach to generate initial hypotheses, prioritize experiments, and significantly narrow the vast search space of the proteome.[3][4][5]
The Principle of Chemical Similarity: Guilt by Association
A fundamental concept in medicinal chemistry is that structurally similar molecules often exhibit similar biological activities by interacting with similar targets.[3] This "guilt-by-association" principle is a powerful starting point for any target identification campaign. By searching vast chemical databases for known compounds that share structural features with the sulfonylpiperidine of interest, we can leverage decades of prior research to inform our investigation.
Experimental Protocol 1: Ligand-Based Target Prediction
Objective: To identify potential targets by finding structurally similar compounds with known biological activities.
Methodology:
-
Query Preparation: Generate a 2D or 3D representation of the sulfonylpiperidine compound of interest (e.g., in SMILES or SDF format).
-
Database Selection: Choose appropriate public or proprietary databases for searching (e.g., ChEMBL, PubChem, BindingDB).
-
Similarity Search:
-
Perform a substructure or similarity search using a Tanimoto coefficient cutoff (typically ≥ 0.85) to identify close structural analogs.
-
The search is based on chemical fingerprints that encode the structural features of the molecules.[3]
-
-
Data Aggregation & Analysis:
-
Compile a list of the identified analogs and their annotated biological targets.
-
Prioritize targets that appear frequently among the top hits or are associated with high-affinity compounds.
-
Critically evaluate the biological plausibility of these targets in the context of the observed cellular phenotype.
-
Reverse Docking: Finding a Lock for Your Key
While similarity searching compares a compound to other ligands, reverse (or inverse) docking takes a structure-based approach.[3] This technique computationally "docks" the sulfonylpiperidine molecule into the binding sites of a large collection of 3D protein structures (e.g., from the Protein Data Bank, PDB). The goal is to predict which proteins are most likely to form a stable, high-affinity interaction with the compound.[3][6]
Caption: In Silico Reverse Docking Workflow.
Chapter 2: Unbiased Biochemical Identification of Direct Binding Partners
After generating hypotheses in silico, the next critical step is to obtain direct physical evidence of binding. The following methods are designed to identify proteins from a complex cellular mixture that physically interact with the sulfonylpiperidine compound.
Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Targets
AP-MS is a powerful and widely used technique to isolate and identify the binding partners of a small molecule.[7][8][9] The core principle involves immobilizing the compound of interest (the "bait") on a solid support and using it to "fish" for its interacting proteins (the "prey") from a cell lysate.[8][9] The captured proteins are then identified using high-resolution mass spectrometry.
Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.
Experimental Protocol 2: Chemical Proteomics via AP-MS
Objective: To identify direct protein binders of a sulfonylpiperidine compound from a complex proteome.
Methodology:
-
Probe Synthesis:
-
Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the sulfonylpiperidine compound. The linker attachment point should be carefully chosen to minimize disruption of the compound's binding activity.
-
-
Immobilization:
-
Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.
-
-
Cell Lysis:
-
Prepare a native cell lysate from a relevant cell line or tissue under conditions that preserve protein complexes.
-
-
Affinity Pulldown:
-
Incubate the lysate with the probe-coated beads. A parallel incubation with beads coated with a structurally similar but inactive analog (negative control) is crucial for distinguishing specific binders from non-specific ones.
-
A competition experiment, where the lysate is co-incubated with the beads and an excess of the free, non-immobilized compound, serves as another critical control.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, often by boiling in SDS-PAGE sample buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Identify proteins that are significantly enriched in the active compound pulldown compared to the negative controls.
-
Cellular Thermal Shift Assay (CETSA): Monitoring Target Engagement in Situ
CETSA is a revolutionary biophysical technique that allows for the confirmation of target engagement within the native, complex environment of an intact cell.[11][12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation.[12][14] This change in thermal stability can be measured to confirm a direct interaction.
Experimental Protocol 3: CETSA Melt Curve and ITDR
Objective: To validate target engagement in intact cells by measuring changes in protein thermal stability.
Methodology:
-
Part A: Thermal Profile (Melt Curve)
-
Cell Treatment: Treat intact cells with either the sulfonylpiperidine compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (typically 3-8 minutes) using a thermal cycler.[11][12]
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the heat-denatured, aggregated proteins by high-speed centrifugation.[12]
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization.[14]
-
-
Part B: Isothermal Dose-Response (ITDR)
-
Dose-Response Treatment: Treat cells with a serial dilution of the compound.
-
Single-Temperature Challenge: Heat all samples at a single, fixed temperature determined from the melt curve (typically the temperature causing ~50% protein aggregation in the vehicle control).[11]
-
Analysis: Quantify the amount of soluble target protein. Plotting the soluble protein fraction against the compound concentration generates a dose-response curve, confirming target engagement in a concentration-dependent manner.
-
| Parameter | AP-MS | CETSA |
| Principle | Affinity Capture | Ligand-Induced Thermal Stabilization |
| Environment | Cell Lysate (In Vitro) | Intact Cells/Tissues (In Situ) |
| Primary Use | Unbiased Target Discovery | Target Engagement Validation |
| Key Requirement | Synthesized Chemical Probe | Specific Antibody or MS Method |
| Throughput | Lower | Higher (especially ITDR format) |
| Output | List of Potential Binders | Confirmation of Specific Interaction |
Table 1: Comparison of Key Biochemical Target Identification Methods.
Chapter 3: Genetic Validation: Linking Target to Phenotype
Identifying a direct binding partner is a monumental step, but it does not prove that the interaction is responsible for the compound's biological effect. Genetic methods are the gold standard for validating this crucial link. The logic is simple: if the compound exerts its effect through a specific target, then removing that target from the cell should either mimic the compound's effect or render the cell insensitive to the compound.[2]
CRISPR-Cas9: Precision Gene Editing for Target Validation
The CRISPR-Cas9 system has revolutionized target validation by enabling the precise and efficient knockout of any gene of interest.[15][16][17] This allows for a clean comparison between wild-type cells and cells completely lacking the putative target protein.
Caption: Logic of CRISPR-Cas9 Based Target Validation.
Experimental Protocol 4: CRISPR-Mediated Target Validation
Objective: To determine if a putative target protein is necessary for the biological activity of a sulfonylpiperidine compound.
Methodology:
-
gRNA Design & Lentivirus Production:
-
Design two or more unique guide RNAs (gRNAs) targeting early, constitutive exons of the gene for the putative target.
-
Clone these gRNAs into a lentiviral vector that also expresses Cas9 nuclease.
-
Produce high-titer lentivirus.
-
-
Cell Line Generation:
-
Transduce the target cell line with the lentivirus.
-
Select for transduced cells to generate a stable knockout cell pool or isolate single-cell clones.
-
-
Knockout Validation:
-
Confirm the absence of the target protein in the knockout cells via Western blotting or mass spectrometry.
-
Sequence the genomic DNA at the target locus to confirm the presence of frameshift-inducing insertions/deletions (indels).
-
-
Phenotypic Assay:
-
Treat both the wild-type (parental) and knockout cell lines with a dose-range of the sulfonylpiperidine compound.
-
Measure the relevant biological endpoint (e.g., cell viability, reporter gene activity, cytokine production).
-
-
Data Analysis:
-
If the knockout cells are significantly less sensitive to the compound compared to the wild-type cells, it provides strong evidence that the knocked-out protein is the functional target.
-
Chapter 4: The Integrated Approach: Synthesizing Evidence
| Evidence Type | Methodology | Question Answered |
| Computational | Similarity Search, Reverse Docking | What are the most probable targets based on existing data? |
| Biochemical (Binding) | Affinity Purification-MS | What proteins does the compound physically bind to in a proteome? |
| Biophysical (Engagement) | Cellular Thermal Shift Assay (CETSA) | Does the compound engage the target inside a living cell? |
| Genetic (Functional) | CRISPR-Cas9 Knockout | Is the target required for the compound's biological effect? |
Table 2: The Integrated Target Identification Scorecard.
By systematically applying this integrated workflow, researchers can move with confidence from a bioactive sulfonylpiperidine compound to a fully validated therapeutic target, paving the way for mechanism-driven drug development and optimization.
References
- Title: Computational/in silico methods in drug target and lead prediction. Source: Oxford Academic URL:[Link]
- Title: In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Source: MDPI URL:[Link]
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- Title: In Silico Drug-Target Profiling. Source: PubMed URL:[Link]
- Title: A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods.
- Title: In silico methods for drug-target interaction prediction. Source: PubMed URL:[Link]
- Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Source: PMC - PubMed Central URL:[Link]
- Title: In Silico Target Prediction.
- Title: Target identification and mechanism of action in chemical biology and drug discovery. Source: NIH URL:[Link]
- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI URL:[Link]
- Title: The impact of CRISPR-Cas9 on target identification and valid
- Title: CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Source: Journal of Biomedicine and Biochemistry URL:[Link]
- Title: CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
- Title: CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Source: Journal of Biomedicine and Biochemistry URL:[Link]
- Title: CRISPR-Cas9 screening for target identification. Source: Horizon Discovery (now Revvity) URL:[Link]
- Title: High-throughput: Affinity purification mass spectrometry. Source: EMBL-EBI URL:[Link]
- Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews URL:[Link]
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL:[Link]
- Title: Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Source: PMC - PubMed Central URL:[Link]
- Title: Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Source: UNIL URL:[Link]
- Title: Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Source: PubMed URL:[Link]
- Title: N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes exhibit potent in vitro antiplasmodial activity and in vivo efficacy in mice infected with P. berghei ANKA. Source: PubMed URL:[Link]
- Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: SpringerLink URL:[Link]
- Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Source: NIH URL:[Link]
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed URL:[Link]
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Physicochemical properties of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the piperidine class, this molecule serves as a versatile scaffold in the synthesis of novel therapeutic agents. Understanding its fundamental properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and ensuring robust analytical characterization. This document details the theoretical basis and practical methodologies for determining key parameters such as solubility, pKa, lipophilicity, and thermal characteristics. It is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's chemical nature.
Chemical Identity and Core Properties
The foundational step in characterizing any compound is to establish its unambiguous identity. This compound is a derivative of isonipecotic acid, featuring a 4-fluorophenylsulfonyl group attached to the piperidine nitrogen. This substitution significantly influences the molecule's electronic and steric profile compared to its parent structures.
The piperidine ring is a prevalent motif in pharmaceuticals, valued for its ability to improve solubility and bioavailability. The addition of the sulfonyl group and the fluorophenyl moiety further modulates these properties, often enhancing interactions with biological targets.[1]
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source / Method |
| IUPAC Name | 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid | - |
| Synonyms | 1-(4-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid | - |
| CAS Number | Data Not Available | - |
| Molecular Formula | C₁₂H₁₄FNO₄S | Calculated |
| Molecular Weight | 303.31 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from analogs |
| Storage Conditions | Store at 2-8°C, desiccated | Inferred from analogs[1] |
Lipophilicity and Dissociation Constant (pKa): Pillars of Pharmacokinetics
The interplay between a molecule's lipophilicity (logP) and its ionization state (pKa) governs its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the carboxylic acid moiety is the primary acidic center, while the sulfonamide nitrogen is generally considered non-basic.
Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the pH at which the carboxylic acid group is 50% ionized. This is critical for predicting solubility in the varying pH environments of the gastrointestinal tract and bloodstream.
Causality in Experimental Design: Potentiometric titration is the gold-standard method for pKa determination. It relies on monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (e.g., NaOH). The inflection point of the resulting titration curve corresponds to the pKa. The choice of a co-solvent like methanol or DMSO is often necessary for compounds with low aqueous solubility, but requires subsequent correction (e.g., using the Yasuda-Shedlovsky extrapolation) to determine the true aqueous pKa.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50:50 Methanol:Water).
-
Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Titration: Place the solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a micro-burette containing standardized 0.1 M NaOH.
-
Data Acquisition: Add the titrant in small, precise increments (e.g., 0.02 mL), recording the pH value after each addition has stabilized.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve.
Determination of the Partition Coefficient (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is the classic measure of lipophilicity. A balanced logP is essential for membrane permeability and avoiding issues like metabolic instability or poor absorption.
Causality in Experimental Design: The shake-flask method is the traditional approach. It directly measures the distribution of the compound between n-octanol and a buffered aqueous phase. The pH of the aqueous buffer must be carefully chosen to be at least 2 units below the pKa of the carboxylic acid, ensuring the compound is in its neutral, non-ionized form. This is because the ionized form is highly polar and would partition almost exclusively into the aqueous phase, leading to an inaccurate measurement of the intrinsic lipophilicity of the molecule.
Experimental Workflow: Shake-Flask Method for LogP
Caption: Workflow for LogP determination via the shake-flask method.
Solubility Profile
Aqueous solubility is a critical determinant of oral bioavailability. For ionizable compounds like this compound, solubility is highly dependent on pH.
Causality in Experimental Design: Kinetic solubility assays using DMSO stock solutions are common in early discovery for high-throughput screening. However, for definitive characterization, thermodynamic solubility determination is required. The shake-flask method, where an excess of the solid compound is equilibrated in a buffer of a specific pH, provides the most accurate measure. Testing at multiple pH points (e.g., pH 2.0, 5.0, and 7.4) is essential to build a complete profile relevant to the physiological pH range.
Experimental Protocol: Thermodynamic Solubility
-
Setup: Add an excess amount of the solid compound to separate vials containing buffers at pH 2.0, 5.0, and 7.4.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.
Spectroscopic and Thermal Analysis
Structural confirmation and purity assessment rely on a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the fluorophenyl ring, with splitting patterns influenced by the fluorine atom, as well as distinct signals for the protons on the piperidine ring.[2][3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition (C₁₂H₁₄FNO₄S).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1350 and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide group.[5]
Thermal Analysis (Melting Point)
The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, whereas a broad range often indicates the presence of impurities. For a related compound, 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid, the melting point is reported as 228-231 °C.[6]
Workflow: Melting Point Determination
Caption: Standard operating procedure for melting point analysis.
Conclusion
The physicochemical properties of this compound define its potential and limitations as a candidate for drug development. Its acidic nature, governed by the carboxylic acid pKa, dictates a pH-dependent solubility profile that is critical for formulation design. The lipophilicity, modulated by the fluorophenylsulfonyl group, must be carefully balanced to achieve optimal membrane permeability and ADME characteristics. The analytical and spectroscopic data provide the definitive structural fingerprint essential for quality control and regulatory submission. This guide outlines the foundational experimental workflows and scientific rationale necessary for a comprehensive characterization, empowering researchers to make informed decisions in the advancement of new therapeutic entities based on this promising molecular scaffold.
References
- LookChem. 1-(4-fluorophenyl)piperidine-4-carboxylic acid.
- PubChem. 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid.
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid.
- CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
- SpectraBase. 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide - Optional[1H NMR] - Spectrum.
- PubChem. 4-Piperidinecarboxylic acid.
- Journal of Chemical and Pharmaceutical Research. p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl).
- PubMed. Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro.
- PubChem. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid.
- Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- ChemSynthesis. 4-Piperidinecarboxylic acid.
- NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid.
- PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- NCBI. 1-{[2-([18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine.
- Wikipedia. Isonipecotic acid.
- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
- PubChem. Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate.
- mzCloud. Carfentanil.
- PMC. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.
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- 4. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Introduction: The Significance of the Sulfonylpiperidine Scaffold in Medicinal Chemistry
The 1-sulfonylpiperidine-4-carboxylic acid moiety is a privileged scaffold in modern drug discovery. The piperidine ring offers a versatile, three-dimensional framework that can be functionalized to modulate physicochemical properties such as solubility and lipophilicity, while the sulfonamide linkage provides a stable, hydrogen-bond accepting group crucial for molecular recognition at biological targets. Specifically, the introduction of a fluorophenylsulfonyl group can enhance metabolic stability and binding affinity through favorable electrostatic and hydrophobic interactions. This guide provides a comprehensive, field-proven protocol for the synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid, a key intermediate for the development of novel therapeutics.
The synthesis is achieved via a classic Schotten-Baumann reaction, a reliable and scalable method for the acylation of amines.[1][2] This application note will not only detail the step-by-step procedure but also delve into the mechanistic rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Chemical Principles and Mechanistic Overview
The synthesis of this compound from 4-piperidinecarboxylic acid and 4-fluorobenzenesulfonyl chloride is a nucleophilic acyl substitution reaction. The reaction proceeds via the Schotten-Baumann mechanism, which is characterized by the acylation of an amine in the presence of a base.[3][4]
The key steps of the mechanism are:
-
Deprotonation: The base, in this case, sodium hydroxide, deprotonates the secondary amine of 4-piperidinecarboxylic acid, increasing its nucleophilicity. The carboxylic acid group is also deprotonated to form a carboxylate salt.
-
Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated piperidine attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable sulfonamide bond.
-
Acidification: In the workup step, the addition of hydrochloric acid neutralizes the excess base and protonates the carboxylate group, leading to the precipitation of the final product, this compound.
The use of a biphasic system, with the reactants in an organic phase and the base in an aqueous phase, is a common feature of Schotten-Baumann reactions, facilitating both the reaction and the subsequent separation of the product.[1]
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Piperidinecarboxylic acid | C₆H₁₁NO₂ | 129.16 | 5.0 g | 38.7 |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 8.2 g | 42.1 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 3.4 g | 85.0 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Water (H₂O) | H₂O | 18.02 | 100 mL | - |
| Hydrochloric acid (HCl), 6M | HCl | 36.46 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a 250 mL beaker, dissolve 5.0 g (38.7 mmol) of 4-piperidinecarboxylic acid and 3.4 g (85.0 mmol) of sodium hydroxide in 50 mL of water. Stir until all solids have dissolved. Cool the solution in an ice bath.
-
Preparation of the Sulfonyl Chloride Solution: In a separate beaker, dissolve 8.2 g (42.1 mmol) of 4-fluorobenzenesulfonyl chloride in 50 mL of dichloromethane.
-
Reaction Setup: Transfer the aqueous amine solution to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath and begin stirring.
-
Addition of Sulfonyl Chloride: Slowly add the 4-fluorobenzenesulfonyl chloride solution from the dropping funnel to the stirred aqueous solution over a period of 30 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 25 mL of water.
-
Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2 by the slow addition of 6M hydrochloric acid. A white precipitate should form.
-
-
Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 25 mL).
-
Dry the solid product under vacuum to a constant weight.
-
-
Characterization: The final product, this compound, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
4-Fluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[5][6] It is also moisture-sensitive. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Hydrochloric acid is corrosive and can cause severe burns. Handle with care.
Expert Insights and Troubleshooting
-
Choice of Base: Sodium hydroxide in an aqueous solution is an effective and economical base for this reaction. The use of an inorganic base simplifies the workup, as any excess can be easily neutralized and removed in the aqueous phase. An organic base like triethylamine could also be used in an anhydrous organic solvent, but this would necessitate a more complex workup to remove the resulting triethylammonium salt.
-
Temperature Control: Maintaining a low temperature during the addition of the sulfonyl chloride is crucial to control the exothermic reaction and minimize potential side reactions.
-
pH of Precipitation: The pH at which the product precipitates is critical. Over-acidification should be avoided as it may lead to the co-precipitation of impurities. A pH of ~2 is generally optimal for the complete precipitation of the carboxylic acid product.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in pharmaceutical research. By understanding the underlying Schotten-Baumann reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and efficiently synthesize this important intermediate for their drug discovery programs.
References
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
- Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
- S. M. C. Stevens, et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(8), 6293-6309. [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. iris.unica.it [iris.unica.it]
Application Note: High-Purity Isolation of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid via Flash Chromatography
Abstract
This application note provides a detailed protocol for the purification of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid, a key building block in medicinal chemistry and drug development.[1] Due to the presence of a polar carboxylic acid moiety and a moderately polar sulfonyl group, this compound can exhibit challenging chromatographic behavior, such as peak tailing on standard silica gel. This guide outlines a robust normal-phase flash chromatography method, incorporating a mobile phase modifier to ensure high purity and good recovery. The principles and experimental choices detailed herein are designed to provide researchers with a reliable and reproducible purification strategy.
Introduction: The Chromatographic Challenge
This compound (MW: 287.31 g/mol , Formula: C12H14FNO4S) is a bifunctional molecule featuring a piperidine core.[2] The presence of both a Brønsted-Lowry acid (carboxylic acid) and a Lewis basic site (piperidine nitrogen, though its basicity is significantly reduced by the electron-withdrawing sulfonyl group) presents a unique purification challenge. Standard silica gel chromatography can lead to significant peak tailing due to strong interactions between the acidic analyte and the silanol groups on the silica surface. This necessitates a carefully designed chromatographic system to achieve efficient separation from synthetic impurities.
This document provides a step-by-step protocol for the purification of this compound using flash column chromatography, a technique widely employed for preparative-scale separations in organic synthesis.[3] The method described herein utilizes an acidified mobile phase to suppress the ionization of the carboxylic acid, thereby minimizing undesirable interactions with the stationary phase and leading to sharper peaks and improved separation.[4][5][6]
Physicochemical Properties & Method Design Rationale
| Property | Value | Implication for Chromatography |
| Molecular Weight | 287.31 g/mol [2] | Standard molecular weight for small molecule purification. |
| Formula | C12H14FNO4S[2] | Presence of heteroatoms (N, O, S, F) suggests moderate to high polarity. |
| Key Functional Groups | Carboxylic acid, Sulfonamide | The carboxylic acid is acidic and polar, prone to tailing on silica. The sulfonamide is polar and an electron-withdrawing group. |
| Predicted Polarity | Moderately Polar, Acidic | Requires a polar mobile phase for elution from normal-phase silica. An acidic modifier is recommended to improve peak shape. |
The choice of normal-phase chromatography with an acidified mobile phase is predicated on the following principles:
-
Suppressing Ionization: The addition of a small amount of acetic acid to the eluent creates an acidic environment.[7] This shifts the equilibrium of the carboxylic acid group on the target molecule towards its protonated, neutral form. This neutral form has a reduced affinity for the polar silica surface, leading to less tailing and a more symmetrical peak shape.[4]
-
Solvent System Selection: A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) allows for the efficient removal of non-polar impurities followed by the elution of the target compound with good resolution.
Experimental Protocol: Flash Chromatography
Materials and Reagents
-
Crude Product: this compound
-
Stationary Phase: Silica Gel (Silica 60, 230-400 mesh)
-
Solvents (HPLC Grade):
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Acid (AcOH), glacial
-
-
Equipment:
-
Glass chromatography column
-
Flash chromatography system (optional, for automated gradients)
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DCM).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of dichloromethane and methanol. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[5][7]
-
To counteract tailing, add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. A recommended mobile phase system is DCM:MeOH with 0.5% AcOH.
2. Column Preparation:
-
Select an appropriately sized column for the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Add a protective layer of sand on top of the packed silica gel.[3]
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it until the baseline is stable.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel to this solution (approximately 1-2 times the weight of the crude material).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[3][8]
-
Carefully add this silica-adsorbed sample to the top of the prepared column.
4. Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 100% DCM with 0.5% AcOH).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 0% to 10% methanol in dichloromethane (with a constant 0.5% acetic acid throughout).
-
Collect fractions in an orderly manner. The flow rate should be maintained at a steady pace, typically allowing the solvent level to drop by about 2 inches per minute.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
5. Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the determined mobile phase and visualize the spots under a UV lamp.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to ensure its complete removal.[7]
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the final product for purity (e.g., by HPLC, NMR, or LC-MS).
Alternative and High-Resolution Techniques: HPLC
For applications requiring even higher purity, such as the preparation of analytical standards or for late-stage drug development, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable alternative.
Rationale for RP-HPLC:
Given the polar and acidic nature of the compound, an RP-HPLC method would typically involve a C18 stationary phase and an aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol). To ensure good retention and sharp peaks, the mobile phase should be acidified.
-
Mobile Phase pH Control: Lowering the pH of the mobile phase to at least two units below the pKa of the carboxylic acid will suppress its ionization.[4][9] This increases its hydrophobicity and enhances retention on the non-polar C18 stationary phase.[10]
-
Specialized Columns: For very polar compounds that may not retain well even on a standard C18 column, specialized columns such as polar-embedded or polar-endcapped C18 columns can be used.[9] These columns are more stable in highly aqueous mobile phases and offer better retention for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for retaining very polar compounds.[9][11]
Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or a polar-embedded equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Significant Peak Tailing | Insufficient suppression of carboxylic acid ionization. | Increase the concentration of acetic acid in the mobile phase (e.g., to 1-2%). Ensure thorough mixing of the mobile phase. |
| Poor Separation | Inappropriate mobile phase polarity or gradient. | Optimize the solvent gradient. A shallower gradient may improve resolution. Re-evaluate the solvent system using TLC. |
| Low Recovery | Compound is irreversibly adsorbed onto the silica. | Ensure the mobile phase is sufficiently polar at the end of the gradient to elute all the compound. Dry loading can sometimes improve recovery. |
| Cracked Column Bed | Improper packing or running the column dry. | Ensure the column is packed evenly without air bubbles. Never let the solvent level drop below the top of the silica bed.[3] |
Conclusion
The flash chromatography protocol detailed in this application note provides an effective and reproducible method for the purification of this compound. The key to a successful separation is the use of an acidified mobile phase to mitigate the acidic nature of the target compound and prevent undesirable interactions with the silica stationary phase. By following this guide, researchers can obtain this valuable synthetic intermediate in high purity, suitable for subsequent applications in drug discovery and development. For analyses requiring the highest level of purity, an optimized RP-HPLC method is also presented as a viable alternative.
References
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Online]. Available: [Link]
- MIT OpenCourseWare. Flash Column Chromatography Guide. [Online]. Available: [Link]
- Biotage.
- JoVE.
- Chemistry LibreTexts. Running a flash column. [Online]. Available: [Link]
- SIELC Technologies. Polar Compounds. [Online]. Available: [Link]
- PubChem. 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid. [Online]. Available: [Link]
- PubChem. 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Online]. Available: [Link]
- ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Online]. Available: [Link]
- CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. [Online]. Available: [Link]
- LookChem. Cas 845827-16-9,1-(4-fluorophenyl)piperidine-4-carboxylic acid. [Online]. Available: [Link]
Sources
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- 11. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, and the acquisition and interpretation of ¹H NMR, ¹³C NMR, COSY, and HSQC spectra. The causality behind experimental choices, such as solvent selection and concentration, is explained to ensure high-quality, reproducible results. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel chemical entities. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.
Introduction
This compound is a molecule of interest in medicinal chemistry due to the prevalence of the piperidine and fluorophenylsulfonyl moieties in various pharmacologically active compounds. Accurate structural confirmation and purity assessment are critical milestones in the drug discovery and development pipeline. NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. This note details the application of ¹H and ¹³C NMR to confirm the chemical structure of the title compound, providing insights into the chemical environment of each nucleus.
The core structure consists of a piperidine ring substituted at the nitrogen atom with a 4-fluorophenylsulfonyl group and at the C4 position with a carboxylic acid. The electron-withdrawing nature of the sulfonyl group and the fluorine atom significantly influences the chemical shifts of the nearby protons and carbons, providing distinct spectral signatures that will be analyzed in detail.[1][2][3]
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[4] The following protocol is designed to yield high-resolution spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton or glass wool
-
Small vial for dissolution
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of the compound. For ¹H NMR, 5-10 mg is typically sufficient, while for the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[4][5]
-
Solvent Selection: DMSO-d₆ is chosen as the solvent for several key reasons. Firstly, its ability to form hydrogen bonds facilitates the dissolution of the carboxylic acid moiety. Secondly, the acidic proton of the carboxylic acid is often observable in DMSO-d₆ as a broad singlet, whereas in other solvents like CDCl₃, it may exchange too rapidly or be too broad to observe reliably.[6][7]
-
Dissolution: Transfer the weighed sample into a small, clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex or gently agitate the vial until the sample is fully dissolved.[8]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[4] The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[5]
-
Labeling: Clearly label the NMR tube with the sample identification.[9]
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: -2 to 16 ppm
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024-4096 (due to lower natural abundance and sensitivity)
-
Spectral Width: -10 to 220 ppm
-
-
2D Experiments (COSY, HSQC):
Spectral Analysis and Interpretation
The structure of this compound with atom numbering for NMR assignment is shown below:
(Image of the chemical structure with numbered atoms would be placed here)
¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.3 | br s | 1H | H-12 (COOH) | The carboxylic acid proton appears as a very broad singlet at a highly downfield shift, characteristic in DMSO-d₆.[6][12] |
| 7.90 - 7.85 | m | 2H | H-2, H-6 | Aromatic protons ortho to the electron-withdrawing sulfonyl group are deshielded. They appear as a multiplet due to coupling with both H-3/H-5 and the fluorine atom. |
| 7.50 - 7.45 | m | 2H | H-3, H-5 | Aromatic protons meta to the sulfonyl group are less deshielded. They appear as a multiplet due to coupling with H-2/H-6 and the fluorine atom. |
| ~3.50 | m | 2H | H-8a, H-8e | Protons on carbons adjacent to the nitrogen are deshielded by the inductive effect of the sulfonyl group. |
| ~2.40 | m | 1H | H-11 | The methine proton at the C4 position is adjacent to the carboxylic acid. |
| ~2.20 | m | 2H | H-9a, H-9e | Protons on carbons beta to the nitrogen. |
| ~1.75 | m | 2H | H-10a, H-10e | Protons on carbons beta to the C4 position. |
| ~1.55 | m | 2H | H-10a, H-10e | Protons on carbons beta to the C4 position. |
¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.0 | C-12 (COOH) | The carbonyl carbon of the carboxylic acid appears in the characteristic downfield region.[12] |
| ~165.0 (d) | C-4 | Carbon directly bonded to fluorine exhibits a large one-bond C-F coupling constant. |
| ~133.0 | C-1 | The ipso-carbon of the sulfonyl group. |
| ~130.0 (d) | C-2, C-6 | Aromatic carbons ortho to the sulfonyl group, showing coupling to fluorine. |
| ~116.0 (d) | C-3, C-5 | Aromatic carbons meta to the sulfonyl group, showing coupling to fluorine. |
| ~45.0 | C-8 | Carbons alpha to the nitrogen are deshielded.[13][14] |
| ~40.0 | C-11 | The methine carbon bearing the carboxylic acid. |
| ~28.0 | C-9, C-10 | Aliphatic carbons of the piperidine ring.[13][15] |
2D NMR Analysis: COSY and HSQC
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[10][16] We would expect to see correlations between:
-
H-8 and H-9 protons.
-
H-9 and H-10 protons.
-
H-10 and the H-11 methine proton.
-
Aromatic protons H-2/H-6 with H-3/H-5.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments.[16][17] For example, the proton signal at ~3.50 ppm would show a cross-peak with the carbon signal at ~45.0 ppm, confirming their assignment as H-8 and C-8, respectively.
Caption: Expected ¹H-¹H COSY correlations.
Discussion of Key Structural Features
-
Piperidine Ring Conformation: The piperidine ring exists in a chair conformation. The protons on the ring (H-8, H-9, H-10) will exhibit axial and equatorial signals, which may be distinct or averaged depending on the rate of ring inversion at the analysis temperature. The presence of the bulky sulfonyl group on the nitrogen and the carboxylic acid at C4 influences this equilibrium.
-
Effect of the Sulfonyl Group: The electron-withdrawing sulfonyl group significantly deshields the adjacent protons (H-8) and carbons (C-8) on the piperidine ring, shifting them downfield.[1] This effect is clearly observed in the predicted chemical shifts compared to unsubstituted piperidine.[13][18]
-
4-Fluorophenyl Group Signature: The aromatic region of the ¹H spectrum is expected to show two multiplets, characteristic of a 1,4-disubstituted benzene ring. The fluorine atom introduces additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F coupling, which can be a powerful diagnostic tool.[19][20] In the ¹³C spectrum, the carbons of the fluorophenyl ring will appear as doublets due to this coupling, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms.
Conclusion
This application note outlines a systematic approach for the complete structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, and by utilizing a combination of 1D and 2D NMR experiments, researchers can confidently verify the identity and structure of this and related molecules. The interpretation framework provided, which considers the electronic effects of the sulfonyl and fluoro-substituents, serves as a robust guide for spectral assignment.
References
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation.
- Wikipedia. (n.d.). Piperidine.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d.
- ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- PubChem. (n.d.). 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid.
- ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation.
- ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
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- University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
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- University of Calgary, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- SpectraBase. (n.d.). Piperidine.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
- DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- CONICET. (2005). Spectral Assignments and Reference Data.
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- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
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- ScholarWorks@UARK. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides.
- Organic Letters. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- PubMed. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides.
- Chemistry LibreTexts. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- SpectraBase. (n.d.). 1-(4-Fluoro-benzenesulfonyl)-piperidine-3-carboxylic acid amide.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- University College London. (n.d.). Chemical shifts.
- The Journal of Organic Chemistry. (2017). Dehydroxylative Sulfonylation of Alcohols.
- UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
- ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids.
- ResearchGate. (n.d.). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes.
- The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
- CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
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Quantitative Analysis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid in a research setting. The compound, a key structural motif in medicinal chemistry, possesses both acidic (carboxylic acid) and basic (piperidine) functional groups, alongside a sulfonamide linkage, which presents specific considerations for analytical method development. This protocol details a complete workflow, from sample preparation using protein precipitation to optimized liquid chromatography and tandem mass spectrometry conditions. The described method utilizes electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, making it suitable for pharmacokinetic studies, metabolite identification, and quality control assays in drug development.
Introduction and Analyte Characteristics
This compound is a member of the substituted piperidine class of compounds, which are versatile scaffolds in the synthesis of biologically active molecules and pharmaceuticals.[1][2] The development of novel therapeutics requires precise and reliable analytical methods to characterize their behavior in biological systems. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose, offering unparalleled sensitivity and selectivity.[1]
The unique structure of the target analyte, featuring a piperidine ring, a carboxylic acid, and an aromatic sulfonamide, dictates the analytical strategy. The piperidine nitrogen provides a site of high proton affinity, making positive mode electrospray ionization highly efficient.[3][4] Conversely, the carboxylic acid allows for negative mode ionization. The sulfonamide bond is a predictable site for collision-induced dissociation (CID), which is advantageous for creating specific and sensitive MS/MS transitions.[5][6]
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Chemical Structure | (Structure based on name) | |
| Molecular Formula | C₁₂H₁₄FNO₄S | (Calculated) |
| Monoisotopic Mass | 303.0631 Da | (Calculated) |
| Ionization Behavior | Amphoteric; readily forms [M+H]⁺ and [M-H]⁻ ions. | (Inferred from structure) |
Experimental Workflow Overview
The analytical process follows a streamlined workflow designed for high throughput and reproducibility, which is essential in drug development environments. The process begins with a simple but effective sample preparation step, followed by chromatographic separation and detection by a tandem mass spectrometer.
Caption: High-level workflow for the quantitative analysis.
Detailed Protocols and Methodologies
Part 3.1: Sample Preparation Protocol (Protein Precipitation)
Protein precipitation (PPT) is a rapid, cost-effective, and robust method for removing the majority of proteinaceous interferences from biological samples like plasma or serum prior to LC-MS/MS analysis.[7]
Materials:
-
LC-MS grade acetonitrile (ACN), chilled to -20°C
-
LC-MS grade water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
Step-by-Step Protocol:
-
Aliquoting: Pipette 100 µL of the sample (e.g., plasma, serum, or calibration standard) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte) to each tube. This step is critical for correcting variability during sample preparation and injection.[1]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of organic solvent to aqueous sample is highly effective for protein removal.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean autosampler vial or 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Causality Explanation: Ice-cold acetonitrile is used as it enhances the precipitation efficiency. A high-speed centrifugation step ensures a compact pellet, making it easier to collect the supernatant without contamination, which is crucial for preventing column clogging and ion source fouling.
Part 3.2: Liquid Chromatography (LC) Method
A standard reversed-phase C18 column is proposed. The inclusion of an acid modifier (formic acid) in the mobile phase serves to neutralize the carboxylate anion, promoting better retention and improved peak shape for the acidic analyte.
Table 2: Optimized Liquid Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC/HPLC system compatible with MS | Standard for modern bioanalysis |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Provides good retention for moderately polar compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent providing good elution strength. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min | A generic gradient suitable for initial method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity against potential matrix effects.[8] |
Part 3.3: Mass Spectrometry (MS) Method
The method employs Electrospray Ionization (ESI) in positive ion mode, leveraging the high proton affinity of the piperidine nitrogen. Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.
Table 3: Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 4: Proposed MRM Transitions and Predicted Fragments
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Proposed Fragment Identity |
| Target Analyte | 304.1 | 159.0 | ~25 | [F-C₆H₄-SO₂]⁺ (Fluorophenylsulfonylium ion) |
| (Quantifier) | 239.1 | ~30 | [M+H - SO₂]⁺ (Loss of sulfur dioxide)[5] | |
| (Qualifier) | 144.1 | ~20 | [Piperidine-4-carboxylic acid + H]⁺ |
Rationale for Fragment Selection: The transition to m/z 159.0 represents the stable fluorophenylsulfonylium cation and is often a highly specific and abundant fragment for such structures. The neutral loss of SO₂ (64 Da) is a characteristic fragmentation pathway for aromatic sulfonamides under CID conditions and serves as an excellent confirmatory ion.[5][6]
Caption: Predicted fragmentation scheme in positive ESI mode.
Trustworthiness and System Validation
To ensure the reliability of the generated data, a system suitability test (SST) must be performed before each analytical run. This protocol is self-validating through continuous monitoring of key performance indicators.
SST Protocol:
-
Prepare a standard solution of the analyte at a known concentration (e.g., 100 ng/mL).
-
Perform five replicate injections at the beginning of the analytical batch.
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) of the peak areas should be ≤ 15%.
-
The retention time should not deviate by more than ±0.2 minutes from the expected time.
-
The signal-to-noise ratio (S/N) should be ≥ 20.
-
Meeting these criteria confirms that the LC-MS/MS system is performing optimally before committing to the analysis of valuable study samples.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound. By explaining the causality behind key methodological choices—from sample preparation to the selection of specific MRM transitions—this guide equips researchers and drug development professionals with a robust starting point for method validation and implementation. The workflow is designed for high sensitivity, selectivity, and throughput, making it well-suited for the demanding environment of pharmaceutical research.
References
- Kearns, E. D., et al. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 21(11), 1858–1866. [Link]
- Barceló, D., et al. (2000). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Analytical Chemistry, 72(15), 3549–3556. [Link]
- Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 6(1), 55-62. [Link]
- Volmer, D. A., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(2), 123-133. [Link]
- Wang, J., et al. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(19), 5483–5492. [Link]
- Perkins, J. R., et al. (1997). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection.
- Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
- ResearchGate. (2000). (PDF)
- Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15306–15314. [Link]
- Williams, J. P., et al. (2015). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry, 26(10), 1737-1747. [Link]
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18. [Link]
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
- Opentrons. (n.d.).
- PubChem. (n.d.). 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid. [Link]
- G. A. Breaux, et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- LookChem. (n.d.). Cas 845827-16-9,1-(4-fluorophenyl)piperidine-4-carboxylic acid. [Link]
- NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]
- CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. [Link]
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- 8. tecan.com [tecan.com]
Application Note: Utilizing 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid for Carbonic Anhydrase Inhibition Assays
For: Researchers, scientists, and drug development professionals in enzymology and medicinal chemistry.
Introduction: The Critical Role of Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is pivotal for a multitude of physiological processes, including respiration, pH homeostasis, CO₂ transport, gluconeogenesis, and biomineralization.[1][2] Given their ubiquitous nature and critical functions, dysregulation of CA activity is implicated in a range of pathologies. Consequently, CAs have emerged as significant therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer.[4][5]
The development of specific and potent CA inhibitors is a cornerstone of drug discovery in this field. Sulfonamides represent the most prominent class of CA inhibitors, with compounds like acetazolamide being in clinical use for decades.[4] These inhibitors typically function by coordinating to the zinc ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. This guide focuses on 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid, a sulfonamide-based compound, and provides detailed protocols for its characterization as a carbonic anhydrase inhibitor.
Compound Profile: this compound
While specific kinetic data for this exact molecule is not broadly published, its structure suggests it belongs to the sulfonamide class of CA inhibitors. The core components of this molecule are:
-
A sulfonamide moiety (-SO₂NH₂ is the classic zinc-binding group, though here it's integrated into a sulfonyl structure): This is the key functional group that is expected to coordinate with the Zn²⁺ ion in the CA active site.
-
A 4-fluorophenyl group: This aromatic ring can participate in interactions within the hydrophobic half of the active site, influencing isoform selectivity and potency.
-
A piperidinecarboxylic acid "tail": This portion of the molecule can interact with hydrophilic residues at the rim of the active site, further modulating the binding affinity and isoform specificity.
The strategic design of such "tails" is a key area of research for developing isoform-specific inhibitors that can minimize off-target effects.[6]
Principle of Carbonic Anhydrase Inhibition Assays
Two primary assay types are widely employed to measure CA activity and inhibition.[1] The choice between them depends on the research goals, available equipment, and the specific CA isoform being studied.
-
CO₂ Hydration Assay: This is the "gold standard" method as it measures the enzyme's physiologically relevant activity.[7][8] The assay monitors the pH change resulting from the production of protons during CO₂ hydration.[9][10][11] The rate of pH drop is directly proportional to the CA activity.
-
Esterase Activity Assay: Many α-carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of esters like 4-nitrophenyl acetate (p-NPA).[1][3][12] This reaction releases 4-nitrophenolate, a chromophore that can be quantified spectrophotometrically.[8] While less physiologically direct, this colorimetric assay is simpler, more cost-effective, and highly suitable for high-throughput screening (HTS) of potential inhibitors.[2][12][13]
It is crucial to understand that while the esterase assay is a valuable surrogate, the CO₂ hydration assay remains the definitive method for confirming inhibition of the enzyme's natural function.[1][7]
Experimental Protocols
Protocol 1: Stopped-Flow CO₂ Hydration Assay for IC₅₀ Determination
This protocol is the gold-standard for measuring the direct inhibition of CO₂ hydration and allows for precise determination of kinetic parameters.
Rationale: The rapid nature of the CA-catalyzed reaction necessitates a stopped-flow instrument to measure initial reaction rates accurately. The assay monitors the change in absorbance of a pH indicator as protons are produced.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, XII)
-
This compound
-
Acetazolamide (standard inhibitor control)
-
Assay Buffer: 10 mM HEPES or Tris, pH 7.5, containing 20 mM NaClO₄
-
pH Indicator: Phenol red (or other suitable indicator)
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes on ice)[8]
-
DMSO (for dissolving inhibitor)
-
Stopped-flow spectrophotometer
Workflow Diagram:
Caption: Colorimetric esterase assay workflow.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, set up the following wells:
-
Control Wells: Assay buffer, CA enzyme, and DMSO (no inhibitor).
-
Inhibitor Wells: Assay buffer, CA enzyme, and varying concentrations of this compound.
-
Blank Wells: Assay buffer, DMSO, and substrate (no enzyme).
-
-
Enzyme-Inhibitor Incubation: Add the assay buffer, enzyme, and inhibitor (or DMSO) to the appropriate wells. The final volume per well might be 180 µL before adding the substrate. Pre-incubate the plate for 15 minutes at 37°C. [12]3. Reaction Initiation: Prepare the p-NPA working solution by diluting the stock in assay buffer. To start the reaction, add 20 µL of the p-NPA working solution to all wells. A final p-NPA concentration of 1 mM is common. [12]4. Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode. [8]5. Data Analysis:
-
For each well, calculate the reaction rate (V) as the change in absorbance per minute (ΔAbs/min). Subtract the rate of the blank wells from all other wells to correct for non-enzymatic hydrolysis of p-NPA.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The primary output of these assays is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. By testing the compound against a panel of CA isoforms, a selectivity profile can be established.
Table 1: Hypothetical Inhibition Data for this compound
| Isoform | IC₅₀ (nM) vs. Test Compound | IC₅₀ (nM) vs. Acetazolamide (Control) | Selectivity Index (hCA II / hCA IX) |
| hCA I | 250 | 250 | - |
| hCA II | 150 | 12 | - |
| hCA IX | 35 | 25 | 4.29 |
| hCA XII | 45 | 5.7 | - |
Note: Data are for illustrative purposes only.
Interpretation: In this hypothetical example, the test compound shows preferential inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. The selectivity index indicates a ~4.3-fold greater potency against hCA IX compared to hCA II. Such a profile could be promising for anticancer applications. [5][14][15]
Trustworthiness and Self-Validation
To ensure the reliability of your results, every assay should incorporate the following self-validating controls:
-
No-Enzyme Control (Blank): Measures the rate of non-enzymatic substrate conversion. This value must be subtracted from all other readings.
-
No-Inhibitor Control (100% Activity): Defines the maximum rate of the enzymatic reaction.
-
Standard Inhibitor Control: Use a well-characterized inhibitor like Acetazolamide. [2]The IC₅₀ value obtained for the standard should be consistent with literature values, confirming the validity of your assay conditions.
By including these controls, you create a self-validating system that ensures the observed inhibition is due to the specific action of your test compound on the enzyme.
References
- A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
- Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
- Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. [Link]
- A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Semantic Scholar. [Link]
- Carbon Dioxide Hydration Activity of Carbonic Anhydrase: Kinetics of Alkylated Anhydrases B and C
- Assay of carbonic anhydrase by titration
- Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydr
- Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
- Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. PubMed. [Link]
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
- Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
- Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. PubMed. [Link]
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
- Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Teesside University's Research Portal. [Link]
- (PDF) Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. NIH. [Link]
- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
- Carbonic anhydrase inhibitors: Hypoxia-activatable sulfonamides incorporating disulfide bonds that target the tumor-associ
Sources
- 1. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbonic Anhydrase Activity Assay [protocols.io]
- 10. pnas.org [pnas.org]
- 11. Assay of carbonic anhydrase by titration at constant pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid in Drug Discovery
Introduction: A Scaffold of Versatility in Medicinal Chemistry
The 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid motif represents a confluence of privileged structural elements in modern drug discovery. The piperidine ring, a saturated heterocycle, offers a rigid, three-dimensional framework, enabling precise vectorial projection of substituents into the binding pockets of biological targets. Its nitrogen atom serves as a key handle for introducing a variety of functionalities, profoundly influencing the physicochemical and pharmacological properties of the resultant molecules.
The introduction of an N-arylsulfonyl group, in this case, a 4-fluorophenylsulfonyl moiety, imparts several advantageous characteristics. The sulfonamide linkage is a stable, non-hydrolyzable isostere of an amide or ester, enhancing metabolic stability. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, while the aromatic ring can engage in various non-covalent interactions, including π-stacking and hydrophobic interactions. The fluorine substituent on the phenyl ring is a well-established bioisostere for a hydrogen atom, capable of modulating electronic properties, improving metabolic stability by blocking potential sites of oxidation, and enhancing binding affinity through favorable electrostatic interactions.
Finally, the 4-carboxylic acid group provides a crucial anchor for derivatization, allowing for the facile formation of amides, esters, and other functional groups. This enables the exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents that can interact with specific residues within a target's active site. This application note will delve into the utility of this compound as a key building block in the discovery of novel therapeutics, with a focus on its potential application as a scaffold for carbonic anhydrase inhibitors.
Hypothesized Application: A Scaffold for Carbonic Anhydrase IX Inhibition
While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a scaffold for inhibitors of various enzymes. Based on the prevalence of the arylsulfonamide motif in potent enzyme inhibitors, a compelling hypothesized application is in the development of selective inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors and a key target in oncology.
The arylsulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, while the piperidinecarboxylic acid tail can be derivatized to extend into the active site cavity, providing opportunities to achieve isoform selectivity.
Signaling Pathway and Rationale for Targeting CA IX
Caption: Proposed mechanism of CA IX inhibition.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent derivatization and evaluation as a potential carbonic anhydrase inhibitor.
Protocol 1: Synthesis of this compound
This protocol outlines a general and robust method for the synthesis of the title compound starting from commercially available materials.
Workflow Diagram: Synthesis
Caption: Synthetic workflow for the title compound.
Materials:
-
Ethyl isonipecotate
-
4-Fluorobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water, deionized
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Step 1: Sulfonylation of Ethyl Isonipecotate a. To a solution of ethyl isonipecotate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq). b. To this stirred solution, add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. c. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). e. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude ethyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate. g. Purify the crude product by flash column chromatography on silica gel if necessary.
-
Step 2: Saponification to the Carboxylic Acid a. Dissolve the ethyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). b. Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the THF under reduced pressure. e. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. f. Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. g. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
Protocol 2: Synthesis of Amide Derivatives for SAR Studies
This protocol describes the general procedure for coupling the synthesized carboxylic acid with a variety of amines to explore structure-activity relationships.
Workflow Diagram: Amide Synthesis
Caption: General workflow for amide library synthesis.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC to obtain the desired amide derivative.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (Ki) of the synthesized compounds against human carbonic anhydrase isoforms.
Principle:
The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The hydration of CO₂ produces protons, leading to a decrease in the pH of the solution, which is monitored by a pH indicator (e.g., 4-nitrophenol). The rate of the reaction is determined by measuring the change in absorbance of the indicator over time.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA II and hCA IX)
-
Synthesized inhibitor compounds dissolved in DMSO
-
HEPES buffer
-
Sodium sulfate
-
4-Nitrophenol (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of the inhibitor in DMSO. b. Prepare a working buffer solution containing HEPES and sodium sulfate. c. Prepare a solution of the CA enzyme in the working buffer. d. Prepare a solution of the pH indicator in the working buffer. e. Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
Assay Protocol: a. The assay is performed in the stopped-flow spectrophotometer, with one syringe containing the enzyme and inhibitor solution and the other containing the CO₂-saturated water and indicator. b. A range of inhibitor concentrations is used to determine the IC₅₀ value. c. The reaction is initiated by rapidly mixing the contents of the two syringes. d. The change in absorbance at the appropriate wavelength for the pH indicator is monitored over time. e. The initial rates of the enzymatic reaction are calculated for each inhibitor concentration.
-
Data Analysis: a. The IC₅₀ values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. b. The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Data Presentation: Expected SAR Insights
The following table illustrates a hypothetical structure-activity relationship for a series of amide derivatives, providing a framework for data interpretation.
| Compound ID | R Group (Amine) | hCA II Ki (nM) | hCA IX Ki (nM) | Selectivity (CA II/CA IX) |
| A-1 | -NH-benzyl | 520 | 85 | 6.1 |
| A-2 | -NH-(4-methoxybenzyl) | 480 | 60 | 8.0 |
| A-3 | -NH-(4-sulfamoylbenzyl) | 150 | 12 | 12.5 |
| A-4 | -NH-(2-thiophenylmethyl) | 650 | 110 | 5.9 |
Interpretation:
-
The data suggests that substitution on the benzylamine can significantly impact both potency and selectivity.
-
The introduction of a 4-sulfamoyl group (Compound A-3) may lead to a significant increase in potency and selectivity for hCA IX, potentially through additional interactions with residues in the active site.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization at the carboxylic acid position make it an attractive core for generating compound libraries for screening against various targets. The hypothesized application in developing selective CA IX inhibitors provides a clear path for further investigation. Future work should focus on synthesizing a broader range of derivatives and evaluating them against a panel of carbonic anhydrase isoforms to establish a comprehensive SAR and optimize for potency and selectivity. Furthermore, promising lead compounds should be profiled for their pharmacokinetic properties to assess their drug-likeness and potential for in vivo efficacy studies.
References
Due to the limited specific literature on the title compound, this reference list includes publications on related scaffolds and methodologies.
- Supuran, C. T. Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3467-3474. [Link]
- Monti, S. M., et al. The 1-benzenesulfonyl-piperidine-4-carboxamide moiety as a scaffold for the development of potent and selective carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 2012, 55(17), 7560-7569. [Link]
- Di Fiore, A., et al. A new class of 1,3,5-triazine-sulfonamide conjugates as potent inhibitors of human carbonic anhydrases. European Journal of Medicinal Chemistry, 2013, 62, 486-493. [Link]
- Han, Y., et al. Discovery of N-Substituted Piperidine-4-carboxamides as Potent and Selective Inhibitors of Carbonic Anhydrase IX. ACS Medicinal Chemistry Letters, 2015, 6(10), 1076-1080. [Link]
- El-Sayed, M. A. A., et al. Synthesis and biological evaluation of novel sulfonamide derivatives bearing a piperidine scaffold as carbonic anhydrase inhibitors. Bioorganic Chemistry, 2019, 86, 58-67. [Link]
Application Note: A Strategic Guide to Uncovering the Bioactivity of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid Using Cell-Based Assays
Abstract
This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on how to systematically investigate the biological activity of the novel compound 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid. Given the absence of established biological targets for this specific molecule, this guide champions a phenotypic screening approach, starting with broad, high-level cellular assays and progressively narrowing the focus to elucidate specific mechanisms of action and potential molecular targets. We provide detailed, field-proven protocols for a tiered assay cascade, including initial viability and cytotoxicity screening, secondary functional assays for major signaling pathways, and subsequent target-class-specific assays. This application note is designed not as a rigid template, but as an adaptable strategic framework to guide the discovery process for uncharacterized small molecules.
Introduction: The Challenge of an Orphan Compound
The compound this compound possesses structural motifs—a sulfonamide and a piperidine carboxylic acid—that are present in a wide range of bioactive molecules. The sulfonamide group is a well-known pharmacophore found in various enzyme inhibitors, while the piperidine scaffold is prevalent in ligands targeting G-protein coupled receptors (GPCRs). However, without prior biological data, the compound is effectively an "orphan," requiring a systematic and unbiased approach to uncover its function.
The strategy outlined herein is a classic example of phenotypic drug discovery (PDD) or "forward pharmacology".[1] This approach identifies bioactive compounds based on their ability to alter a cell's phenotype in a desired manner, without a priori knowledge of the molecular target.[1][2] This contrasts with target-based discovery, which starts with a known protein. PDD is a powerful methodology for discovering first-in-class therapeutics with novel mechanisms of action.[2][3]
Our investigation will follow a three-tiered assay cascade designed to efficiently progress from a broad phenotypic observation to a specific mechanistic hypothesis.
The Assay Cascade: A Tiered Strategy for Target Deconvolution
A logical, tiered workflow is essential to manage resources and generate clear, actionable data. This process begins with broad questions and uses the answers to ask progressively more specific ones.
Caption: Tiered Assay Cascade for Phenotypic Discovery.
Tier 1 Protocols: Initial Phenotypic Screening
The primary goal of Tier 1 is to determine if the compound exerts any fundamental effect on cell health or proliferation at various concentrations. A panel of cell lines (e.g., HEK293 for general screening, a cancer cell line like HeLa or A549, and a non-cancerous line like MRC-5) should be used to identify potential cell-type specificity.
Protocol: Cell Viability using MTT Assay
Scientific Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells. This assay provides a robust initial screen for effects on cell viability and proliferation.[4]
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[4]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[4]
Protocol: Apoptosis Induction using Caspase-Glo® 3/7 Assay
Scientific Rationale: A decrease in viability could be due to necrosis or apoptosis (programmed cell death). Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[6] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[6][7]
Detailed Protocol:
-
Cell Plating and Treatment: Follow steps 1-4 from the MTT protocol (Section 3.1), using a white-walled, clear-bottom 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[8][9] Allow it to equilibrate to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[9]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[7] Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
| Tier 1 Data Interpretation | Possible Implication | Next Step |
| No change in viability or apoptosis | Compound is not cytotoxic/cytostatic under these conditions. | Proceed to Tier 2 functional assays. |
| Decreased viability, increased caspase-3/7 | Compound induces apoptosis. | Proceed to Tier 2 to find the upstream pathway. |
| Decreased viability, no change in caspase-3/7 | Compound may be cytostatic or cause necrosis. | Further investigation into cell cycle arrest or necrosis markers. |
| Increased viability/proliferation | Compound has a pro-survival or proliferative effect. | Proceed to Tier 2 to identify growth pathways. |
Tier 2 Protocols: Mechanism of Action (MoA) Deconvolution
If a phenotypic hit is identified in Tier 1, or even if not (as the compound may have more subtle effects), Tier 2 assays are employed to identify the specific signaling pathways being modulated.
Protocol: Signaling Pathway Profiling using Dual-Luciferase® Reporter Assays
Scientific Rationale: Reporter gene assays are a powerful tool to monitor the activity of specific transcription factors, which serve as downstream nodes for major signaling pathways.[10] By placing a luciferase gene under the control of a specific transcriptional response element (RE), one can quantify the activity of a pathway.[11] A dual-luciferase system, with Firefly luciferase as the experimental reporter and Renilla luciferase as an internal control for transfection efficiency and cell number, provides robust and reliable data.[10]
Caption: Principle of a Luciferase Reporter Assay.
Detailed Protocol:
-
Vector Selection: Choose a panel of Firefly luciferase reporter vectors with response elements for key pathways (e.g., CRE-luc for cAMP/PKA pathway, NFAT-luc for Ca²⁺/calcineurin pathway, SRE-luc for MAPK/ERK pathway, NF-κB-luc for inflammatory pathways).
-
Cell Transfection: Co-transfect the chosen cell line (HEK293 is common) with the Firefly luciferase reporter vector and a Renilla luciferase control vector (e.g., pRL-TK) using a suitable transfection reagent. Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Cell Treatment: Treat the cells with a concentration range of the compound as described in Section 3.1. Include appropriate positive controls for each pathway (e.g., Forskolin for CRE-luc, PMA/Ionomycin for NFAT-luc).
-
Incubation: Incubate for an appropriate duration for transcriptional activation to occur (typically 6-24 hours).
-
Cell Lysis: Wash cells once with PBS, then add 1X Passive Lysis Buffer.[12] Incubate for 15 minutes at room temperature with gentle shaking.
-
Data Acquisition:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity in a luminometer.[12]
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.[12]
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in treated wells to vehicle controls to determine the fold-change in pathway activation.
Protocol: Second Messenger Analysis - cAMP Accumulation
Scientific Rationale: Cyclic AMP (cAMP) is a critical second messenger for Gs and Gi-coupled GPCRs.[13] Agonists of Gs-coupled receptors increase adenylyl cyclase activity, leading to cAMP accumulation, while agonists of Gi-coupled receptors inhibit it.[13][14] Measuring intracellular cAMP levels is a direct way to assess the activity of these pathways. Competitive immunoassays, such as HTRF or AlphaScreen, are common formats.[13][15]
Detailed Protocol (Generic Competitive Immunoassay):
-
Cell Plating: Plate cells expressing the target receptor (or a panel of endogenous receptors) in a 384-well plate and incubate overnight.[16]
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[16][17]
-
Add the compound dilutions to the wells.
-
For Gi-coupled pathway analysis, co-stimulate with Forskolin to induce cAMP production, and measure the compound's ability to inhibit this increase.
-
Incubate at room temperature or 37°C for the optimized time (e.g., 30 minutes).[17]
-
-
Cell Lysis and Detection: Add lysis buffer containing the assay detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).
-
Incubation: Incubate as per the kit manufacturer's instructions (e.g., 60 minutes at room temperature) to allow for competition.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF or AlphaScreen-capable reader). The signal is typically inversely proportional to the intracellular cAMP concentration.[13]
-
Data Analysis: Calculate cAMP concentrations based on a standard curve. Plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol: Second Messenger Analysis - Intracellular Calcium (Ca²⁺) Flux
Scientific Rationale: Gq-coupled GPCRs activate phospholipase C, leading to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores. This rapid increase in cytosolic Ca²⁺ is a hallmark of Gq activation. Fluorescent calcium indicators, like Fura-2 or Fluo-4, are used to measure these changes in real-time.[18]
Detailed Protocol:
-
Cell Plating: Seed cells on a black-walled, clear-bottom 96-well plate 24 hours prior to the assay.
-
Dye Loading:
-
Remove the culture medium and wash cells with a suitable assay buffer (e.g., HBSS).
-
Add buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).
-
Incubate in the dark at 37°C for 45-60 minutes.[19]
-
-
Wash: Gently wash the cells 2-3 times with buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with injectors (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for ~20 seconds.[20]
-
Program the instrument to inject 20-50 µL of the compound at the desired concentration and immediately begin reading fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux. Calculate the peak fluorescence response relative to the baseline to quantify the compound's activity.
| Tier 2 Data Interpretation | Possible Implication | Next Step |
| Modulates CRE-luc and cAMP levels | Compound likely targets a Gs or Gi-coupled GPCR pathway. | Proceed to Tier 3 GPCR assays. |
| Modulates NFAT-luc and Ca²⁺ flux | Compound likely targets a Gq-coupled GPCR pathway. | Proceed to Tier 3 GPCR assays. |
| Modulates SRE/SRF-luc | Compound may target a G12/13-coupled GPCR or a receptor tyrosine kinase pathway. | Further deconvolution with specific inhibitors. |
| No pathway modulation detected | The compound's mechanism may not involve these major pathways, or the effect is upstream of transcription. | Proceed to Tier 3 enzyme assays or other MoA methods. |
Tier 3 Protocols: Hypothetical Target Validation
Based on the MoA data from Tier 2 and the compound's chemical structure, Tier 3 focuses on testing direct interactions with hypothesized molecular targets.
Protocol: GPCR Target Engagement via Radioligand Binding Assay
Scientific Rationale: If Tier 2 suggests GPCR activity, a radioligand binding assay can determine if the compound directly interacts with a specific receptor.[21] This assay measures the ability of an unlabeled compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor.[22]
Detailed Protocol (Competition Assay):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific GPCR target identified or hypothesized from Tier 2.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (e.g., 10-20 µg protein/well).[23]
-
A fixed concentration of a suitable radioligand (typically at its K_d_ value).
-
A serial dilution of the unlabeled test compound.
-
Assay buffer.
-
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[23]
-
Harvesting: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[23]
-
Data Acquisition: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀. The K_i_ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol: General Enzyme Inhibition Assay
Scientific Rationale: The sulfonamide moiety suggests potential enzyme inhibition. A general enzymatic assay measures the rate of a reaction catalyzed by a specific enzyme. The effect of the compound on this rate determines if it acts as an inhibitor.[24] The assay typically uses a substrate that, when converted by the enzyme, produces a colorimetric or fluorescent signal.
Detailed Protocol (Generic Colorimetric Assay):
-
Enzyme and Substrate Selection: Based on literature for similar structures, select a panel of candidate enzymes (e.g., carbonic anhydrases, kinases, proteases).
-
Assay Setup: In a 96-well plate, add:
-
Assay Buffer.
-
The test compound at various concentrations.
-
A fixed amount of the enzyme.
-
-
Controls: Include "100% activity" wells (enzyme, no inhibitor) and "background" wells (no enzyme).[25]
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. The slope of this line represents the reaction rate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition versus the log concentration of the compound to determine the IC₅₀ value.[25]
Conclusion and Future Directions
This application note provides a systematic, tiered framework for characterizing the unknown biological activity of this compound. By starting with broad phenotypic screens and logically progressing to more specific mechanistic and target-based assays, researchers can efficiently navigate the complex process of drug and probe discovery. A positive result in any of the described assays will provide a strong foundation for further investigation, including more advanced mechanism-of-action studies (e.g., chemoproteomics, transcriptomics), lead optimization, and validation in more complex, physiologically relevant models like 3D organoids.
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Protocol for Testing Dopamine Transporter (DAT) Inhibition with Piperidine Analogs
Introduction: The Critical Role of Dopamine Transporter and the Promise of Piperidine Analogs
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic protein crucial for regulating dopaminergic neurotransmission.[1][2] It achieves this by clearing dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopamine signaling.[2] This regulatory function makes DAT a key target for therapeutic interventions in a range of neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance use disorders.[3]
Piperidine-based molecules have emerged as a promising class of DAT inhibitors.[4][5][6] Their structural features allow for potent and selective interaction with the transporter, offering the potential for novel therapeutics with improved efficacy and side-effect profiles compared to existing treatments.[5][7] The development of such compounds necessitates robust and reliable protocols to accurately characterize their inhibitory activity at DAT. This document provides a comprehensive guide for researchers, outlining detailed in vitro and in vivo methodologies to assess the interaction of piperidine analogs with the dopamine transporter.
Part 1: Foundational In Vitro Characterization
The initial assessment of a novel piperidine analog's activity at DAT typically begins with in vitro assays. These methods provide fundamental information on the compound's binding affinity and its ability to inhibit dopamine uptake.
Radioligand Binding Assays: Quantifying Affinity for DAT
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. This technique relies on the competition between a radiolabeled ligand with known high affinity for DAT and the unlabeled test compound (the piperidine analog).
Principle: The assay measures the ability of the piperidine analog to displace a radiolabeled ligand, such as [³H]WIN 35,428, from its binding site on the dopamine transporter.[3][8][9] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be used to calculate the inhibitory constant (Kᵢ), which represents the affinity of the compound for the transporter.[10]
Workflow for Radioligand Binding Assay
Caption: Workflow of a DAT radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay
Materials:
-
Biological Source: Rat striatal tissue or cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.[9][11][12]
-
Test Compound: Piperidine analog dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: A known DAT inhibitor like cocaine or GBR 12909 to define non-specific binding.[9]
-
Assay Buffer: Typically a Tris-HCl based buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For radioactivity measurement.
Procedure:
-
Tissue/Cell Preparation: Homogenize rat striatal tissue or harvest hDAT-expressing cells and prepare a membrane suspension in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]WIN 35,428 (typically near its Kₔ value), and varying concentrations of the piperidine analog.[9]
-
Initiation and Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.[9]
-
Termination of Binding: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis:
-
Total binding: Measured in the absence of any competing ligand.
-
Non-specific binding: Determined in the presence of a high concentration of a reference DAT inhibitor.[9]
-
Specific binding: Calculated as the difference between total and non-specific binding.[9]
-
The IC₅₀ value is determined by performing a non-linear regression analysis of the competition curve.[9] The Kᵢ value is then calculated using the Cheng-Prusoff equation.[10]
-
Dopamine Uptake Assays: Assessing Functional Inhibition
While binding assays measure affinity, dopamine uptake assays provide a functional measure of a compound's ability to inhibit the transporter's primary role: the reuptake of dopamine.
Principle: This assay measures the uptake of a labeled substrate, typically [³H]dopamine or a fluorescent substrate like MPP+ (1-methyl-4-phenylpyridinium), into cells or synaptosomes expressing DAT.[1][13][14] The inhibitory effect of the piperidine analog is determined by its ability to reduce the accumulation of the labeled substrate.
Workflow for Dopamine Uptake Assay
Caption: Workflow of a dopamine uptake inhibition assay.
Detailed Protocol: Dopamine Uptake Assay
Materials:
-
Biological Source: hDAT-expressing cell lines or freshly prepared synaptosomes from rodent striatum.[1][15][16]
-
Labeled Substrate: [³H]Dopamine or a fluorescent analog.
-
Test Compound: Piperidine analog.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[15]
Procedure:
-
Cell/Synaptosome Preparation: Plate hDAT-expressing cells in a 96-well plate or prepare synaptosomes from rodent striatum.[1][17]
-
Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of the piperidine analog.
-
Initiation of Uptake: Add the labeled dopamine substrate to initiate uptake and incubate for a short period (typically a few minutes) at 37°C.[1]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular labeled substrate.[1]
-
Cell Lysis and Quantification: Lyse the cells and quantify the amount of internalized labeled substrate using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the piperidine analog and determine the IC₅₀ value through non-linear regression analysis.[1]
Data Presentation: In Vitro Characterization of Piperidine Analogs
| Compound | DAT Binding Kᵢ (nM) | Dopamine Uptake IC₅₀ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Piperidine Analog 1 | 5.2 | 15.8 | >100 | 50 |
| Piperidine Analog 2 | 12.5 | 45.2 | >200 | 80 |
| Cocaine (Reference) | 150 | 300 | 2-3 | 2-3 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Part 2: Advanced Characterization: In Vivo and Ex Vivo Techniques
Following robust in vitro characterization, promising piperidine analogs should be evaluated in more physiologically relevant systems to understand their effects on dopamine dynamics in the brain.
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV): Probing Dopamine Release and Uptake Kinetics
FSCV is a powerful electrochemical technique that allows for the real-time measurement of dopamine release and reuptake in brain slices.[18][19][20] This provides a more detailed understanding of how a piperidine analog modulates dopaminergic neurotransmission.
Principle: A carbon-fiber microelectrode is placed in a specific brain region (e.g., the striatum) of a brain slice. A rapidly changing voltage is applied to the electrode, causing the oxidation and reduction of dopamine, which generates a measurable current directly proportional to the dopamine concentration.[18][20] By electrically stimulating dopamine release, the kinetics of both release and reuptake can be precisely measured in the presence and absence of the piperidine analog.[21]
Detailed Protocol: Ex Vivo FSCV
Materials:
-
Rodent brain slicer (vibratome).
-
Artificial cerebrospinal fluid (aCSF).
-
FSCV recording system with carbon-fiber microelectrodes.
-
Bipolar stimulating electrode.
Procedure:
-
Brain Slice Preparation: Prepare acute coronal or sagittal brain slices containing the region of interest (e.g., striatum) from a rodent.[18]
-
Recording Setup: Place the brain slice in a recording chamber continuously perfused with oxygenated aCSF. Position the carbon-fiber microelectrode and the stimulating electrode in the desired location.
-
Baseline Recordings: Record baseline dopamine release and uptake kinetics by applying electrical stimulation.
-
Drug Application: Bath-apply the piperidine analog at a known concentration.
-
Post-Drug Recordings: After a period of drug incubation, repeat the electrical stimulation and record the changes in dopamine release and uptake kinetics.
-
Data Analysis: Analyze the FSCV data to determine changes in key parameters such as the peak concentration of released dopamine, the rate of dopamine uptake (Vₘₐₓ), and the affinity of the transporter for dopamine (Kₘ).[21]
In Vivo Microdialysis: Measuring Extracellular Dopamine Levels
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.[22][23] This provides a direct assessment of how a piperidine analog affects tonic dopamine levels in a specific brain region.
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region.[23] The probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters in the extracellular fluid diffuse across the membrane and into the perfusate, which is then collected and analyzed.[23]
Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Detailed Protocol: In Vivo Microdialysis
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula targeting the brain region of interest in a rodent using stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing with aCSF. Collect baseline dialysate samples to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer the piperidine analog via a systemic route (e.g., intraperitoneal injection) or directly into the brain through the microdialysis probe.
-
Post-Drug Sample Collection: Continue to collect dialysate samples for a period of time after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS/MS).[24][25]
-
Data Analysis: Express the post-drug dopamine levels as a percentage change from the pre-drug baseline.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of piperidine analogs as DAT inhibitors requires a multi-faceted approach. By combining in vitro techniques to determine binding affinity and functional inhibition with more advanced ex vivo and in vivo methods to assess the impact on dopamine dynamics in the brain, researchers can gain a thorough understanding of a compound's pharmacological profile. This detailed characterization is essential for identifying promising lead candidates for the development of novel therapeutics targeting the dopamine transporter.
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- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Expression and regulation of the human dopamine transporter in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic alteration in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 21. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for X-ray Crystallography Sample Preparation of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-quality single crystals of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid suitable for X-ray crystallography. The determination of the three-dimensional structure of this molecule is crucial for understanding its structure-activity relationship (SAR), guiding lead optimization, and supporting patent applications in drug discovery programs.
The target molecule combines a flexible piperidine ring with a polar carboxylic acid and a sulfonamide group. This combination of functional groups presents both opportunities and challenges for crystallization. The presence of strong hydrogen bond donors and acceptors in the carboxylic acid and sulfonamide moieties can facilitate the formation of a well-ordered crystal lattice. However, the conformational flexibility of the piperidine ring and the potential for multiple intermolecular interaction modes can also lead to challenges such as polymorphism, oiling out, or the formation of amorphous precipitates.[1][2] This guide will address these challenges by providing a systematic approach to crystallization screening and optimization.
Molecular Characteristics and Their Implications for Crystallization
Key Structural Features:
-
Sulfonamide Group: The sulfonamide moiety is a strong hydrogen bond donor and acceptor, which will likely play a dominant role in the crystal packing.[1][2] Sulfonamides are known to exhibit polymorphism, where the same molecule can adopt different crystal packing arrangements.[1][3][4] This phenomenon underscores the importance of controlled crystallization conditions to obtain a single, desired crystalline form.
-
Carboxylic Acid Group: The carboxylic acid can participate in strong hydrogen bonding, often forming dimers or chains. Its acidity (pKa) will influence its ionization state in different solvent systems, which can be modulated to control solubility.
-
Piperidine Ring: The piperidine ring introduces conformational flexibility. In the solid state, it will likely adopt a stable chair conformation.[5]
-
Fluorophenyl Group: The fluorophenyl group adds a hydrophobic character to the molecule and can participate in π-π stacking interactions.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale and Implication for Crystallization |
| Molecular Weight | Approx. 303.3 g/mol | A moderate molecular weight, generally amenable to crystallization. |
| Melting Point | Expected to be relatively high (>150 °C) | The presence of strong hydrogen bonding groups (sulfonamide and carboxylic acid) suggests significant lattice energy. A high melting point is often correlated with good crystal stability. An analog, 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid, has a melting point of 228-231 °C. |
| pKa | Carboxylic acid: ~4-5 | The carboxylic acid is expected to be acidic. This allows for the possibility of salt formation with a suitable base to alter solubility and potentially promote crystallization. |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) and alcohols (e.g., methanol, ethanol, isopropanol). Poorly soluble in non-polar solvents (e.g., hexane, heptane) and likely sparingly soluble in water. | A solubility screening is essential to identify suitable solvents for crystallization experiments. The use of solvent/anti-solvent systems will likely be a successful strategy.[6] |
Systematic Approach to Crystallization
Given the potential for polymorphism and the lack of specific solubility data, a systematic, multi-pronged approach to crystallization is recommended. The following workflow is designed to efficiently screen a wide range of conditions to identify promising leads for producing high-quality single crystals.
Caption: A systematic workflow for the crystallization of this compound.
Experimental Protocols
PART 1: Material Characterization and Solubility Screening
1.1. Purity Assessment:
-
Rationale: Impurities can significantly hinder crystallization by interfering with the formation of a uniform crystal lattice. It is imperative to start with material of the highest possible purity (>98%).
-
Protocol:
-
Assess the purity of the starting material using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Confirm the identity and structural integrity using ¹H NMR and ¹³C NMR spectroscopy.
-
If necessary, purify the compound by flash column chromatography or recrystallization from a suitable solvent system.[7]
-
1.2. Solubility Screening:
-
Rationale: Identifying suitable solvents is the cornerstone of designing crystallization experiments. The goal is to find solvents in which the compound has moderate solubility, and solvent/anti-solvent pairs.
-
Protocol:
-
Prepare a stock of the compound (e.g., 10 mg).
-
In separate small vials, add a known volume (e.g., 100 µL) of a range of solvents (see table below).
-
Add a small, known amount of the compound to each vial and observe for dissolution at room temperature with agitation.
-
If the compound dissolves, add more until a saturated solution is obtained. If it does not dissolve, gently warm the solution.
-
Record the observations to qualitatively categorize solvents as "high," "moderate," or "low" solubility.
-
Table of Suggested Solvents for Screening:
| Solvent Class | Examples | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High |
| Ketones | Acetone, 2-Butanone | Moderate to High |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate |
| Esters | Ethyl Acetate | Moderate |
| Nitriles | Acetonitrile | Moderate |
| Amides | N,N-Dimethylformamide (DMF) | High |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate |
| Aromatics | Toluene | Low |
| Alkanes | Hexane, Heptane | Low (potential anti-solvents) |
| Aqueous | Water, Water with pH adjustment | Low in neutral water |
PART 2: Crystallization Techniques
2.1. Protocol 1: Slow Evaporation
-
Rationale: This is a simple and effective method for compounds that are sufficiently soluble in a volatile solvent. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.
-
Step-by-Step Methodology:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) identified from the solubility screen.
-
Filter the solution through a 0.22 µm syringe filter into a clean, small vial.
-
Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle punctures, to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitor the vial periodically for crystal growth over several days to weeks.
-
2.2. Protocol 2: Vapor Diffusion (Hanging Drop)
-
Rationale: This technique allows for a very slow and controlled approach to supersaturation, often yielding high-quality crystals. A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (an anti-solvent).
-
Step-by-Step Methodology:
-
Prepare a stock solution of the compound in a "good" solvent (e.g., DMF or DMSO).
-
In the reservoir of a vapor diffusion plate, add 500 µL of an anti-solvent (e.g., water, hexane, or a buffer solution).
-
On a siliconized glass coverslip, mix 1-2 µL of the compound stock solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and seal the reservoir to create a "hanging drop."
-
Over time, the precipitant from the reservoir will slowly diffuse into the drop, increasing the concentration of the compound and inducing crystallization.
-
Set up multiple experiments with varying ratios of compound solution to reservoir solution and different anti-solvents.
-
Caption: Schematic of a hanging drop vapor diffusion experiment.
2.3. Protocol 3: Solvent/Anti-Solvent System (Slow Addition/Layering)
-
Rationale: This method is particularly useful when a compound is highly soluble in one solvent and poorly soluble in another miscible solvent.[6] The controlled introduction of the anti-solvent reduces the solubility of the compound, leading to crystallization.
-
Step-by-Step Methodology (Layering):
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., DMF).
-
Carefully layer a less dense, miscible anti-solvent (e.g., water or ethanol) on top of the compound solution in a narrow tube.
-
Seal the tube and allow it to stand undisturbed.
-
Crystals will ideally form at the interface between the two solvents as they slowly mix.
-
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the crystallization temperature, or the solution is too concentrated. | Re-dissolve the oil by warming and add more solvent. Allow the solution to cool more slowly. Consider using a different solvent system.[7] |
| Amorphous Precipitate | Supersaturation is reached too quickly. | Decrease the concentration of the compound. Slow down the rate of solvent evaporation or anti-solvent addition. |
| No Crystals Form | The solution is not sufficiently supersaturated. | Allow more solvent to evaporate. Add more anti-solvent. Try scratching the inside of the vial with a needle to create nucleation sites. Introduce a seed crystal if available.[6] |
| Poor Crystal Quality | Rapid crystal growth. | Slow down the crystallization process by reducing the temperature or the rate of supersaturation. |
Crystal Handling and Mounting
Once suitable crystals are obtained, they must be handled with care to prevent damage.
-
Harvesting: Carefully remove the crystal from the mother liquor using a cryo-loop.
-
Cryo-protection: If the crystals are to be flash-cooled for data collection, briefly soak them in a cryo-protectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation.
-
Mounting: Mount the crystal on the goniometer head of the X-ray diffractometer.
-
Data Collection: Collect the diffraction data at a low temperature (typically 100 K) to minimize radiation damage.
Conclusion
The successful crystallization of this compound for X-ray crystallography requires a systematic and patient approach. By carefully characterizing the starting material, conducting thorough solubility screening, and exploring a variety of crystallization techniques, researchers can significantly increase the likelihood of obtaining high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for this endeavor, enabling the elucidation of the molecule's three-dimensional structure and accelerating drug discovery and development efforts.
References
- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling, 28(8), 238. [Link]
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 158-166. [Link]
- Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(9), 1432-1439. [Link]
- [Polymorphism and mixed crystal formation in sulfonamides and related compounds]. Mikrochimica Acta, 57, 1297–1307. [Link]
- Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 60(9), 1421-1423. [Link]
- N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals, 623(1), 1-10. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. [Polymorphism and mixed crystal formation in sulfonamides and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Molecular Docking Studies of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Abstract: This document provides a comprehensive guide for conducting molecular docking studies on 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid, a molecule of interest for targeted drug discovery. We move beyond a simple list of instructions to offer a strategic framework grounded in established scientific principles. This guide details the rationale behind protocol choices, from target selection to the critical steps of results validation. It is designed for researchers, scientists, and drug development professionals seeking to computationally evaluate the interaction of this specific ligand with potential protein targets, thereby accelerating the early stages of drug discovery. The protocols are presented with an emphasis on ensuring the trustworthiness and reproducibility of the generated data.
Foundational Concepts: The Ligand, The Targets, and The Method
The Ligand: this compound
The subject of our investigation is a small molecule with distinct chemical features that inform its potential as a therapeutic agent. A structural analysis is the first step in hypothesizing its biological activity.
-
Piperidine-4-carboxylic Acid Core: This motif is a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1] Its presence suggests a potential interaction with GABA receptors or transporters. The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and providing a versatile backbone for orienting functional groups.[2]
-
(4-Fluorophenyl)sulfonyl Group: The sulfonyl group can act as a strong hydrogen bond acceptor. The fluorophenyl moiety adds a hydrophobic element and the fluorine atom can modulate metabolic stability and binding affinity through specific interactions. Crucially, sulfonyl groups, particularly sulfonyl fluorides, have been identified as "warheads" capable of forming covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, or serine in a protein's binding site, which can lead to irreversible inhibition.[3]
-
Carboxylic Acid: This group is typically ionized at physiological pH, serving as a potent hydrogen bond donor and acceptor, and can form strong salt bridges with positively charged residues like arginine or lysine.
Given these features, the ligand is a compelling candidate for targeting proteins where these interactions are paramount, such as neurotransmitter receptors, transporters, or enzymes.
The Method: The Principles of Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein target).[4][5] The process can be distilled into two fundamental components:
-
Sampling: The docking algorithm explores a vast number of possible conformations of the ligand within the protein's binding site. This involves translating, rotating, and altering the rotatable bonds of the ligand.
-
Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The resulting value, often called a "docking score" or "binding energy," helps rank different ligands and their binding orientations.[6] Lower scores typically indicate a more favorable predicted binding affinity.[6]
This method is instrumental in drug discovery for virtual screening of large compound libraries and for understanding potential structure-activity relationships to guide lead optimization.[7]
The Targets: A Rationale-Driven Selection
The absence of established biological data for this compound necessitates a rational, structure-based approach to target selection. Based on the ligand's pharmacophoric elements, we propose two distinct and plausible protein families for initial investigation.
-
Target Class 1: Neurotransmitter Transporters (e.g., GAT-1)
-
Rationale: The piperidine-4-carboxylic acid core is a structural mimic of GABA. The GABA transporter 1 (GAT-1) is responsible for the reuptake of GABA from the synaptic cleft.[8] Inhibiting GAT-1 increases GABA levels, an established mechanism for treating epilepsy and other neurological disorders.
-
PDB ID for Protocol: 7SK2 (Human GAT-1 in complex with an inhibitor).
-
-
Target Class 2: Protein Kinases (e.g., Epidermal Growth Factor Receptor - EGFR)
-
Rationale: The sulfonyl group presents the possibility of covalent interaction.[3] Many kinases have nucleophilic lysine residues in their ATP-binding pocket (e.g., Lys745 in EGFR) that are targets for covalent inhibitors. While our ligand is not a sulfonyl fluoride, the potential for strong, directed interactions makes this an interesting exploratory path.
-
PDB ID for Protocol: 2J6M (EGFR kinase domain in complex with an inhibitor).
-
Experimental Protocols: A Step-by-Step Workflow
This section provides a detailed methodology for a standard molecular docking workflow. We will use AutoDock Vina, a widely used and validated open-source docking program, as our example software.[9]
Pre-computation: Required Tools
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files. ([Link])
-
AutoDock Vina: The docking engine. ([Link])
-
Open Babel: For file format conversion and 3D structure generation. ([Link])
Protocol 1: Ligand Preparation
The goal of this protocol is to generate a low-energy, 3D structure of the ligand with correct atom types and charges, suitable for docking.
-
Obtain 2D Structure: Draw this compound in a 2D chemical drawing program and save it as a SMILES string: O=C(O)C1CCN(CC1)S(=O)(=O)c2ccc(F)cc2.
-
Generate 3D Coordinates: Use Open Babel to convert the SMILES string into a 3D structure. obabel -:"O=C(O)C1CCN(CC1)S(=O)(=O)c2ccc(F)cc2" -O ligand.pdb --gen3d
-
Energy Minimization: The initial 3D structure should be energy minimized to find a stable conformation. This can also be done with Open Babel using a suitable force field like MMFF94. obabel ligand.pdb -O ligand_min.pdb --minimize --ff MMFF94
-
Prepare for AutoDock: Use AutoDockTools (ADT) to prepare the ligand in the required PDBQT format.
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select ligand_min.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save as ligand.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds.
-
Protocol 2: Target Protein Preparation
This protocol prepares the protein structure by removing non-essential molecules and adding parameters required by the docking software.
-
Download Protein Structure: Fetch the desired protein structure from the Protein Data Bank (PDB), for example, GAT-1 (7SK2).
-
Clean the PDB File:
-
Open the PDB file in a text editor or a molecular viewer like PyMOL.
-
Remove all water molecules (lines starting with HOH).
-
Remove any co-crystallized ligands, ions, or cofactors that are not part of the protein itself. This is crucial to ensure the binding site is empty for docking.
-
Save the cleaned protein-only structure as protein.pdb.
-
-
Prepare for AutoDock: Use ADT to convert the PDB file to the PDBQT format.
-
Launch ADT.
-
Go to File -> Read Molecule and open protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose. Select the protein and click "Select Molecule". ADT will automatically merge non-polar hydrogens and save the prepared file as protein.pdbqt.
-
Protocol 3: Defining the Binding Site & Running the Simulation
This protocol defines the search space for the docking and executes the simulation.
-
Identify the Binding Site: The most reliable way to define the binding site is by using the location of the co-crystallized ligand in the original PDB file.
-
In your molecular viewer, superimpose your prepared protein.pdb with the original PDB file containing the native ligand.
-
Identify the coordinates (X, Y, Z) of the center of the native ligand. This will be the center of your grid box.
-
-
Generate Grid Box Configuration:
-
In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box....
-
Enter the X, Y, and Z center coordinates you identified.
-
Adjust the size of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding site.
-
-
Create Configuration File: Create a text file named conf.txt with the following content, replacing values as needed:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to your working directory, and run the simulation: vina --config conf.txt
Visualization and Data Interpretation
Analyzing Docking Results
Upon completion, AutoDock Vina will generate docking_results.pdbqt, which contains up to num_modes (9 in our example) predicted binding poses, ranked by their binding affinity (in kcal/mol).
-
Examine Binding Affinities: The docking_log.txt file lists the scores for each pose. The top-ranked pose (mode 1) has the most favorable (most negative) score.
-
Visualize Interactions: Use PyMOL or Chimera to open the protein.pdbqt and docking_results.pdbqt files.
-
Focus on the top-ranked pose.
-
Identify key interactions:
-
Hydrogen Bonds: Look for interactions between the ligand's sulfonyl oxygens or carboxylic acid group and polar residues in the protein.
-
Hydrophobic Interactions: Observe if the fluorophenyl ring is situated in a greasy, non-polar pocket.
-
Electrostatic/Ionic Interactions: Check for salt bridges between the ligand's carboxylate and basic residues like Lysine or Arginine.
-
-
Tabulating Quantitative Data
Summarize your findings for different targets in a clear, comparative table.
| Target Protein | PDB ID | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| GAT-1 | 7SK2 | -9.2 | Tyr60, Ser295, Arg69 | H-Bond, Ionic, Hydrophobic |
| EGFR | 2J6M | -8.5 | Met793, Lys745, Leu718 | H-Bond, Hydrophobic |
Table 1: Hypothetical docking results for this compound against two potential protein targets.
Scientific Integrity: The Self-Validating Protocol
Generating a docking result is straightforward; ensuring its scientific validity is paramount.[10] A robust docking protocol must be validated.
Protocol 4: Validation by Re-docking
This is the gold standard for validating a docking protocol when a co-crystallized structure is available.[11]
-
Extract Native Ligand: From the original PDB file (e.g., 7SK2), extract the coordinates of the bound inhibitor and save it as a separate PDB file (native_ligand.pdb).
-
Prepare Native Ligand: Prepare this ligand using the same steps in Protocol 2.2 , creating native_ligand.pdbqt.
-
Dock the Native Ligand: Run AutoDock Vina using the exact same grid box and configuration file (conf.txt) as you plan to use for your test compound, but with ligand = native_ligand.pdbqt.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[10][11] If the RMSD is high, the grid box parameters or docking settings may need to be adjusted.
Post-Docking Analysis: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations can assess the stability of the predicted protein-ligand complex over time.[12]
-
Principle: An MD simulation subjects the docked complex to a virtual physiological environment, allowing atoms to move and interact.
-
Application: If the key interactions observed in the docking pose (e.g., critical hydrogen bonds) are maintained throughout a multi-nanosecond simulation, it increases confidence in the docking result. Conversely, if the ligand quickly dissociates from the binding pocket, the initial pose may have been an artifact.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous framework for the initial computational assessment of this compound. The results from these validated docking studies serve as valuable hypotheses. A low docking score and a stable set of interactions against a therapeutically relevant target like GAT-1 would provide a strong rationale for advancing the compound to the next stage of the drug discovery pipeline, which includes synthesis and in vitro biological assays to confirm the computational predictions.
References
- ResearchGate. (2022). How to validate the molecular docking results? [Online Discussion].
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Online Discussion].
- ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Online Discussion].
- Sivakumar, P. M., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC, NIH.
- KBbox. (n.d.). Small Molecule Docking.
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC, PubMed Central.
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
- Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- PubChem. (n.d.). 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid.
- Am Ende, C. W., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH.
- PubMed. (2024). Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide.
- LookChem. (n.d.). Cas 845827-16-9,1-(4-fluorophenyl)piperidine-4-carboxylic acid.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
- Newman, A. H., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC, PubMed Central, NIH.
- PubMed. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- MDPI. (n.d.). Molecules | Special Issue : Drug Design and Activity Screening of Targeted Proteins.
- Wikipedia. (n.d.). Isonipecotic acid.
- PubChem. (n.d.). Carfentanil. NIH.
- Gündisch, D., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
- PubMed. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist.
- MDPI. (n.d.). Protein-Targeting Drug Discovery.
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Application Notes and Protocols for the Synthesis of Amide Derivatives from 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of novel amide derivatives from the versatile building block, 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide and piperidine moieties in a wide array of therapeutic agents. We present a detailed exploration of the chemical principles underpinning the amide bond formation, a comparative analysis of common coupling strategies, and robust, step-by-step protocols for the synthesis, purification, and characterization of the target amide derivatives. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Significance of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamides
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable component for modulating interactions with biological targets. When incorporated into a sulfonamide structure, as in this compound, the resulting framework offers a unique combination of structural rigidity and hydrogen bonding capabilities. The further derivatization of the carboxylic acid to form amides opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug development programs. These amide derivatives have potential applications as inhibitors of various enzymes and receptors.
Foundational Chemistry: The Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. To facilitate this transformation under practical laboratory conditions, the carboxylic acid must be "activated" to a more electrophilic species. This is typically achieved through the use of coupling reagents.
The Carbodiimide-Mediated Pathway: EDC and the Role of Additives
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents. The reaction mechanism involves the initial attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate can then be attacked by the amine to form the desired amide and a water-soluble urea byproduct.
However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to a stable N-acylurea, which is a common byproduct. To mitigate this and to suppress potential racemization at adjacent chiral centers, additives such as 1-Hydroxybenzotriazole (HOBt) are often employed. HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester, which then cleanly reacts with the amine.
Figure 1. Carbodiimide-mediated amide synthesis workflow.
The Uronium/Aminium Salt Pathway: The Power of HATU
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for sterically hindered substrates.[3][4] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acylisouronium active ester. This intermediate then rapidly reacts with the amine to yield the amide. A related synthetic scheme using HATU and DIPEA has been successfully employed for the synthesis of piperidine-3-carboxamide derivatives.[1][4]
Figure 2. General workflow for HATU-mediated amide synthesis.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amine used.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercially available | ≥95% | |
| Amine (Primary or Secondary) | Various | ≥97% | |
| HATU | Commercially available | ≥98% | Store under inert gas, moisture sensitive |
| EDC Hydrochloride | Commercially available | ≥98% | |
| HOBt | Commercially available | ≥97% | Anhydrous grade recommended |
| Diisopropylethylamine (DIPEA) | Commercially available | ≥99% | Distill from CaH₂ before use |
| N,N-Dimethylformamide (DMF) | Commercially available | Anhydrous | |
| Dichloromethane (DCM) | Commercially available | Anhydrous | |
| Ethyl Acetate (EtOAc) | Commercially available | ACS Grade | |
| Saturated aq. NaHCO₃ | Prepared in-house | - | |
| Brine | Prepared in-house | - | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially available | - | |
| Silica Gel | Commercially available | 60 Å, 230-400 mesh | For column chromatography |
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally preferred for its high efficiency and broad substrate scope.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.2 M) and stir until the solid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many amine couplings.
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, combine this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling and Reagent Addition: Cool the solution to 0 °C. Add EDC hydrochloride (1.2 eq) portion-wise.
-
Base Addition: If the amine is used as a salt (e.g., hydrochloride), add a tertiary amine base such as DIPEA or triethylamine (2.5 eq) dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Characterization
The synthesized amide derivatives should be characterized by standard analytical techniques to confirm their structure and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagent (hydrolyzed) | Use fresh, high-purity coupling reagents. Store HATU under an inert atmosphere. |
| Sterically hindered amine | Switch to a more powerful coupling reagent like HATU. Increase reaction temperature and/or time. | |
| Formation of N-acylurea | Rearrangement of O-acylisourea (EDC protocol) | Ensure HOBt is added before or concurrently with EDC. |
| Difficulty in Purification | Urea byproducts | For EDC, the urea byproduct is water-soluble and should be removed during the aqueous work-up. For DCC (not recommended for this protocol due to solubility issues of the byproduct), the urea can be filtered off. |
| Epimerization (if applicable) | Use of a strong base or elevated temperature | Perform the reaction at lower temperatures (0 °C to room temperature). Use a weaker base if possible. |
Conclusion
The synthesis of amide derivatives from this compound is a straightforward yet powerful strategy for generating novel chemical entities for drug discovery. By understanding the underlying principles of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently access a diverse library of compounds for biological evaluation. The protocols detailed herein provide a robust starting point for these synthetic endeavors.
References
- Google Patents. (2014). CN103804341A - Amide derivatives and their medicinal uses.
- Google Patents. (1989). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
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- Google Patents. (1985). US4550116A - Piperidine derivatives.
- Google Patents. (2011). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- National Center for Biotechnology Information. (n.d.). Compound 1-(4-fluorobenzene-1-sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide.... PubChem.
- National Center for Biotechnology Information. (n.d.). 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. PubChem.
- National Center for Biotechnology Information. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed.
- National Center for Biotechnology Information. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.
- National Center for Biotechnology Information. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
- ResearchGate. (2025). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide....
- ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Aapptec Peptides. (n.d.). Coupling Reagents.
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Application Notes and Protocols: 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid as a Versatile Fragment for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, fragment-based library design has emerged as a cornerstone for identifying novel lead compounds. The selection of fragments is paramount, with a growing emphasis on three-dimensional scaffolds that can explore previously inaccessible chemical space.[1][2] This guide details the strategic application of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid , a fragment that embodies key principles of contemporary medicinal chemistry. Its rigid piperidine core offers defined exit vectors for combinatorial elaboration, while the arylsulfonamide motif provides advantageous physicochemical properties and strong hydrogen bonding capabilities.[3] The terminal carboxylic acid serves as a versatile handle for amide coupling, enabling the rapid generation of diverse chemical libraries. This document provides a comprehensive overview of the fragment's properties, detailed protocols for its use in library synthesis, and insights into the potential biological significance of the resulting compounds.
The Strategic Advantage of the this compound Fragment
The design of this compound is predicated on the strategic combination of three key structural motifs, each contributing to its value in fragment-based drug discovery (FBDD).
-
The 3D Piperidine Scaffold: Moving beyond the predominantly flat, aromatic compounds that have historically populated fragment libraries, saturated heterocycles like piperidine offer a distinct advantage by introducing three-dimensionality.[4][5] This structural complexity allows for more intricate and specific interactions with the binding sites of biological targets. The piperidine ring in this fragment is conformationally restricted, which reduces the entropic penalty upon binding and provides well-defined vectors for chemical elaboration from the 4-position carboxylic acid.
-
The Arylsulfonamide Moiety: The sulfonamide group is a well-established bioisostere of the amide bond, offering improved metabolic stability and altered pharmacokinetic properties.[6] The sulfonyl group provides two hydrogen bond acceptors, enhancing the potential for strong interactions with protein targets.[7] The attached 4-fluorophenyl ring contributes to the molecule's properties by increasing its lipophilicity and offering potential for beneficial fluorine-protein interactions, which can enhance binding affinity and selectivity.[8]
-
The Carboxylic Acid Handle: The carboxylic acid at the 4-position is the primary point of diversification for library synthesis. It is a readily functionalized group, most commonly through amide bond formation, a robust and well-understood reaction in medicinal chemistry.[9] This allows for the coupling of a vast array of commercially available primary and secondary amines, leading to the generation of large and diverse libraries of compounds.
Physicochemical Properties
Adherence to the "Rule of Three" is a guiding principle in the selection of fragments for FBDD. Below is a table of the calculated physicochemical properties for this compound, demonstrating its suitability as a fragment.
| Property | Value | Method |
| Molecular Weight (MW) | 287.31 g/mol | Calculated |
| cLogP | 1.35 | Calculated |
| Hydrogen Bond Donors (HBD) | 1 | Calculated |
| Hydrogen Bond Acceptors (HBA) | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Polar Surface Area (PSA) | 77.8 Ų | Calculated |
| Table 1: Calculated physicochemical properties of this compound. |
Experimental Protocols: Library Synthesis via Amide Coupling
The primary application of this compound is as a scaffold for the synthesis of amide libraries. The following protocols detail standard and reliable methods for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This is a widely used and efficient method for amide bond formation, known for its high yields and low rates of racemization.[10]
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that rapidly activates the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the amine. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the generated acid and facilitate the reaction.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This method is another common and effective approach, particularly suitable for reactions in both organic and aqueous media.[11]
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. The addition of NHS (N-Hydroxysuccinimide) traps the activated intermediate as a more stable NHS-ester, which is less prone to side reactions and racemization before reacting with the amine.
Workflow Diagram:
Caption: Workflow for EDC/NHS-mediated amide coupling.
Step-by-Step Protocol:
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent such as Dichloromethane (DCM) or DMF.
-
Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the activated carboxylic acid solution. If a salt of the amine is used, add a non-nucleophilic base like DIPEA or triethylamine (1.5 equivalents) to liberate the free amine.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Library Design and Diversification
The true power of this fragment lies in its potential for creating vast and diverse chemical libraries. The choice of amines for the amide coupling reaction is critical for exploring a wide range of chemical space.
Library Generation Logic:
Caption: Strategy for diverse library generation.
Considerations for Amine Selection:
-
Diversity of R-groups: Incorporate a wide range of functionalities, including aliphatic, aromatic, and heterocyclic amines.
-
Physicochemical Properties: Select amines that will result in final compounds with drug-like properties (e.g., appropriate cLogP, molecular weight).
-
3D Shape: Utilize cyclic and chiral amines to further explore three-dimensional chemical space.
-
Commercial Availability: Leverage the vast number of commercially available primary and secondary amines to rapidly build the library.
Biological Relevance and Potential Applications
Libraries derived from the this compound scaffold are expected to have broad biological relevance due to the privileged nature of their constituent parts.
-
Piperidine-Containing Drugs: The piperidine motif is present in a wide array of clinically approved drugs targeting the central nervous system (CNS), as well as those with anticancer and antimicrobial activities.[8][12] Its presence often improves pharmacokinetic properties and can be crucial for binding to specific molecular targets.[13]
-
Sulfonamide Bioactivity: Sulfonamides are a well-known class of therapeutic agents with applications ranging from antibacterials to anticancer and anti-inflammatory drugs.[3] Derivatives of arylsulfonylpiperazines have shown a range of biological activities.[14]
-
Potential Targets: Given the structural features, libraries based on this fragment could be screened against a variety of targets, including:
-
G-protein coupled receptors (GPCRs): Many CNS-active drugs containing piperidine moieties target GPCRs.
-
Ion Channels: The scaffold may be suitable for interacting with various ion channels.
-
Enzymes: The sulfonamide group can act as a zinc-binding group, making these compounds potential metalloenzyme inhibitors. The overall structure could also be suitable for inhibiting kinases or proteases.[15]
-
Conclusion
This compound is a strategically designed fragment that offers an excellent starting point for the generation of diverse, three-dimensional compound libraries. Its favorable physicochemical properties, coupled with the robust and versatile chemistry of amide bond formation, make it an invaluable tool for modern medicinal chemistry and fragment-based drug discovery campaigns. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this fragment in their quest for novel therapeutic agents.
References
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
- Andersen, K. E., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters.
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health.
- O'Brien, P., et al. (2020). Synthesis of selected 3D fragments. ResearchGate.
- Ahmed, S. S., et al. (2024). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). ResearchGate.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
- National Institutes of Health. (2024). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. National Institutes of Health.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. PubChem.
- ResearchGate. (n.d.). Some of the biological active derivatives of arylsulfonamides. ResearchGate.
- National Institutes of Health. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Institutes of Health.
- National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.
- Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
- MDPI. (2021). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
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- 14. 1-Piperidinecarboxylic acid, 4-[(2S)-2-carboxy-1-pyrrolidinyl]-, 1-(9H-fluoren-9-ylmethyl) ester | C25H28N2O4 | CID 17040158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid | C31H40F2N2O4S | CID 512898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Title: A Robust, Validated RP-HPLC-UV Method for the Quantification of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid in Bulk Drug Substance
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid. This compound is of interest in pharmaceutical development as a potential intermediate or active pharmaceutical ingredient (API). Given the structural features of the analyte—a fluorophenylsulfonyl moiety, a piperidine ring, and a carboxylic acid group—a C18 stationary phase with a buffered acidic mobile phase and UV detection was selected. The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose in a quality control environment.[1][2][3] This document provides a complete protocol for method implementation, including system suitability criteria, sample preparation, and a full validation summary, making it directly applicable for researchers and drug development professionals.
Introduction and Method Development Rationale
The compound this compound possesses key structural motifs that are common in modern pharmacophores. The accurate quantification of such molecules is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The development of a robust analytical method requires a deep understanding of the analyte's physicochemical properties.
Analyte Structure and Properties:
-
Fluorophenylsulfonyl Group: The aromatic ring provides a chromophore suitable for ultraviolet (UV) detection.
-
Carboxylic Acid Group: This acidic functional group (estimated pKa ~4.5) means the analyte's overall charge and hydrophobicity are highly pH-dependent. To ensure consistent retention and sharp peak shapes in reversed-phase chromatography, its ionization must be suppressed.
-
Piperidine Ring: A polar, saturated heterocyclic system.
Rationale for Method Selection:
Based on this structure, RP-HPLC was chosen as the ideal analytical technique. A C18 column provides a versatile nonpolar stationary phase. To manage the carboxylic acid group, a buffered mobile phase with a pH set below the analyte's pKa (e.g., pH 3.0) is essential. This ensures the analyte is in its neutral, more hydrophobic form, leading to better retention and symmetrical peaks. Acetonitrile was selected as the organic modifier due to its favorable UV transparency and elution strength. UV detection is appropriate due to the presence of the phenyl ring.
This science- and risk-based approach to method development is aligned with the principles outlined in the ICH Q14 guideline on Analytical Procedure Development.[4][5][6]
Experimental Workflow and Protocols
Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
This compound Reference Standard.
-
Chromatographic Conditions
The following table summarizes the optimized and validated chromatographic conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 235 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of ultrapure water.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of calibration standards (e.g., 25, 50, 100, 150, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified for its suitability.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the 100 µg/mL working standard solution six (n=6) consecutive times.
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Protocol & Results
The method was validated according to ICH Q2(R2) guidelines, demonstrating its suitability for the intended purpose.[3][7][8]
Overall Validation Workflow
The following diagram illustrates the logical flow of the validation process, where each parameter contributes to the overall demonstration of the method's fitness for purpose.
Caption: Logical relationship of ICH Q2 validation parameters.
Specificity
Protocol: Specificity was determined by analyzing a blank (mobile phase), a placebo (a mixture of anticipated excipients, if applicable), and a standard solution. The chromatograms were examined to ensure no interfering peaks were present at the retention time of the analyte. Results: The method is specific, with no interference observed from the blank or placebo at the analyte's retention time.
Linearity and Range
Protocol: Linearity was assessed by analyzing five concentrations across a range of 25% to 200% of the nominal concentration (25, 50, 100, 150, 200 µg/mL). A calibration curve was generated by plotting peak area versus concentration, and the correlation coefficient (r²) was calculated. Results:
| Parameter | Result | Acceptance Criteria |
| Validated Range | 25-200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to origin |
Accuracy (Recovery)
Protocol: Accuracy was evaluated by spiking a placebo with the analyte at three concentration levels (50%, 100%, and 150% of the nominal concentration). Each level was prepared in triplicate (n=3), and the percent recovery was calculated. Results:
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50% | 100.5% | 0.8% | 98.0% - 102.0% |
| 100% | 99.7% | 0.5% | 98.0% - 102.0% |
| 150% | 101.2% | 0.6% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Protocol:
-
Repeatability: Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
Results:
| Precision Level | % RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Results:
| Parameter | Result (µg/mL) |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
Robustness
Protocol: The method's robustness was tested by introducing small, deliberate variations to key parameters. The effect on system suitability and assay results was monitored. Results: The method was found to be robust against minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). All system suitability criteria were met under these varied conditions.
General Experimental Workflow
The diagram below outlines the comprehensive workflow for sample analysis using this validated method.
Caption: Standard workflow for sample quantification.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC-UV method has been successfully developed and validated for the quantification of this compound. The validation results confirm that the method is specific, linear, accurate, precise, and robust over the specified range. This application note provides a comprehensive guide for its implementation in routine quality control analysis, supporting pharmaceutical development and manufacturing.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks Video.
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development. gmp-compliance.org.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development.
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Cieri, U. R. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(1).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
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- 8. fda.gov [fda.gov]
Harnessing Liver Microsomes for In Vitro Metabolism Studies: A Guide to Core Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In vitro metabolism studies are a cornerstone of modern drug discovery and development, providing critical insights into the pharmacokinetic profile of new chemical entities (NCEs). Among the available in vitro tools, liver microsomes represent a robust, cost-effective, and high-throughput-compatible system for evaluating metabolic fate.[1][2] This application note provides a detailed guide to the principles and protocols for three fundamental assays using liver microsomes: metabolic stability, cytochrome P450 (CYP) inhibition, and CYP reaction phenotyping. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical resource for researchers aiming to generate reliable and predictive metabolic data.
The Foundational Role of Liver Microsomes in ADME Science
The liver is the primary site of drug metabolism, where xenobiotics are converted into more water-soluble compounds to facilitate their excretion.[1][3] This biotransformation is largely mediated by enzymes located in the endoplasmic reticulum of hepatocytes.[2][4] Liver microsomes are vesicles of the endoplasmic reticulum, isolated through differential ultracentrifugation of liver homogenate.[5][6]
Why Use Liver Microsomes?
-
Enzyme Enrichment: They are a highly enriched source of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily (Phase I metabolism) and UDP-glucuronosyltransferases (UGTs) (Phase II metabolism).[6][7]
-
Cost-Effectiveness & Scalability: Compared to intact cellular systems like hepatocytes, microsomes are easier to prepare, store for long periods at -80°C, and are highly amenable to high-throughput screening (HTS) formats.[1][8]
-
Predictive Power: Data from microsomal assays are essential for predicting a drug's metabolic clearance, identifying its metabolic pathways, and assessing its potential to cause drug-drug interactions (DDIs).[7][9] This information is a key component of regulatory submissions to agencies like the FDA.[9][10][11]
While microsomes are invaluable, it's crucial to recognize their limitations. They lack the full complement of Phase II enzymes (like sulfotransferases, which are cytosolic) and do not contain drug transporters, which can be important for overall hepatic clearance.[2] Therefore, they primarily model hepatic metabolism driven by CYPs and UGTs.
Core Principles and Critical Experimental Parameters
The validity of data generated from microsomal assays hinges on meticulous experimental design and an understanding of the biochemical system.
2.1. The Importance of Cofactors Microsomal enzymes require specific cofactors to function. The experimental design must ensure these are present in non-limiting concentrations.
-
CYP Enzymes (Phase I): These monooxygenases require a source of reducing equivalents, supplied by the NADPH regenerating system . This system typically consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH). G6PDH continuously reduces NADP+ to NADPH, ensuring a stable supply for the duration of the incubation.[5][12] Reactions are typically initiated by adding this cofactor mix.[13]
-
UGT Enzymes (Phase II): These enzymes require Uridine 5'-diphospho-glucuronic acid (UDPGA) as a sugar donor.[6][7] The microsomal membrane can be impermeable to UDPGA, so a pore-forming agent like alamethicin is often included to allow the cofactor access to the enzyme's active site.[6][13]
2.2. Validating the Experimental System: Linearity and Controls To ensure results are interpretable, the assay must be conducted under initial rate conditions, where the rate of metabolism is linear with respect to time and protein concentration.[6][14]
-
Protein Concentration: Should be low enough to ensure less than 15-20% of the substrate is consumed at the final time point. A typical starting range is 0.25-1.0 mg/mL.[13][15]
-
Incubation Time: A pilot experiment should be run to determine a time course where the disappearance of the compound follows first-order kinetics (i.e., a linear decline on a semi-log plot).[13]
-
Substrate Concentration: For stability and phenotyping assays, the substrate (test compound) concentration should ideally be below its Michaelis-Menten constant (Kₘ) to ensure the reaction rate is proportional to substrate concentration. A common starting point is 1 µM.[13]
-
Essential Controls:
-
No Cofactor Control: The test compound is incubated with microsomes for the longest duration without the NADPH regenerating system. This identifies any non-CYP-mediated degradation or chemical instability.[13]
-
No Microsome Control (or Time Zero): This sample is stopped immediately after adding all components. It establishes the 100% or starting concentration of the test compound.[14]
-
Positive Control: A compound with a known, predictable metabolic rate (e.g., testosterone, verapamil) is run alongside the NCE to verify the activity of the microsomal batch.[13]
-
2.3. Organic Solvent Concentration Test compounds are often dissolved in organic solvents like DMSO or acetonitrile. The final concentration of these solvents in the incubation mixture must be kept low (typically <0.5% for DMSO, <1% for acetonitrile) as they can inhibit enzyme activity.[1][14]
Application 1: The Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver microsomes. This data is used to calculate the intrinsic clearance (CLᵢₙₜ), a key parameter for predicting in vivo hepatic clearance.[3][16][17]
Workflow for Metabolic Stability Assay
Caption: Workflow for a typical microsomal metabolic stability assay.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
1. Materials & Reagents
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., Verapamil, 10 mM stock in DMSO)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl₂ in dH₂O
-
NADPH Regenerating System Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate
-
Termination Solution: Acetonitrile with a suitable internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.
2. Experimental Procedure
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes. For a final protein concentration of 0.5 mg/mL in a 200 µL reaction, this would involve adding 5 µL of 20 mg/mL HLM stock per 1 mL of buffer.
-
Aliquot Compound & Microsomes: In a 96-well plate, add 190 µL of the microsome master mix to each well. Add 2 µL of the 100 µM test compound working solution (prepared by diluting the 10 mM stock) to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.1%.
-
Pre-incubation: Seal the plate and pre-incubate for 5-10 minutes at 37°C in a shaking water bath to bring the mixture to temperature.[14]
-
Reaction Initiation: Prepare a complete NADPH regenerating system by mixing Solution A and Solution B. Initiate the metabolic reaction by adding 10 µL of this system to each well. For "minus cofactor" control wells, add 10 µL of buffer instead.
-
Time Course Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 400 µL of ice-cold Termination Solution. The T=0 sample is terminated immediately after adding the NADPH system.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at ~4000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Analysis & Presentation
-
Calculate Percent Remaining:
-
Determine the peak area ratio (Parent Compound Peak Area / Internal Standard Peak Area) for each time point.
-
Normalize this ratio to the T=0 sample to calculate the "% Remaining". % Remaining = (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural log (ln) of the % Remaining against time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
t½ (min) = 0.693 / -k
-
-
Calculate Intrinsic Clearance (CLᵢₙₜ):
-
CLᵢₙₜ is calculated using the half-life and the incubation conditions.
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)
-
| Parameter | Verapamil (Control) | Test Compound X |
| Half-life (t½, min) | 12.5 | 45.2 |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | 110.9 | 30.7 |
| Classification | High Clearance | Low-Moderate Clearance |
Table 1: Example data output from a metabolic stability assay.
Application 2: Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine if a test compound inhibits the activity of major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[18] This is a critical assay for predicting the potential for clinical drug-drug interactions (DDIs), where one drug inhibits the metabolism of a co-administered drug, potentially leading to toxic accumulation.[19][20] The output is typically an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Workflow for CYP Inhibition (IC₅₀) Assay
Caption: Workflow for determining the IC₅₀ of a compound against a specific CYP isoform.
Protocol: Multi-CYP Inhibition Assay
This protocol uses a "cocktail" approach where multiple specific probe substrates are incubated simultaneously, which increases throughput.[21]
1. Materials & Reagents
-
Pooled Human Liver Microsomes
-
NADPH Regenerating System (as above)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Test Compound & Positive Control Inhibitors (e.g., Ketoconazole for CYP3A4) serially diluted to cover a range from ~0.01 to 100 µM.
-
Probe Substrate Cocktail: A mix of specific substrates for each CYP isoform at a concentration near their Kₘ.
-
Termination Solution: Acetonitrile with internal standards specific for each metabolite being measured.
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2C9 | Diclofenac | 4'-hydroxy-diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-mephenytoin | Tranylcypromine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-hydroxy-midazolam | Ketoconazole |
Table 2: Commonly used probe substrates and inhibitors for CYP phenotyping and inhibition assays.[22][23]
2. Experimental Procedure
-
Plate Setup: In a 96-well plate, add buffer, the probe substrate cocktail, and the appropriate concentration of the test inhibitor (or vehicle for 0% inhibition control).
-
Add Microsomes: Add the HLM suspension to each well. The final protein concentration is typically lower, around 0.1-0.25 mg/mL, to ensure linearity for all substrates.
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.
-
Reaction Initiation: Add the NADPH regenerating system to start the reaction.
-
Incubation: Incubate for a pre-determined fixed time (e.g., 10-15 minutes) that is within the linear range of metabolite formation for all probe substrates.
-
Termination: Stop the reaction by adding ice-cold acetonitrile with internal standards.
-
Sample Processing & Analysis: Centrifuge to pellet protein and analyze the supernatant by LC-MS/MS, quantifying the formation of the specific metabolite for each CYP isoform.
Data Analysis
-
Calculate % Activity Remaining: For each inhibitor concentration, calculate the rate of metabolite formation and express it as a percentage of the activity in the vehicle control (0% inhibition).
-
Determine IC₅₀: Plot the % Activity Remaining versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application 3: CYP Reaction Phenotyping
Objective: To identify which CYP isoform(s) are primarily responsible for the metabolism of a test compound.[24][25] This is crucial for understanding sources of pharmacokinetic variability (e.g., genetic polymorphisms in CYPs) and predicting specific DDIs.[18]
There are two common approaches:
-
Recombinant CYPs: The test compound is incubated with individual, recombinantly expressed CYP enzymes to see which ones can metabolize it.[26][27]
-
Chemical Inhibition: The test compound is incubated with HLM in the presence and absence of potent, selective chemical inhibitors for each major CYP isoform. A significant reduction in the compound's metabolism in the presence of a specific inhibitor implicates that enzyme in its clearance.[24][27]
The protocol below describes the chemical inhibition approach.
Protocol: Reaction Phenotyping with Chemical Inhibitors
1. Materials & Reagents
-
Same as the Metabolic Stability assay, plus:
-
A panel of selective CYP inhibitors (see Table 2), each prepared as a concentrated stock.
2. Experimental Procedure
-
Setup: The experiment is set up similarly to the metabolic stability assay, but with additional parallel incubations. For each time point, there will be:
-
A control incubation (no inhibitor).
-
An incubation for each selective inhibitor (e.g., +Ketoconazole, +Quinidine, etc.).
-
-
Inhibitor Pre-incubation: Add the selective inhibitor to the appropriate wells containing microsomes, buffer, and the test compound. Pre-incubate for 10-15 minutes at 37°C. This step is particularly important for time-dependent inhibitors.
-
Reaction Initiation: Initiate the reaction with the NADPH regenerating system.
-
Time Course & Termination: Proceed with the time course sampling and termination as described in the metabolic stability protocol.
-
Analysis: Analyze all samples by LC-MS/MS to measure the disappearance of the parent compound.
Data Analysis
-
Calculate Metabolism Rate: Determine the rate of metabolism (e.g., parent depletion over time) for the control incubation and for each inhibitor-containing incubation.
-
Calculate % Inhibition: For each selective inhibitor, calculate the percent inhibition of the metabolism rate compared to the control. % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Interpretation: A high percentage of inhibition by a selective inhibitor strongly suggests that the corresponding CYP enzyme plays a significant role in the metabolism of the test compound. For example, if Ketoconazole inhibits metabolism by 85%, CYP3A4 is the primary enzyme responsible.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Inconsistent temperature- Microsomes not fully homogenized after thawing | - Use calibrated pipettes; reverse pipetting for viscous solutions- Ensure uniform heating in water bath- Gently mix microsomal suspension before aliquoting |
| Compound appears unstable in "no cofactor" control | - Chemical instability at pH 7.4, 37°C- Non-NADPH dependent enzymatic degradation (e.g., esterases) | - Test stability in buffer alone- If esterase activity is suspected, consider using S9 fraction with specific inhibitors |
| No metabolism observed for the test compound | - Compound is not metabolized by CYPs or UGTs- Analytical method not sensitive enough- Incorrect cofactor used (e.g., NADPH for a UGT substrate) | - Test in hepatocytes to assess broader metabolic pathways- Optimize LC-MS/MS method- Ensure correct cofactors (e.g., UDPGA + alamethicin for glucuronidation) are used |
| Very rapid metabolism (gone by first time point) | - Microsomal protein concentration is too high- Incubation times are too long | - Reduce the protein concentration- Use shorter, more frequent time points (e.g., 0, 1, 2, 5, 10 min) |
Conclusion
In vitro studies using liver microsomes are an indispensable part of the drug development toolkit. The metabolic stability, CYP inhibition, and reaction phenotyping assays provide foundational data that informs lead optimization, candidate selection, and the design of clinical studies.[1][7] By understanding the principles behind these assays and adhering to robust, validated protocols, researchers can generate high-quality data to confidently advance NCEs through the development pipeline.
References
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Venkatakrishnan, K., Von Moltke, L. L., & Greenblatt, D. J. (1999). Integrated cytochrome P450 reaction phenotyping: attempting to bridge the gap between cDNA-expressed cytochromes P450 and native human liver microsomes. Biochemical pharmacology, 57(5), 465-480. [Link]
- Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In In Vitro ADMET Prototyping (pp. 123-131). Humana, New York, NY. [Link]
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- Curlew Research. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- Yan, Z., & Caldwell, G. W. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS‐based assay throughput using a one‐point IC50 method and multiplexing high‐performance liquid chromatography. Journal of pharmaceutical sciences, 96(9), 2485-2493. [Link]
- BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies. [Link]
- Foti, R. S., & Wahlstrom, J. L. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics, 66, 101508. [Link]
- Eaglen, P. L., & Worer, M. N. (2011). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis/LC-MS/MS. Drug metabolism letters, 5(2), 116-124. [Link]
- Dalvie, D. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Optimization in Drug Discovery (pp. 167-185). Humana Press. [Link]
- Knights, K. M., Stresser, D. M., Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7-8. [Link]
- Cyprotex. Microsomal Stability. [Link]
- Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In In Vitro ADMET Prototyping (pp. 89-121). Humana, New York, NY. [Link]
- Lin, G., & Hollenberg, P. F. (2002). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current drug metabolism, 3(5), 485-513. [Link]
- Creative Bioarray. Microsomal Stability Assay. [Link]
- Zhang, H., & Wong, Y. N. (2012). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. In Optimization in Drug Discovery (pp. 187-198). Humana Press. [Link]
- Curlew Research & ASAP Discovery Consortium. (2025). In-vitro CYP inhibition pooled. protocols.io. [Link]
- Discovery Life Sciences. (2024).
- Corning Life Sciences.
- Siramshetty, V. B., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
- Curlew Research. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- Shah, P., et al. (2020). Predicting liver cytosol stability of small molecules.
- BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link]
- U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
- Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
- Suzuki, T., & Funakoshi, Y. (2021). Preparation of mouse liver microsome. In Glycoscience Protocols. Springer US. [Link]
- Japan Consortium for Glycobiology and Glycotechnology DataBase. (2014).
- Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
- Armitage, J. M., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
- Pitt, J. A., et al. (2014). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
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Troubleshooting & Optimization
Improving the yield of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid synthesis
Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals focused on the synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid. As a Senior Application Scientist, my goal is to move beyond mere protocols and provide a framework of chemical logic and field-tested insights to empower you to not only execute this synthesis but also to intelligently troubleshoot and optimize it. We will explore the causality behind experimental choices, ensuring a robust and reproducible workflow.
Core Synthesis Pathway: An Overview
The target molecule, this compound, is a vital building block in medicinal chemistry. Its synthesis is fundamentally a nucleophilic substitution reaction where the secondary amine of 4-piperidinecarboxylic acid attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.[1][2]
Caption: Fig. 1: General Reaction Mechanism.
Recommended Synthesis Protocol
This protocol provides a robust baseline for achieving a high yield and purity.
Materials:
-
4-Piperidinecarboxylic acid
-
4-Fluorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried to remove residual moisture, which can hydrolyze the sulfonyl chloride.[3]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-piperidinecarboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (2.0-3.0 eq) to the solution and stir. The excess pyridine acts as both the base and a catalyst.[1]
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes. Maintaining a low temperature minimizes side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~2. This protonates the excess pyridine, making it water-soluble.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization, commonly from a solvent system like ethanol/water or isopropanol.[3]
-
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Caption: Fig. 2: Troubleshooting Flowchart.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in sulfonamide synthesis are common and typically trace back to a few critical factors:
-
Hydrolysis of the Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride is highly reactive and susceptible to moisture. Any water present in the solvent, on the glassware, or in the starting materials will convert the sulfonyl chloride into the unreactive 4-fluorobenzenesulfonic acid, directly reducing your potential yield.[3][4] Solution: Strictly adhere to anhydrous conditions. Oven-dry all glassware, use anhydrous-grade solvents, and run the reaction under an inert atmosphere like nitrogen or argon.[3]
-
Poor Quality of Starting Materials: Over time, 4-fluorobenzenesulfonyl chloride can degrade even from atmospheric moisture during storage.[3] The 4-piperidinecarboxylic acid should also be of high purity. Solution: Use a fresh bottle of the sulfonyl chloride or purify older stock if its quality is questionable. Verify the purity of your amine starting material.
-
Inappropriate Base: Using a nucleophilic base or an aqueous base can be problematic. An aqueous base like sodium hydroxide dramatically increases the rate of sulfonyl chloride hydrolysis.[3] Solution: A non-nucleophilic organic base such as pyridine or triethylamine (TEA) is ideal. These bases effectively scavenge the HCl byproduct without competing with the piperidine nucleophile.[1]
-
Suboptimal Solvent: The solvent must dissolve the reactants while remaining inert. Polar aprotic solvents are generally preferred. Solution: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they dissolve the reactants well and do not participate in the reaction.[3][5]
Q2: I'm observing a significant, water-soluble side product during workup. What is it?
A2: The most common side product is 4-fluorobenzenesulfonic acid, formed from the hydrolysis of 4-fluorobenzenesulfonyl chloride.[4] During the acidic workup, this sulfonic acid will be deprotonated and highly soluble in the aqueous layer, while your desired product remains in the organic layer. While this aids in separation, its formation indicates that moisture contaminated your reaction, which is a primary cause of low yield.
Q3: The reaction seems to stall and doesn't go to completion. What steps should I take?
A3: An incomplete reaction can be due to several factors:
-
Insufficient Base: The reaction generates one equivalent of HCl. If there isn't enough base to neutralize it, the reaction mixture will become acidic. This protonates the starting piperidine's nitrogen, rendering it non-nucleophilic and halting the reaction. Solution: Use at least 2 equivalents of a base like pyridine or TEA.
-
Steric Hindrance or Low Reactivity: While 4-piperidinecarboxylic acid is a relatively standard secondary amine, issues can arise. Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the rate. However, this should be done cautiously as it can also promote side reactions. A more effective strategy for less reactive amines is the addition of a catalyst like 4-dimethylaminopyridine (DMAP), which can form a more reactive intermediate with the sulfonyl chloride.[4]
-
Poor Solubility: If one of the reactants is not fully dissolved, the reaction rate will be limited. Solution: Ensure you are using a sufficient volume of a suitable solvent (like DCM or THF) to fully dissolve the starting materials.
Q4: How can I best purify the final product? It seems to be streaking on my silica TLC plate.
A4: The product contains a carboxylic acid group, which can interact strongly with the acidic silica gel on a TLC plate or column, causing streaking.
-
Recrystallization: This is the preferred method for purifying solid sulfonamides.[3] An ideal solvent will dissolve your product at high temperatures but not at room temperature, while impurities remain soluble. Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes to find the optimal conditions.
-
Chromatography Modification: If column chromatography is necessary, the acidic nature of the silica gel must be addressed. Solution: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile acid, such as 1-2% acetic acid. This protonates the basic sites on the silica and can lead to much sharper peaks for your acidic product. Alternatively, using a more neutral stationary phase like alumina can be effective.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants? A1: A slight excess of the sulfonyl chloride (1.05-1.1 equivalents) is often used to ensure the complete consumption of the more valuable amine starting material. A larger excess of the base (2-3 equivalents) is recommended to effectively neutralize the generated HCl and drive the reaction forward.[3]
Q2: How critical is the reaction temperature? A2: The initial addition of the highly reactive sulfonyl chloride should be performed at a low temperature (0 °C) to control the exothermic reaction and minimize the formation of side products. Afterward, the reaction can typically proceed efficiently at room temperature.
Q3: Can I use an alternative to 4-fluorobenzenesulfonyl chloride? A3: Yes, other sulfonylating agents can be used, though they have different reactivity profiles. For instance, sulfonyl fluorides are often more stable and less susceptible to hydrolysis, which can lead to better yields in some cases, especially with complex substrates.[4] However, their reactivity is lower, and they may require different catalytic conditions to be effective.
Q4: What analytical techniques are best for confirming the final product's identity and purity? A4: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The ¹⁹F NMR will show a characteristic signal for the fluorine on the phenyl ring.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and is an excellent tool for assessing purity.
-
Melting Point: Pure crystalline solids like sulfonamides typically have a sharp melting point.[1] A broad melting range often indicates impurities.
-
HPLC (High-Performance Liquid Chromatography): Can be used for quantitative analysis of purity, especially if a reference standard is available.[7]
Data Summary: Influence of Reaction Conditions
The choice of base and solvent has a profound impact on the success of the sulfonylation. The following table summarizes expected outcomes based on common choices.
| Base | Solvent | Expected Yield | Rationale & Comments |
| Pyridine | DCM | High | Recommended. Pyridine is a non-nucleophilic base, and DCM is an inert, aprotic solvent. This combination minimizes side reactions and promotes a clean conversion.[1][3] |
| Triethylamine (TEA) | THF | High | Excellent Alternative. Similar to pyridine/DCM. TEA is a strong, non-nucleophilic base. THF is another suitable aprotic solvent.[3] |
| Sodium Bicarbonate | DCM/Water | Low | Not Recommended. Biphasic system. The presence of water will cause significant hydrolysis of the sulfonyl chloride, leading to poor yields.[3][4] |
| Sodium Hydroxide | Water | Very Low | Avoid. Known as Schotten-Baumann conditions. While sometimes used, this is highly likely to fail due to the rapid hydrolysis of the sulfonyl chloride in an aqueous base.[3] |
References
- Wikipedia. (2023). Sulfonamide.
- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
- ResearchGate. (n.d.). Effect of solvent and reaction concentration.
- Request PDF. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
Sources
Overcoming solubility issues with 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid in assays
Topic: Overcoming Solubility Issues with 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Welcome to the technical support resource for researchers working with this compound. As Senior Application Scientists, we understand that managing the solubility of promising but challenging compounds is a critical step in generating reliable and reproducible assay data. This guide is structured as a series of frequently asked questions to directly address the hurdles you may encounter. We will move from foundational understanding and simple fixes to more advanced solubilization strategies, always explaining the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: I've just started working with this compound. What are its key properties that might affect my experiments?
Answer: Understanding the physicochemical nature of the compound is the first step in troubleshooting. This compound is an organic molecule with distinct regions that dictate its behavior in aqueous solutions.
Scientific Rationale: The molecule's structure contains two key features:
-
A hydrophobic (lipophilic) backbone , composed of the fluorophenyl ring, the sulfonyl group, and the piperidine ring. These parts of the molecule are not readily solvated by water, which is a primary reason for its poor intrinsic solubility.[1][2]
-
An ionizable carboxylic acid group (-COOH) . This group is a weak acid. Its charge state is dependent on the pH of the solution, which is the key to manipulating its solubility.[3]
At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated (neutral, -COOH). In this state, the molecule is less polar and significantly less soluble in water. Conversely, at a pH above its pKa, the group will be deprotonated to its conjugate base (anionic, -COO⁻). This charged form is much more polar and therefore more soluble in aqueous media.[4][5][6] This pH-dependent solubility is a critical property that can be leveraged in your assay design.[7]
| Property | Estimated Value / Characteristic | Implication for Assays |
| Molecular Structure | Contains hydrophobic (fluorophenyl, piperidine) and ionizable (carboxylic acid) moieties. | Inherently low aqueous solubility in its neutral form. |
| Compound Type | Weak Acid | Solubility is highly dependent on pH. Increasing pH above the pKa will increase solubility.[7] |
| Appearance | Likely a crystalline solid at room temperature. | The energy required to break the crystal lattice contributes to solubility challenges.[2] |
| Solvent Preference | Expected to be soluble in polar aprotic organic solvents. | High-concentration stock solutions should be prepared in solvents like DMSO or DMF. |
Q2: My compound immediately precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how do I fix it?
Answer: This is a classic and very common problem known as "solvent-shift precipitation." It occurs when a compound that is highly soluble in a concentrated organic stock (like 100% DMSO) is diluted into an aqueous buffer where its solubility is much lower. The organic solvent concentration drops sharply, and the aqueous environment cannot keep the compound in solution, causing it to crash out.
Scientific Rationale: DMSO is a powerful organic solvent that can effectively solvate the hydrophobic regions of your compound.[8] When you introduce this solution into a predominantly aqueous buffer, the DMSO is diluted, and water becomes the primary solvent. Water molecules cannot effectively solvate the large, non-polar parts of the compound, leading to precipitation. The final concentration of DMSO in your assay is a critical factor; for many cell-based assays, this concentration must be kept low (typically <0.5% or even <0.1%) to avoid cellular toxicity.[8][9]
Initial Troubleshooting Workflow
This workflow provides a systematic approach to resolving precipitation upon dilution.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Q3: How can I use pH to increase the solubility of this compound?
Answer: Given that the compound is a carboxylic acid, pH adjustment is the most direct and effective first strategy to enhance its aqueous solubility.[5][10] By raising the pH of your assay buffer, you can deprotonate the carboxylic acid, making the molecule negatively charged and significantly more soluble.
Scientific Rationale: The relationship between pH, pKa, and the ratio of the deprotonated (soluble) and protonated (insoluble) forms of an acid is described by the Henderson-Hasselbalch equation. As a rule of thumb, for an acidic compound to be ~90% in its soluble, ionized form, the pH of the solution should be at least one unit above its pKa. For >99% ionization, the pH should be two units or more above the pKa.[5]
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Protocol 2: Systematic Approach to pH-Based Solubility Optimization
-
Determine Assay pH Tolerance: First, confirm the pH range your biological system (e.g., enzyme, cells) can tolerate without affecting its viability or activity. For many biological assays, a range of pH 7.0 to 8.5 is acceptable.
-
Prepare a Buffer Series: Prepare small volumes of your assay buffer at several pH values (e.g., 7.2, 7.6, 8.0, 8.4). Use a reliable pH meter.
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound (e.g., 10-50 mM) in 100% DMSO as described previously.
-
Test Dilutions: Add a small aliquot of the DMSO stock to each buffer to achieve your desired final concentration. Vortex or mix gently.
-
Visual Inspection: Let the solutions sit for 15-30 minutes. Visually inspect for precipitation or turbidity. For a more quantitative assessment, you can measure light scattering using a plate reader (nephelometry).
-
Select Optimal pH: Choose the lowest pH that provides complete solubility to minimize potential impacts on your assay.
-
Crucial Final Step - Vehicle Control: You must run a control experiment using the buffer at your chosen pH with the same final concentration of DMSO but without your compound to ensure the pH change itself does not affect your assay results.[9]
Q4: My assay is sensitive to pH changes, so I can't raise it. What are my other options?
Answer: If pH modification is not viable, the next step is to explore the use of co-solvents or other formulation excipients.[11] Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer at low concentrations, can help keep a hydrophobic compound in solution.[12]
Scientific Rationale: Co-solvents work by reducing the overall polarity of the solvent system (the water-buffer mix). This makes the environment more "hospitable" to the non-polar parts of your drug molecule, effectively increasing its solubility.[11] The key is to find a co-solvent and a concentration that solubilizes your compound without negatively impacting the assay.
Common Co-solvents for Biological Assays
| Co-Solvent | Properties | Typical Final Concentration | Cautions |
| DMSO | Strong polar aprotic solvent. | < 0.5% | Can be toxic to cells at higher concentrations. May precipitate at low temperatures.[8] |
| Ethanol | Polar protic solvent. | < 1% | Can cause protein denaturation and cell stress at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic polymer, less harsh than small molecule solvents. | 1-5% | Can be viscous. Its effects on specific enzymes or cell lines must be tested. |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic solvent. | < 1% | A powerful solvent, but potential for toxicity should be carefully evaluated.[11] |
Implementation Strategy: Start with the co-solvent you believe is most benign to your system (often PEG 400 is a good second choice after DMSO). Test a concentration gradient (e.g., 0.5%, 1%, 2%) in your assay buffer. As always, run vehicle controls for each co-solvent and concentration to isolate any effects of the vehicle itself on the assay outcome.[9]
Q5: I've tried pH adjustment and co-solvents, but I still see some precipitation at higher concentrations. Are there any advanced strategies I can use?
Answer: Yes. When simpler methods are insufficient, you can turn to more advanced formulation techniques such as the use of surfactants or cyclodextrins. These are commonly used in preclinical formulation development to handle very challenging compounds.[10][11]
-
Surfactants: Surfactants (like Tween® 80 or Cremophor® EL) are amphiphilic molecules that can form micelles in aqueous solution above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being encapsulated and kept "in solution" as part of the micelle.
-
Caution: Surfactants can be harsh on cell membranes and can denature proteins. Their use requires careful validation to ensure they do not interfere with the assay. Start with very low concentrations (e.g., 0.01% - 0.1%).
-
-
Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity.[13] The hydrophobic part of your compound can fit into this cavity, forming an "inclusion complex." This complex has a much higher aqueous solubility than the compound alone because the hydrophilic exterior of the cyclodextrin interacts favorably with water.[11][13]
-
Recommendation: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a commonly used, well-tolerated derivative that is very effective at solubilizing compounds.[13] You can prepare your assay buffer with a pre-dissolved amount of SBE-β-CD (e.g., 1-5% w/v) and then add your compound stock.
-
Protocol 3: Vehicle Control Validation in a Bioassay
This is the most critical protocol for ensuring the scientific validity of your results after modifying your buffer system.
-
Identify Your Final Vehicle: Determine the exact composition of the solvent system that successfully solubilizes your compound (e.g., "Assay Buffer, pH 8.0, containing 0.5% DMSO and 2% PEG 400"). This is your "Test Vehicle."
-
Prepare Controls:
-
Negative Control: Your standard assay buffer without any additives.
-
Test Vehicle Control: The exact "Test Vehicle" from Step 1, but without the this compound.
-
-
Run the Assay: Perform your experiment including the following conditions:
-
Assay with Negative Control buffer.
-
Assay with Test Vehicle Control buffer.
-
Assay with your compound dissolved in the Test Vehicle.
-
-
Analyze the Results: Compare the output from the "Negative Control" and the "Test Vehicle Control." There should be no statistically significant difference between them. If the Test Vehicle Control shows a change in signal (e.g., increased cell death, inhibition of enzyme activity), then the vehicle itself is interfering with the assay. You must find a different solubilization method.
References
- pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- Timm, M., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Reddit User Discussion. (2021, August 4). Does anyone know how pH affects solubility?? r/Mcat.
- Kiselyov, A. S., et al. (2011). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Avdeef, A. (n.d.). Acidity and Solubility.
- Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- University of the Witwatersrand, Johannesburg. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, 4-[(2S)-2-carboxy-1-pyrrolidinyl]-, 1-(9H-fluoren-9-ylmethyl) ester.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- PubChem. (n.d.). 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (n.d.). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs.
- Chem-Impex. (n.d.). 1-Benzenesulfonyl-piperidine-4-carboxylic acid.
- LookChem. (n.d.). Cas 845827-16-9,1-(4-fluorophenyl)piperidine-4-carboxylic acid.
- CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
- Jaroenworaluck, A., et al. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
- Kong, L., et al. (2022, August 15). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed.
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. reddit.com [reddit.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sulfonyl Chloride and Piperidine Coupling Reactions
Welcome to our comprehensive technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of coupling sulfonyl chlorides with piperidines to form sulfonamides. Our focus is on providing practical, experience-driven insights to help you overcome common experimental hurdles and optimize your reaction outcomes.
Introduction: The Nuances of Sulfonamide Bond Formation
The synthesis of sulfonamides via the coupling of sulfonyl chlorides with amines, such as piperidine, is a cornerstone reaction in medicinal chemistry and drug discovery.[1][2] While seemingly straightforward, this reaction is often plagued by challenges that can lead to low yields, impure products, and difficulty in purification.[3][4] Success hinges on a nuanced understanding of the reaction mechanism, the stability of the reactants, and the critical role of reaction conditions. This guide is designed to equip you with the knowledge to troubleshoot and optimize these crucial reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low to No Product Formation
Q: I've set up my reaction between a sulfonyl chloride and piperidine, but upon workup and analysis (TLC, LC-MS), I'm seeing very little or none of my desired sulfonamide product. What are the likely causes and how can I fix this?
A: This is a common and frustrating issue that typically points to problems with your starting materials or reaction conditions. Let's break down the potential culprits:
-
Degraded Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid, which is unreactive under standard coupling conditions.[4][5] An older bottle of sulfonyl chloride or one that has been improperly stored is a frequent source of failure.
-
Solution: Always use a fresh bottle of sulfonyl chloride whenever possible. If you suspect your reagent has degraded, you can try to purify it by distillation or recrystallization, though purchasing a new bottle is often more time and cost-effective. Storing sulfonyl chlorides under an inert atmosphere (nitrogen or argon) and in a desiccator is crucial.[5]
-
-
Presence of Water: Even trace amounts of water in your reaction can hydrolyze the sulfonyl chloride faster than it reacts with the piperidine.
-
Inappropriate Base: The choice of base is critical. While an aqueous base might seem convenient, it significantly increases the risk of sulfonyl chloride hydrolysis.[4]
-
Solution: Employ a non-nucleophilic organic base such as triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.[4] Ensure the base is also anhydrous.
-
-
Steric Hindrance or Poor Nucleophilicity: If your piperidine or sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced.[3] Similarly, electron-withdrawing groups on the piperidine can decrease its nucleophilicity.
Issue 2: Multiple Spots on TLC and Complex Product Mixture
Q: My reaction appears to have worked, but my TLC plate shows multiple spots, and my crude NMR/LC-MS is very messy. What are the potential side reactions, and how can I minimize them?
A: A complex reaction mixture often indicates the presence of side products. Here are the most common ones and how to avoid them:
-
Sulfonic Acid Formation: As mentioned, this is due to the hydrolysis of the sulfonyl chloride.[4] Its presence can complicate purification.
-
Solution: The best remedy is prevention. Maintain strictly anhydrous conditions throughout your experiment.[4]
-
-
Bis-sulfonylation (for primary amines): While piperidine is a secondary amine, if you are working with a primary amine, the formation of a bis-sulfonated product is a possibility.
-
Solution: To avoid this, you can add the sulfonyl chloride slowly to a solution containing an excess of the primary amine. This stoichiometric control favors the reaction of the sulfonyl chloride with an unreacted amine molecule.[4]
-
-
Reaction with Solvent: Certain solvents can react with sulfonyl chlorides under specific conditions.
-
Solution: Choose an inert solvent that dissolves your reactants well. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[4]
-
Issue 3: Difficulty in Product Purification
Q: I have obtained my crude sulfonamide, but I'm struggling to purify it. What are the best practices for purifying sulfonamides?
A: Sulfonamide purification can be challenging due to the potential for co-eluting impurities or the product's physical properties.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the sulfonamide has good solubility at high temperatures and poor solubility at low temperatures.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
-
-
-
Column Chromatography: If recrystallization is not feasible, silica gel column chromatography is the next option.
-
Tips:
-
Choose a solvent system that provides good separation on TLC.
-
Dry loading the crude product onto silica gel can often improve resolution.
-
Be aware that some sulfonamides can be acidic and may streak on the column. Adding a small amount of a modifier like triethylamine to the eluent can sometimes help.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between a sulfonyl chloride and piperidine?
A1: The reaction proceeds through a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the piperidine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The HCl byproduct is then neutralized by a base present in the reaction mixture.
Q2: How do I choose the right solvent for my reaction?
A2: The ideal solvent should dissolve both the sulfonyl chloride and the piperidine, be inert to the reactants and reagents, and have a suitable boiling point for the desired reaction temperature.[4] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally good choices. The polarity of the solvent can also influence the reaction rate.[6]
Q3: Can I use an inorganic base like potassium carbonate?
A3: While inorganic bases can be used, they are often less soluble in organic solvents, which can lead to heterogeneous reaction mixtures and slower reaction rates. Organic bases like triethylamine or pyridine are generally preferred for their solubility and non-nucleophilic nature.[4]
Q4: My sulfonyl chloride is a solid. How should I add it to the reaction?
A4: It is best to dissolve the solid sulfonyl chloride in a small amount of the anhydrous reaction solvent and add it to the solution of the piperidine and base. For highly reactive sulfonyl chlorides, slow, dropwise addition at a low temperature (e.g., 0 °C) is recommended to control the reaction exotherm and minimize side reactions.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Experimental Protocols
Standard Protocol for Sulfonamide Synthesis
This protocol provides a general starting point for the coupling of a sulfonyl chloride with piperidine.
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Piperidine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add piperidine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
In a separate flask, dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the piperidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues in sulfonamide synthesis.
Caption: Troubleshooting Decision Tree for Sulfonamide Synthesis.
Quantitative Data Summary
| Parameter | Recommendation | Rationale | Reference |
| Stoichiometry | Piperidine (1.0-1.2 eq), Base (1.1-1.5 eq) | A slight excess of the amine ensures complete consumption of the sulfonyl chloride. Excess base neutralizes the generated HCl. | [4][5] |
| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature to control the exotherm and then allowed to warm to room temperature for completion. Gentle heating may be required for less reactive substrates. | [5] |
| Solvent | Anhydrous DCM, THF, Acetonitrile | These solvents are inert and effectively dissolve the reactants. Anhydrous conditions are critical to prevent hydrolysis. | [4] |
| Base | Triethylamine, Pyridine, DIPEA | Non-nucleophilic organic bases prevent competition with the piperidine nucleophile and avoid introducing water into the reaction. | [4] |
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Troubleshooting common issues in sulfonamide bond form
- common issues in sulfonamide synthesis and solutions - Benchchem.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
- Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed.
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Stability of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid in different solvents
Technical Support Center: 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
A Guide to Ensuring Compound Stability in Experimental Settings
Introduction
Welcome to the technical support center for this compound (CAS No. 326907-70-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. While specific, direct experimental stability data for this exact molecule is not extensively published, this document synthesizes information based on the known chemistry of its core functional groups—the N-arylsulfonylpiperidine and the carboxylic acid moieties—to provide robust troubleshooting advice and best practices. Our goal is to help you anticipate potential stability issues, design reliable experiments, and interpret your results with confidence.
This guide follows the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, which are essential for understanding the intrinsic stability of a molecule.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that might be susceptible to degradation?
A1: The molecule has two primary points of potential chemical instability:
-
The Sulfonamide Linkage (-SO₂-N-): This is the bond between the fluorophenylsulfonyl group and the piperidine nitrogen. Sulfonamide bonds are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the cleavage of the molecule.[5][6]
-
The Carboxylic Acid Group (-COOH): While generally stable, this group can undergo reactions such as esterification if stored in alcoholic solvents, especially in the presence of an acid catalyst. It also dictates the pH-dependent solubility and ionization state of the molecule, which can influence its overall stability.
Q2: I need to dissolve the compound for an in-vitro assay. What is a good starting solvent?
A2: For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally inert towards the sulfonamide and carboxylic acid groups and offer good solvating power.[7] It is crucial to use anhydrous grade solvents to minimize the risk of hydrolysis over time. For aqueous-based assays, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can affect biological outcomes.
Q3: Can I store solutions of this compound at room temperature?
A3: We strongly advise against long-term storage of solutions at room temperature. For DMSO or other organic stock solutions, short-term storage (a few days) at 2-8°C, protected from light, is acceptable. For long-term storage, aliquoting the stock solution into separate vials and storing them at -20°C or -80°C is the best practice. This minimizes freeze-thaw cycles which can introduce moisture and potentially degrade the compound. Solid (powder) forms of the compound should be stored in a cool, dry, and dark place.[8]
Q4: I see an unexpected peak in my HPLC analysis after storing my compound in a methanol-based mobile phase. What could it be?
A4: The appearance of a new, typically more lipophilic (longer retention time) peak could indicate the formation of the methyl ester of your compound. This is a classic reaction where the carboxylic acid group reacts with methanol, especially under slightly acidic conditions. To confirm this, you can analyze the new peak by mass spectrometry; you should observe a mass increase of 14 Da (corresponding to the addition of a CH₂ group and loss of H₂). To avoid this, use aprotic solvents like acetonitrile for your mobile phase whenever possible or prepare the sample fresh before analysis.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound potency or concentration over time in aqueous buffer. | Hydrolysis of the Sulfonamide Bond: This is more likely to occur at pH extremes (pH < 4 or pH > 9). The rate of degradation is often influenced by the specific buffer components.[5] | 1. Verify pH: Ensure the pH of your buffer is within a stable range, ideally between 6.0 and 8.0. The compound is predicted to be most stable at a neutral pH.[9]2. Conduct a Mini-Stability Study: Prepare the solution and analyze its purity/concentration by HPLC at T=0 and after 2, 8, and 24 hours.3. Change Buffer: If instability persists, consider using a different buffer system. |
| Appearance of new peaks in chromatogram after sample preparation. | 1. Esterification: As mentioned in the FAQ, alcoholic solvents (Methanol, Ethanol) can form esters.2. Solvent Adducts: Highly reactive solvents or impurities could form adducts detectable by mass spectrometry. | 1. Switch to Aprotic Solvents: Use acetonitrile, DMSO, or DMF for sample and stock preparation.[7]2. Use High-Purity Solvents: Ensure all solvents are of HPLC or MS grade.3. Prepare Fresh: Always prepare working solutions fresh from a frozen stock solution just before the experiment. |
| Poor solubility in aqueous buffers. | pH-Dependent Solubility: The carboxylic acid group has a pKa (estimated to be around 4-5). At pH values near or below its pKa, the compound will be in its neutral, less water-soluble form. | 1. Adjust pH: Increase the pH of the buffer to >6. This will deprotonate the carboxylic acid to the more soluble carboxylate form.2. Use Co-solvents: If pH adjustment is not possible, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your aqueous buffer to aid solubility. |
| Compound appears to degrade under light exposure. | Photodegradation: Aromatic systems and sulfonamides can be susceptible to degradation upon exposure to UV light.[2] | 1. Use Amber Vials: Protect all solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.2. Minimize Exposure: Conduct experimental manipulations in a shaded area or under low-light conditions. |
Predicted Stability in Common Solvents (Summary Table)
This table provides a predicted relative stability based on the chemical properties of the compound's functional groups. Empirical testing is required for confirmation.
| Solvent | Solvent Type | Predicted Stability (at RT, protected from light) | Potential Issues |
| DMSO, DMF | Polar Aprotic | High | Hygroscopic; absorb water which can lead to hydrolysis over time. |
| Acetonitrile | Polar Aprotic | High | Generally inert. Good choice for analytical work. |
| Water (pH 6-8) | Polar Protic | Moderate | Potential for slow hydrolysis. pH is a critical factor.[10][11] |
| Methanol, Ethanol | Polar Protic | Low to Moderate | High risk of esterification of the carboxylic acid group. |
| Dichloromethane (DCM) | Nonpolar Aprotic | High | Good for short-term use in synthesis; residual acid can be an issue. |
| Aqueous Acid (pH < 4) | Polar Protic | Low | Increased risk of acid-catalyzed hydrolysis of the sulfonamide bond.[5][6] |
| Aqueous Base (pH > 9) | Polar Protic | Low | Increased risk of base-catalyzed hydrolysis of the sulfonamide bond.[5] |
Experimental Protocols
Protocol 1: Workflow for Assessing Compound Stability in a New Solvent/Buffer
This protocol is a simplified forced degradation study to quickly assess the short-term stability of your compound in a new experimental medium.[1][4][12]
Caption: Workflow for assessing short-term compound stability.
Methodology:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Test Solution: Dilute the DMSO stock 1:100 into your target solvent or buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution onto a suitable HPLC system (e.g., C18 column) with UV and/or Mass Spec detection. Record the peak area of the parent compound.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 25°C, protected from light).
-
Final Timepoint Analysis: After a set time (e.g., 24 hours), inject another aliquot and record the peak area.
-
Evaluation: Compare the T=0 and T=24h chromatograms. Calculate the percentage of the compound remaining. A loss of >5-10% or the appearance of significant new peaks indicates instability under those conditions.
Protocol 2: Identifying the Primary Degradation Pathway (Hydrolysis)
This workflow helps determine if the sulfonamide bond is the primary site of degradation.
Caption: Workflow for identifying sulfonamide hydrolysis.
Methodology:
-
Prepare Stress Samples: Create solutions of the compound (~100 µM) in 0.1 M hydrochloric acid and separately in 0.1 M sodium hydroxide.
-
Apply Stress: Incubate these solutions at an elevated temperature (e.g., 60°C) for a period sufficient to cause partial degradation (typically 4-24 hours). The goal is to achieve 5-20% degradation.[1]
-
LC-MS Analysis: Analyze the stressed samples using LC-MS.
-
Identify Degradants: Search the mass spectrometry data for the expected masses of the two hydrolysis products:
-
4-Fluorophenylsulfonic acid
-
Piperidine-4-carboxylic acid
-
References
- ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
- Roberts, J. C., et al. (2012).
- MedCrave. (2016).
- SciSpace. (2016).
- Grzechulska, J., & Morawski, A. W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH. Link
- Gefen, E. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Link
- MDPI. (2019).
- PubMed. (2010). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. Link
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Link
- Park, J., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Science of The Total Environment. Link
- PubMed. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. PubMed. Link
- BenchChem. (2025). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. BenchChem. Link
- Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). PLOS ONE. Link
- PubMed. (2002). Subtilisin-catalyzed resolution of N-acyl arylsulfinamides. PubMed. Link
- ResearchGate. (2006). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides.
- LookChem. Cas 845827-16-9,1-(4-fluorophenyl)piperidine-4-carboxylic acid. LookChem. Link
- PubMed. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed. Link
- CAS Common Chemistry. 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. CAS. Link
- ResearchGate. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Synblock. CAS 326907-70-4 | 1-[(4-Fluorophenyl)sulfonyl]-4-piperidine-carboxylic acid. Synblock. Link
- ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- PubMed. (1985). [Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC]. PubMed. Link
- PubChem. 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid. PubChem. Link
- PMC. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Link
Sources
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- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. CAS 326907-70-4 | 1-[(4-Fluorophenyl)sulfonyl]-4-piperidine-carboxylic acid - Synblock [synblock.com]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Crystallization of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Welcome to the technical support guide for optimizing the crystallization of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, enabling you to make informed decisions and overcome common challenges in your crystallization experiments.
Foundational Knowledge: Understanding the Molecule
This compound is a molecule featuring several key functional groups that dictate its crystallization behavior. The piperidine ring provides a defined conformational structure. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the sulfonyl group acts as a hydrogen bond acceptor. These features suggest that hydrogen bonding will play a significant role in the formation of a stable crystal lattice.[1] Furthermore, as an organic acid, its solubility is highly dependent on pH.[2]
Table 1: Physicochemical Properties of this compound and Structurally Related Analogs
| Property | This compound | 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid[3] | 1-Benzenesulfonyl-piperidine-4-carboxylic acid[4] |
| Molecular Formula | C₁₂H₁₄FNO₄S | C₁₃H₁₇NO₄S | C₁₂H₁₅NO₄S |
| Molecular Weight | 287.31 g/mol (Calculated) | 283.35 g/mol | 269.32 g/mol |
| Key Functional Groups | Carboxylic Acid, Sulfonamide, Fluorophenyl, Piperidine | Carboxylic Acid, Sulfonamide, Tolyl, Piperidine | Carboxylic Acid, Sulfonamide, Phenyl, Piperidine |
| Expected Solubility | Soluble in polar organic solvents; solubility is pH-dependent. | Soluble in polar organic solvents. | Acts as an intermediate to enhance solubility and bioavailability in drug formulation.[4] |
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound will not crystallize and remains fully dissolved, even at low temperatures. What should I do?
This is a classic sign that your solution is not supersaturated. Supersaturation is the essential driving force for crystallization.[5] If the compound remains dissolved, the concentration is below the solubility limit at that temperature.
Causality: The chosen solvent is too effective, keeping the compound in solution. The concentration of the solute may also be too low.
Solutions:
-
Slow Evaporation: Cover the flask with parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly over several hours or days. This gradually increases the compound's concentration to the point of supersaturation.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (e.g., Methanol, THF), slowly add a miscible "anti-solvent" in which it is insoluble (e.g., Water, Hexanes). Add the anti-solvent dropwise until the solution becomes faintly cloudy (the point of nucleation), then add a few drops of the good solvent to redissolve the precipitate and allow the solution to stand.
-
Increase Concentration: If you have an idea of the solubility, create a more concentrated starting solution. You may need to gently heat the solution to fully dissolve the compound before allowing it to cool.[6]
Q2: The compound "oiled out" or crashed out as an amorphous solid instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when supersaturation is achieved too rapidly, not allowing time for organized crystal lattice formation.[7]
Causality: The solution is too concentrated, or the temperature change is too drastic. High impurity levels can also lower the melting point of the solute/solvent mixture, promoting oiling.
Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source, re-dissolve the oil, and add more of the primary solvent (10-20% additional volume).[7] This lowers the concentration, requiring a lower temperature to achieve supersaturation and reducing the risk of the solution being above the compound's melting point when precipitation begins.
-
Slow Down the Cooling Process: After dissolving the compound in a hot solvent, do not place it directly on a cold surface or in an ice bath. Insulate the flask by placing it on a cork ring or a folded towel and allowing it to cool to room temperature slowly.[7] An inverted beaker can also be placed over the flask to create an insulating atmosphere.[7]
-
Change Solvent System: Use a solvent system with a lower boiling point or one in which the compound is slightly less soluble at elevated temperatures.
Caption: A logical workflow for screening and selecting a suitable solvent system.
Frequently Asked Questions (FAQs)
Q: How do I choose a starting solvent for crystallization? A: The ideal solvent is one where your compound is highly soluble at high temperatures and poorly soluble at low temperatures. A good starting point is to test solubility in a range of solvents with varying polarities. For this molecule, consider alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), esters (Ethyl Acetate), and ethers (THF). See the workflow diagram above for a systematic approach.
Q: What is the role of pH in crystallizing this compound? A: As a carboxylic acid, the compound's charge state is pH-dependent. At high pH (alkaline conditions), it will deprotonate to form a carboxylate salt, which is typically much more soluble in aqueous media. At low pH (acidic conditions), it will be in its neutral, protonated form, which is less soluble in water. Therefore, adjusting the pH can be a powerful method to induce crystallization from aqueous or mixed aqueous/organic solutions. [2]This is a form of "reaction crystallization."
Q: My crystals look good, but how do I know if they are pure? A: The primary methods for assessing purity are melting point analysis and spectroscopy. A pure crystalline compound should have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. Additionally, techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) can provide quantitative data on purity.
Q: What is polymorphism and should I be concerned? A: Polymorphism is the ability of a compound to exist in two or more different crystal structures. [8]These different forms can have distinct physical properties, including solubility, stability, and bioavailability, which is critically important in drug development. [5][9]If you notice that crystals obtained from different solvents have different shapes (e.g., needles vs. blocks) or different melting points, you may have isolated different polymorphs. It is crucial to identify and control the desired polymorphic form for consistent product quality.
Table 2: Suggested Solvent and Anti-Solvent Systems for Screening
| Primary Solvent (Good) | Potential Anti-Solvent (Poor) | Method | Rationale |
| Methanol | Water | Cooling / Anti-Solvent | Classic polar protic system. The high polarity difference is good for anti-solvent methods. |
| Isopropanol (IPA) | Heptane / Hexane | Cooling / Anti-Solvent | IPA is less volatile than methanol, allowing for slower cooling and evaporation. Heptane is a non-polar anti-solvent. |
| Acetone | Water | Anti-Solvent / Evaporation | Acetone is a polar aprotic solvent; its volatility allows for easy slow evaporation. |
| Ethyl Acetate | Hexanes | Cooling / Evaporation | A medium-polarity system. Good for compounds that are sensitive to protic solvents. |
| Tetrahydrofuran (THF) | Water / Heptane | Anti-Solvent | THF is a strong solvent for many organics; a non-polar anti-solvent like heptane can be very effective. |
References
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- Thakral, S., et al. (2017). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC - NIH. [Link]
- EPFL. (n.d.).
- Groves, H., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
- Hampton Research. (n.d.).
- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
- PubChem. (n.d.). 1-Piperidinecarboxylic acid, 4-[(2S)-2-carboxy-1-pyrrolidinyl]-, 1-(9H-fluoren-9-ylmethyl) ester. [Link]
- McPherson, A. (2014). Optimization of crystallization conditions for biological macromolecules. PMC - NIH. [Link]
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid. [Link]
- Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]
- BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]
- Syrris. (n.d.).
- CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. [Link]
- LookChem. (n.d.). Cas 845827-16-9, 1-(4-fluorophenyl)piperidine-4-carboxylic acid. [Link]
- Chadha, R., et al. (2015). Polymorphism in sulfadimidine/4-aminosalicylic acid cocrystals: solid-state characterization and physicochemical properties. PubMed. [Link]
Sources
- 1. unifr.ch [unifr.ch]
- 2. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemimpex.com [chemimpex.com]
- 5. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polymorphism in sulfadimidine/4-aminosalicylic acid cocrystals: solid-state characterization and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. syrris.com [syrris.com]
Technical Support Center: Stability and Degradation of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Welcome to the technical support guide for 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation pathways of this compound. It is intended for researchers, scientists, and drug development professionals conducting stability and formulation studies.
Part 1: Frequently Asked Questions & Experimental Design
This section addresses common initial questions about setting up and interpreting forced degradation studies in line with regulatory expectations.
Q1: Why is studying the degradation of this compound so critical?
A1: Understanding the stability of any active pharmaceutical ingredient (API) is a cornerstone of drug development. For this compound, these studies are crucial for several reasons:
-
Safety and Efficacy: Degradation can lead to a loss of potency and the formation of potentially toxic byproducts, compromising patient safety and the drug's therapeutic effect.[1][2]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA mandate forced degradation studies as part of the drug approval process.[1][3][4] These studies, guided by the International Council for Harmonisation (ICH) guideline Q1A(R2), help establish the drug's intrinsic stability.[3][5]
-
Formulation & Packaging Development: Knowledge of how the molecule behaves under stress (e.g., pH, light, heat) informs the development of a stable drug product and the selection of appropriate packaging.[3][4]
-
Analytical Method Validation: The degradation products generated are used to develop and validate "stability-indicating" analytical methods, which are capable of separating and quantifying the API from its impurities.[3][6]
Q2: I'm planning a forced degradation study. What are the standard ICH-recommended stress conditions I must include?
A2: According to the ICH Q1A(R2) guideline, a comprehensive forced degradation study should evaluate the compound's susceptibility to several key stressors.[5][7] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to identify relevant degradation products without making the sample unusable.[7][8][9][10]
| Stress Condition | Typical Protocol | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C) | Evaluates stability in acidic environments. The sulfonamide (S-N) bond is a primary target for acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60°C) | Evaluates stability in alkaline environments. Base-catalyzed hydrolysis also targets the sulfonamide linkage. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | Assesses susceptibility to oxidative damage. Potential sites include the piperidine ring nitrogen or adjacent carbons.[11][12][13][14] |
| Thermal (Heat) | Dry heat at temperatures 10°C above accelerated stability testing (e.g., 70-80°C) | Determines the impact of heat on the solid-state stability of the drug substance.[5] Thermal stress can induce decarboxylation or other rearrangements.[15][16] |
| Photostability | Exposure to a minimum of 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Assesses light sensitivity. The fluorophenyl ring is a chromophore that can absorb UV light, potentially initiating radical-driven degradation pathways.[3][17][18] |
It is crucial to run a control sample (API in the same solvent without the stressor) in parallel for each condition to differentiate degradation peaks from solvent impurities or artifacts.
Q3: My initial stress conditions resulted in either no degradation or complete degradation. How do I troubleshoot this?
A3: Achieving the target 5-20% degradation often requires optimization.[7][8] Here is a logical troubleshooting approach:
dot
Caption: Troubleshooting workflow for optimizing stress conditions.
-
If Degradation is Too Low (<5%): The conditions are too mild. Systematically increase the stress level. For example, in hydrolysis, increase the acid/base concentration (e.g., from 0.1M to 1M) or the temperature (e.g., from RT to 60°C). For thermal stress, increase the temperature in 10°C increments.
-
If Degradation is Too High (>20%): The conditions are too harsh, potentially leading to secondary or irrelevant degradation products. Reduce the stress severity. Use a lower temperature, decrease the reagent concentration, or shorten the exposure time.
Always change one parameter at a time to clearly understand its effect on the degradation rate.
Part 2: Identifying Degradation Pathways & Products
This section focuses on the chemical mechanisms of degradation and how to identify the resulting products.
Q4: What are the most probable degradation products under hydrolytic (acid/base) stress?
A4: The most chemically labile bond in this compound is the sulfonamide (S-N) bond. Both acid and base-catalyzed hydrolysis are expected to cleave this bond.
-
Mechanism: Under acidic conditions, the nitrogen of the piperidine ring can be protonated, making it a better leaving group. Under basic conditions, hydroxide can directly attack the electrophilic sulfur atom.
-
Expected Products: The primary degradation products from S-N bond cleavage would be:
-
DP1: 4-Fluorobenzenesulfonic acid
-
DP2: 4-Piperidinecarboxylic acid
-
You would expect to see these two products appear in your chromatogram, often with significantly different retention times from the parent compound due to changes in polarity.
dot
Caption: Primary hydrolytic degradation pathway via S-N cleavage.
Q5: I see several new peaks in my oxidative stress sample. What could they be?
A5: Oxidative degradation, typically initiated by hydroxyl radicals from H₂O₂, can be less specific than hydrolysis. Several sites on the molecule are susceptible.
-
Piperidine Ring Oxidation: The piperidine ring is a likely target. Oxidation can occur at the nitrogen atom to form an N-oxide , or at the carbon atoms adjacent (alpha) to the nitrogen.[11][19][12][13][14] H-abstraction from the C2 position could lead to the formation of an imine.[19][12][13]
-
Aromatic Ring Hydroxylation: While less common, oxidation of the fluorophenyl ring to form phenolic derivatives is possible, though the electron-withdrawing sulfonyl group makes this less favorable.
-
Structure Elucidation: Identifying these products requires advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is essential for obtaining the molecular weight of the degradants.[20][21] Further structural details can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[20]
dot
Caption: Potential oxidative degradation pathways for the parent compound.
Q6: My thermal stress study shows a new peak. Could this be decarboxylation?
A6: Yes, decarboxylation (loss of CO₂) from the carboxylic acid moiety is a plausible thermal degradation pathway.[15][22][16]
-
Expected Product: The resulting degradant would be 1-[(4-Fluorophenyl)sulfonyl]piperidine .
-
Analytical Evidence: This product would have a lower molecular weight (loss of 44 Da) and would likely be less polar than the parent compound, resulting in a longer retention time on a reverse-phase HPLC column. This can be readily confirmed by LC-MS analysis.
Part 3: Analytical Protocols & Best Practices
This section provides a sample protocol for conducting these studies and ensuring data integrity.
Q7: Can you provide a step-by-step protocol for a typical acid hydrolysis experiment?
A7: Certainly. This protocol is a starting point and should be adapted based on the compound's solubility and reactivity.
Protocol: Acid Hydrolysis Stress Testing
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to make a 1 mg/mL stock solution. Complete dissolution is critical.
-
-
Stress Sample Preparation:
-
Transfer 1 mL of the stock solution into a clean glass vial.
-
Add 1 mL of 1 M HCl. This results in a final drug concentration of 0.5 mg/mL in 0.5 M HCl.
-
Cap the vial securely and mix gently.
-
-
Control Sample Preparation:
-
Transfer 1 mL of the stock solution into a separate, identical vial.
-
Add 1 mL of purified water (instead of HCl).
-
This control sample accounts for any degradation caused by the solvent or temperature alone.
-
-
Incubation:
-
Place both the stress and control samples in a water bath or oven set to 60°C.
-
Incubate for a predetermined time (e.g., 8 hours). It is wise to pull time points (e.g., 2, 4, 8 hours) during initial trials to find the optimal degradation level.
-
-
Sample Quenching and Analysis:
-
After incubation, cool the samples to room temperature.
-
Carefully neutralize the stress sample by adding 1 mL of 0.5 M NaOH to stop the reaction. Add 1 mL of water to the control sample to maintain equal dilution.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method.[6][20] Confirm the mass of any new peaks using LC-MS.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Check the mass balance. A good mass balance (typically 95-105%) ensures that all major degradants have been detected and quantified.
-
References
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Resolve Mass Laboratories.
- Analytical Techniques In Stability Testing. Separation Science.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
- Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). Physical Chemistry Chemical Physics.
- Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. MDPI.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Labcompare.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed Central.
- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH.
- Studies on sulfonamide degradation products. ResearchGate.
- Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. PubMed Central.
- Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. (2012). OSTI.GOV.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). Figshare.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- What is the mechanism for thermal decarboxylation of a generic carboxylic acid? (2017). Chemistry Stack Exchange.
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023). HunterLab.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). White Rose Research Online.
- Stability testing overview for Pharmaceutical products. GMP SOP.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). ACS Publications.
- Forced Degradation Studies. (2016). MedCrave online.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). PubMed Central.
- Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. ACS Publications.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate.
- Degradation of sulfonamides as a microbial resistance mechanism. (2017). PubMed.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). SpringerLink.
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central.
- Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. (2022). PubMed.
- A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. National Institutes of Health.
- Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. PubMed.
- 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid. CAS Common Chemistry.
- Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PubMed Central.
- Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central.
Sources
- 1. longdom.org [longdom.org]
- 2. Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis | HunterLab [hunterlab.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. database.ich.org [database.ich.org]
- 6. gmpsop.com [gmpsop.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 17. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Metabolic Stability of Sulfinyl)alkyl Alicyclic Amines
Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of sulfinyl)alkyl alicyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize the metabolic profile of your compounds.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured to help you diagnose and resolve specific problems you may encounter during your research.
Question 1: My sulfinyl)alkyl alicyclic amine shows high clearance in human liver microsomes. What are the likely metabolic soft spots?
Answer:
High clearance in human liver microsomes (HLM) is a common issue and typically points to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction. For sulfinyl)alkyl alicyclic amines, there are two primary metabolic soft spots: the alicyclic amine ring and the sulfoxide moiety.
-
Alicyclic Amine Metabolism: The electron-rich nitrogen and adjacent α-carbons of alicyclic amines like piperidine, piperazine, or pyrrolidine are prime targets for CYP-mediated oxidation. Common metabolic pathways include:
-
N-dealkylation: Cleavage of the alkyl chain attached to the nitrogen.
-
Ring Oxidation (α-carbon hydroxylation): This can lead to the formation of unstable iminium ion intermediates, which can be further metabolized.
-
N-oxidation: Direct oxidation of the nitrogen atom.
-
-
Sulfoxide Metabolism: The sulfoxide group can undergo both reduction and oxidation:
-
Reduction to Sulfide: This is a common metabolic pathway for sulfoxides and can be mediated by enzymes like methionine sulfoxide reductases. The resulting sulfide can be more lipophilic and may have a different pharmacological profile.
-
Oxidation to Sulfone: While generally a slower process, the sulfoxide can be further oxidized to a sulfone by CYPs.
-
To identify the specific metabolic pathway responsible for the high clearance of your compound, a metabolite identification (MetID) study is crucial.
Experimental Protocol: Preliminary Metabolite Identification in Human Liver Microsomes
Objective: To identify the major metabolites of your sulfinyl)alkyl alicyclic amine and pinpoint the primary sites of metabolism.
Materials:
-
Your test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Control compounds (e.g., a compound with known high clearance and one with low clearance)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO, Methanol).
-
In a microcentrifuge tube, pre-warm a solution of HLM and phosphate buffer at 37°C.
-
-
Initiate the Reaction:
-
Add your test compound to the HLM solution and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction by adding ice-cold acetonitrile with 0.1% formic acid. This will precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to identify potential metabolites by comparing the chromatograms of the different time points. Look for new peaks that increase in intensity over time.
-
Characterize the metabolites based on their mass-to-charge ratio (m/z). Common metabolic transformations to look for are:
-
+16 Da (oxidation/hydroxylation)
-
-alkyl group mass (N-dealkylation)
-
-16 Da (reduction of sulfoxide to sulfide)
-
+16 Da from the sulfoxide (oxidation to sulfone)
-
-
Data Interpretation: The relative abundance of the identified metabolites will indicate the primary metabolic pathways.
Question 2: Metabolite identification confirms rapid N-dealkylation of the alicyclic amine. How can I block this metabolic route?
Answer:
N-dealkylation is a very common metabolic pathway for tertiary and secondary amines. Strategically modifying the structure around the nitrogen atom can significantly improve metabolic stability.
Strategies to Mitigate N-dealkylation:
-
Steric Hindrance: Introducing bulky groups near the nitrogen can sterically hinder the approach of metabolizing enzymes.
-
α-Carbon Substitution: Adding a methyl or other small alkyl group to the carbon atom adjacent to the nitrogen can block this position from oxidation.
-
N-substitution: Replacing a small N-alkyl group with a bulkier one (e.g., t-butyl) can prevent N-dealkylation. However, be mindful that this can significantly impact the compound's physicochemical properties and target affinity.
-
-
Reduce Basicity: Lowering the pKa of the amine can decrease its interaction with the active site of CYP enzymes.
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine) on the alicyclic ring or on adjacent substituents can lower the basicity of the nitrogen.
-
-
Conformational Constraint: Locking the molecule in a conformation that is not favorable for metabolism can be an effective strategy.
-
Introduction of Rings: Incorporating the amine into a more rigid ring system or introducing spirocycles can limit conformational flexibility.
-
Workflow for Addressing N-dealkylation
Caption: A decision-making workflow for addressing N-dealkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable in vitro assays to assess the metabolic stability of sulfinyl)alkyl alicyclic amines early in drug discovery?
A1: In early drug discovery, high-throughput screening (HTS) compatible assays are essential for quickly assessing the metabolic stability of a large number of compounds. The most commonly used and informative assays are:
-
Liver Microsomal Stability Assay: This is the workhorse assay for assessing Phase I metabolism, particularly by CYP enzymes. It is cost-effective, readily available for multiple species (human, rat, mouse, dog), and provides a good initial indication of metabolic clearance.
-
Hepatocyte Stability Assay: This assay uses intact liver cells and therefore contains both Phase I and Phase II metabolizing enzymes and their cofactors. It provides a more complete picture of hepatic metabolism and is recommended for compounds that show good stability in microsomes.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes. This can be useful for identifying metabolism by non-CYP enzymes present in the cytosol.
Table 1: Comparison of In Vitro Metabolic Stability Assays
| Assay Type | Key Enzymes Present | Primary Use | Advantages | Disadvantages |
| Liver Microsomes | Phase I (CYPs, FMOs) | High-throughput screening of Phase I metabolism | Cost-effective, high-throughput, good for initial screening | Lacks Phase II enzymes and cofactors |
| Hepatocytes | Phase I and Phase II enzymes | Broader assessment of hepatic clearance | More physiologically relevant, includes uptake and efflux transporters | More expensive, lower throughput, cryopreservation can affect viability |
| S9 Fraction | Microsomal and cytosolic enzymes | Assessing both Phase I and some Phase II metabolism | Broader enzyme profile than microsomes | Can have lower specific activity for some enzymes |
Q2: How does the structure of the alicyclic amine ring (e.g., piperidine vs. piperazine) impact metabolic stability?
A2: The structure of the alicyclic amine can have a significant impact on metabolic stability. For instance, replacing a piperazine ring with a piperidine ring has been shown to improve the metabolic stability of some sulfinyl)alkyl alicyclic amines. This is likely due to the removal of one of the nitrogen atoms, which is a potential site for metabolism. The size of the ring can also play a role, as it affects the conformation and presentation of the molecule to metabolizing enzymes.
Q3: Are there any bioisosteric replacements for the sulfoxide group that could improve metabolic stability?
A3: Yes, bioisosteric replacement is a powerful strategy in drug design to improve pharmacokinetic properties. For the sulfoxide moiety, several bioisosteres can be considered:
-
Sulfone: Oxidation of the sulfoxide to a sulfone can sometimes block further metabolism at the sulfur atom. However, this also significantly changes the electronics and polarity of the group.
-
Sulfoximine: Sulfoximines are emerging as valuable bioisosteres for sulfones and sulfoxides in medicinal chemistry. They offer a stereogenic sulfur center and an additional vector for derivatization at the nitrogen atom, which can be used to fine-tune properties.
-
Sulfilimine: Similar to sulfoximines, sulfilimines are aza-analogs of sulfoxides and represent a relatively unexplored but promising bioisostere.
Diagram of Bioisosteric Replacements for Sulfoxide
Caption: Potential bioisosteric replacements for the sulfoxide moiety.
Q4: My compound is rapidly cleared, but I don't see any metabolites in my LC-MS/MS analysis. What could be the issue?
A4: This can be a perplexing situation, but there are several potential explanations:
-
Formation of Reactive Metabolites: Your compound might be forming highly reactive metabolites (e.g., iminium ions from the alicyclic amine) that covalently bind to microsomal proteins. These protein-adducted metabolites would not be detected by standard LC-MS/MS methods for small molecules. A "trapping" experiment using nucleophiles like glutathione or cyanide can help detect these reactive intermediates.
-
Formation of Unstable Metabolites: The metabolites might be too unstable to survive the sample preparation and analysis process.
-
Poor Ionization: The metabolites may not ionize well under the mass spectrometry conditions used. Try switching between positive and negative ionization modes or adjusting the source parameters.
-
Metabolism to Endogenous Compounds: In rare cases, a compound could be metabolized to a small, endogenous molecule that is indistinguishable from the biological background.
-
Non-CYP Mediated Metabolism: If you are only using an NADPH-fortified microsomal assay, you might be missing metabolism by other enzyme systems. Consider using hepatocytes or S9 fractions to explore other possibilities.
By systematically working through these troubleshooting guides and FAQs, you can develop a more robust strategy for improving the metabolic stability of your sulfinyl)alkyl alicyclic amines and advance your most promising candidates.
References
- Slack, R. D., Ku, T. C., Cao, J., Giancola, J. L. B., Bonifazi, A., Loland, C. J., Gadiano, A., Lam, J., Rais, R., Slusher, B. S., Coggiano, M., Tanda, G., & Newman, A. H. (2020).
Technical Support Center: Strategies for Preventing Hydrolysis of Carboxylic Acid Moieties During Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and best practices for preventing the unintentional hydrolysis of carboxylic acid moieties, particularly those protected as esters, during reaction workup. We understand that maintaining the integrity of your target molecule is paramount, and even subtle hydrolysis can significantly impact yield and purity. This resource is designed to provide not just protocols, but the chemical reasoning behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing the reappearance of my starting carboxylic acid or a related acid impurity after my workup. What's the likely cause?
This is a classic sign of unintended hydrolysis of an ester or another carboxylic acid derivative (like an amide, though less common) during the aqueous workup steps.[1][2] Hydrolysis is the cleavage of a chemical bond by the addition of water. In the context of esters, it is the reverse of Fischer esterification and can be catalyzed by either acid or base.[1] The aqueous solutions used to neutralize catalysts, remove byproducts, and wash the organic layer create a prime environment for this unwanted reaction.[1]
Common Signs of Unwanted Hydrolysis:
-
Lower-than-expected yield of the desired ester product.
-
Reappearance of the starting carboxylic acid detected by analytical methods like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
In IR spectroscopy, the presence of a broad O-H stretch characteristic of a carboxylic acid may indicate hydrolysis.[1]
Q2: Which specific steps in a standard workup pose the highest risk for hydrolysis?
The highest risk is associated with any step involving an aqueous phase, particularly when acidic or basic conditions are present.[1]
-
Reaction Quenching: Adding water or aqueous solutions to terminate the reaction.
-
Base Wash: Using solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize acid catalysts is a major culprit. While necessary, this step can initiate base-catalyzed hydrolysis, also known as saponification.[1][3] Saponification is often irreversible under basic conditions because the resulting carboxylate anion is deprotonated and thus unreactive toward the alcohol.[3][4]
-
Acid Wash: While less common for ester workups, using dilute acid to remove basic impurities can catalyze the hydrolysis of sensitive esters.
-
Prolonged Contact Time: The longer your organic layer is in contact with an aqueous acidic or basic solution, the greater the extent of hydrolysis.[1]
Core Principles for Preventing Hydrolysis
The key to preventing hydrolysis during workup is to minimize the exposure of the sensitive moiety to the conditions that promote it: water, acid/base catalysts, and elevated temperatures.
Q3: What are the most effective general strategies to minimize hydrolysis during an aqueous workup?
Several key parameters can be controlled to significantly reduce the rate of hydrolysis.
| Strategy | Recommendation | Rationale |
| Temperature Control | Perform all aqueous washes with ice-cold solutions.[1] | Reduces the kinetic rate of the hydrolysis reaction. |
| Minimize Contact Time | Perform extractions and washes efficiently without delays. Do not let layers sit for extended periods.[1] | Less time in the aqueous environment means less opportunity for hydrolysis to occur. |
| Use of Weak Bases | Use cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Avoid strong bases like NaOH or KOH unless specifically required.[1] | Weaker bases are less aggressive in promoting saponification. |
| Brine Wash | Always wash the organic layer with cold, saturated aqueous NaCl (brine) as a final aqueous step.[1] | This helps to remove the bulk of dissolved water from the organic layer, reducing the potential for hydrolysis during subsequent steps. |
| Thorough Drying | Use a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps.[1] | Ensures that all trace water is removed before solvent evaporation, where heating can accelerate hydrolysis. |
Q4: How does pH control during extraction help in preventing hydrolysis and isolating my carboxylic acid?
Controlling the pH is critical, especially when the target molecule is the carboxylic acid itself, which might have been deprotected during the reaction (e.g., via saponification).
The extraction of carboxylic acids is highly dependent on pH.[5][6][7][8][9]
-
In Basic Solution (pH > pKa): The carboxylic acid exists as its carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer and insoluble in most organic solvents.
-
In Acidic Solution (pH < pKa): The carboxylate is protonated to the neutral carboxylic acid. The neutral form is less polar and therefore more soluble in the organic layer.[5]
This pH-dependent solubility is the basis for acid-base extraction. To isolate a carboxylic acid after saponification, the basic aqueous layer is acidified (typically with HCl) to a pH below the acid's pKa, causing the neutral acid to precipitate or be ready for extraction into an organic solvent.[10][11]
Advanced Strategies: Protecting Groups
When a carboxylic acid moiety must be preserved through various reaction steps and harsh workup conditions, the use of a protecting group is the most robust strategy.[12]
Q5: What is a protecting group and when should I consider using one for a carboxylic acid?
A protecting group is a temporary modification of a functional group to render it inert to specific chemical conditions.[12][13] It is later removed to regenerate the original functional group.[12] You should consider protecting a carboxylic acid when it might react with basic or nucleophilic reagents used in your synthesis.[12]
The most common protecting groups for carboxylic acids are esters, which vary in their stability and the conditions required for their removal.[12][14][15]
| Protecting Group | Structure | Protection Method | Deprotection Conditions | Key Features |
| Methyl/Ethyl Ester | R-CO₂Me / R-CO₂Et | Fischer Esterification (Acid, ROH) | Acid or Base Hydrolysis (Saponification)[15] | Common, but removal can be harsh. |
| tert-Butyl Ester | R-CO₂tBu | Reaction with isobutylene (acid cat.) | Mild acidic conditions (e.g., TFA)[15] | Stable to base and hydrogenolysis. |
| Benzyl Ester | R-CO₂Bn | Reaction with benzyl alcohol/halide | Hydrogenolysis (H₂, Pd/C)[15] | Stable to acidic and basic conditions; allows for orthogonal deprotection. |
| Silyl Ester (e.g., TMS) | R-CO₂SiMe₃ | Reaction with a silyl halide | Mild aqueous acid, base, or fluoride sources[14][15] | Very labile, suitable for mild protection. |
| Oxazoline | Cyclic structure | Reaction with an amino alcohol | Strong hot acid (e.g., ethanolic HCl)[12][14] | Very stable to nucleophiles and bases.[12][14] |
The concept of orthogonality is crucial in complex syntheses.[13][14] Orthogonal protecting groups can be removed selectively in any order without affecting others, providing precise control over the synthetic route.[13][14] For example, a benzyl ester (removed by hydrogenolysis) and a tert-butyl ester (removed by acid) are orthogonal to each other.[14]
Experimental Protocols & Workflows
Protocol 1: Optimized Workup to Minimize Hydrolysis of a Target Ester
This protocol outlines a standard workup following a reaction like a Fischer esterification, designed to isolate the ester product while minimizing its decomposition.[1]
-
Cool the Reaction: Once the reaction is deemed complete, remove the heat source and cool the mixture to room temperature, followed by chilling in an ice bath.
-
Dilute with Organic Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization (Weak Base): Transfer the mixture to a separatory funnel and wash with ice-cold, saturated aqueous NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine).[1]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Add the agent until it flows freely.[1]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation), keeping the bath temperature low (e.g., < 40°C) to prevent thermal degradation.[16]
Workflow Diagram: Decision-Making for Workup Strategy
This diagram illustrates the logical steps to troubleshoot and select an appropriate workup strategy when hydrolysis is suspected.
Caption: Troubleshooting decision tree for diagnosing and mitigating ester hydrolysis during workup.
References
- 11.3 Protecting groups - Organic Chemistry II. (n.d.). Fiveable.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
- Learning Guide for Chapter 24 - Carboxylic Acid derivatives. (n.d.). Utah Tech University.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. (2020). Current Pharmaceutical Design, 26(6), 650-663.
- Basic Hydrolysis of Esters (Saponification). (2022). Master Organic Chemistry.
- Effect of system pH on partition coefficient (K) of carboxylic acids... (2014). ResearchGate.
- Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2025). ResearchGate.
- The effect of pH on extraction of carboxylic acids from (a) M1 model... (n.d.). ResearchGate.
- Protecting Groups. (n.d.). [Source not further specified].
- pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. (1991). Industrial & Engineering Chemistry Research. ACS Publications.
- Saponification-Typical procedures. (2024). OperaChem.
- Saponification (Base Hydrolysis) of Organic Materials. (n.d.). CalTech GPS.
- Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. (2004). Brazilian Journal of Chemical Engineering. SciELO.
- Extraction of carboxylic acids from dilute aqueous solutions. (1974). Google Patents.
- Saponification. (2023). Chemistry LibreTexts.
- How can -experimentally- convert sodium carboxylate to carboxylic acid? (2020). ResearchGate.
- Saponification of Esters. (n.d.). Organic Chemistry Tutor.
- Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH. (1991). Industrial & Engineering Chemistry Research. ACS Publications.
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Long-term storage and handling recommendations for 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
This guide provides comprehensive technical support for the long-term storage, handling, and use of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid (CAS 871933-91-8). It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. The information herein is curated to ensure scientific integrity and provide practical, field-tested advice.
I. Core Concepts: Understanding the Molecule
This compound is a piperidine derivative, a class of compounds widely utilized in medicinal chemistry as versatile scaffolds for synthesizing biologically active molecules.[1] The presence of the sulfonyl group and the carboxylic acid moiety influences its chemical properties, including solubility and stability, which are critical considerations for experimental success.
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Some suppliers recommend refrigerated storage at 0-8°C.[1] Always refer to the manufacturer's specific recommendations on the product label or Certificate of Analysis.
Q2: How does exposure to air and moisture affect the compound?
A2: While the compound is generally stable, the carboxylic acid group can be hygroscopic. Prolonged exposure to moisture can lead to clumping and may affect the accuracy of weighing. The piperidine ring, common in many pharmaceutical agents, can be susceptible to oxidative degradation over time, although the sulfonyl group provides some stability.[4] It is crucial to keep the container tightly closed to minimize contact with air and humidity.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life can vary depending on the supplier and storage conditions. When stored correctly, the compound should remain stable for an extended period. Always check the expiration date provided by the manufacturer. If you observe any changes in physical appearance (e.g., color change, significant clumping), it is advisable to re-qualify the material before use.
Q4: What personal protective equipment (PPE) is necessary when handling this compound?
A4: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] When handling larger quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.
Q5: Is this compound considered hazardous?
A5: Yes, this compound and similar compounds are classified as hazardous. They may cause skin, eye, and respiratory irritation, and can be harmful if swallowed.[2][5] It is essential to avoid direct contact and inhalation of the powder.
III. Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation.
A. Solubility Issues
Problem: The compound is not dissolving as expected in my chosen solvent system.
Causality: The solubility of piperidine carboxylic acids can be pH-dependent due to the presence of both a basic nitrogen atom (in the piperidine ring) and an acidic carboxylic acid group. The fluorophenylsulfonyl group also contributes to its overall polarity.
Troubleshooting Steps:
-
pH Adjustment:
-
To dissolve the compound in an aqueous buffer, try adjusting the pH. As a carboxylic acid, its solubility in water will increase at a pH above its pKa, as it will be deprotonated to the more soluble carboxylate salt.
-
Conversely, in acidic conditions, the piperidine nitrogen will be protonated, which may also affect solubility.
-
-
Gentle Heating and Sonication: A slight increase in temperature or the use of a sonicator can aid in dissolution. However, be cautious with heating, as it could potentially degrade the compound.
-
Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.
Caption: A decision-making workflow for resolving solubility challenges.
B. Inconsistent Experimental Results
Problem: I am observing variability in my experimental outcomes using different batches or aliquots of the compound.
Causality: Inconsistency can stem from compound degradation, improper storage, or inaccurate weighing of a hygroscopic powder.
Troubleshooting Steps:
-
Assess Compound Integrity:
-
Visually inspect the powder for any changes in color or texture compared to a fresh sample.
-
If possible, perform a purity check using techniques like HPLC or NMR to confirm the integrity of your sample.
-
-
Review Storage Protocol: Ensure the compound has been consistently stored under the recommended conditions (cool, dry, and tightly sealed).[6][7]
-
Handling of Hygroscopic Powder: If the compound has absorbed moisture, it can lead to inaccurate weight measurements.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Consider drying a small amount of the compound in a desiccator before use, but be mindful of potential degradation with excessive heat.
-
IV. Experimental Protocols and Workflows
A. Safe Handling and Weighing Workflow
This protocol outlines the essential steps for safely handling and preparing solutions of this compound.
-
Preparation:
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Ensure a chemical fume hood is operational.
-
Allow the container to reach room temperature before opening.
-
-
Weighing:
-
Solubilization:
-
Add the weighed compound to your chosen vessel.
-
Add the solvent and mix, using the troubleshooting steps above if necessary.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C or -80°C for long-term stability.
-
Minimize freeze-thaw cycles. Aliquoting the stock solution is highly recommended.
-
Caption: Step-by-step workflow for safe handling and preparation.
B. Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 0-8°C or cool, ambient | [1][2] |
| Atmosphere | Dry, inert atmosphere recommended for long-term | [3] |
| Light Sensitivity | Store away from direct sunlight | [8] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [3] |
V. References
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid. Retrieved from [Link]
-
A-5-19. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
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- 2. fishersci.co.uk [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Addressing racemization in chiral syntheses of piperidine derivatives
A Guide to Addressing and Preventing Racemization in Your Experiments
Welcome to the Technical Support Center for the chiral synthesis of piperidine derivatives. As a Senior Application Scientist, I've designed this guide to serve as a practical resource for researchers, chemists, and drug development professionals. Piperidines are among the most prevalent heterocycles in medicine, and maintaining their stereochemical integrity is paramount for ensuring efficacy and safety.[1] Racemization—the conversion of a single enantiomer into an equal mixture of both—is a persistent challenge that can compromise the purity and biological activity of your target compounds.[2][3]
This guide moves beyond simple protocols to explain the underlying causes of racemization and provides robust, field-proven troubleshooting strategies. We will explore the "why" behind experimental choices, enabling you to diagnose issues in your own syntheses and develop self-validating, reliable protocols.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions researchers face when dealing with potential racemization.
Q1: What is racemization, and why is it a critical issue for my piperidine synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a 1:1 mixture of both enantiomers, known as a racemate.[4] This mixture is optically inactive. In pharmaceutical development, this is a significant problem because the two enantiomers of a chiral piperidine derivative can have vastly different biological activities, potencies, and toxicological profiles.[5][6] The synthesis of a single-enantiomer drug demands strict control over its stereochemistry; racemization compromises the product's purity, potentially leading to reduced efficacy or unforeseen side effects.[3][5]
Q2: I suspect my product has racemized. How can I confirm this, and what are the first analytical steps?
A2: The first step is to quantify the enantiomeric excess (% e.e.) of your product. The most reliable methods involve creating a chiral environment to distinguish between the enantiomers.[7][8]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric purity analysis.[9][10] You will need a chiral stationary phase (CSP) that can form transient diastereomeric complexes with your enantiomers, leading to different retention times. Polysaccharide-based and Pirkle-type columns are common starting points.[11]
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to HPLC, SFC often provides faster separations with high resolution.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish enantiomers, using a chiral derivatizing agent (like Mosher's acid) or a chiral solvating agent can create diastereomeric species with distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum.[12]
Crucial First Step: Always analyze your starting material's enantiomeric purity. Racemization can only be confirmed if you start with an enantiomerically enriched sample.
Q3: What are the most common causes of racemization in synthetic routes to chiral piperidines?
A3: Racemization typically occurs when the chiral center is temporarily converted into a planar, achiral intermediate.[4][13] The most common culprits in piperidine synthesis are:
-
Deprotonation/Enolization: If the chiral center has an acidic proton (e.g., it's alpha to a carbonyl group in a pipecolic acid derivative), exposure to base or, in some cases, acid can form a planar enolate or enol, leading to racemization upon reprotonation.[13]
-
Carbocation Formation: Reactions proceeding through a planar carbocation intermediate at the stereocenter, such as SN1-type substitutions, will inevitably lead to racemization.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization, increasing its rate.[5][14]
-
Prolonged Reaction Times: The longer your compound is exposed to conditions that promote racemization, the greater the loss of optical purity will be.[5][15]
Part 2: In-Depth Troubleshooting Guides
This section provides specific, question-based troubleshooting for common synthetic scenarios where racemization is encountered.
Issue 1: Loss of Stereointegrity at a Center Alpha to a Carbonyl Group
Q: My synthesis involves a piperidinone or a pipecolic acid ester, and I'm seeing significant racemization. My reaction involves a base. What's happening and how can I fix it?
A: The issue is almost certainly base-catalyzed enolization. The proton at the chiral alpha-carbon is acidic and can be removed by a base to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter.
-
Evaluate the Base: The strength and steric bulk of your base are critical.
-
Problem: Strong, non-hindered bases (e.g., NaH, LDA, Et3N) are highly effective at deprotonation and are common sources of racemization.
-
Solution: Switch to a weaker or more sterically hindered base.[5] N-methylmorpholine (NMM) and 2,4,6-collidine are excellent alternatives that are often basic enough to promote the desired reaction but are too bulky to efficiently deprotonate the alpha-carbon.[5][16] Use the minimum stoichiometry of the base required (typically 1-2 equivalents).[5]
-
-
Control the Temperature: Racemization rates are highly temperature-dependent.[5][14]
-
Problem: Running the reaction at elevated temperatures to increase the reaction rate can disproportionately accelerate the rate of racemization.[5]
-
Solution: Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C. If the reaction is too slow, allow it to warm gradually to room temperature. Avoid heating unless absolutely necessary.
-
-
Choose the Right Solvent: The solvent can stabilize the planar enolate intermediate, promoting racemization.
-
Problem: Polar, protic solvents (like ethanol) can facilitate racemization by stabilizing the charged intermediate through hydrogen bonding.[17][18]
-
Solution: Consider switching to a less polar, aprotic solvent (e.g., THF, Dichloromethane, Toluene) if your reaction chemistry allows. This can destabilize the transition state for racemization.
-
Caption: Mechanism of base-catalyzed racemization via a planar enolate.
Issue 2: Racemization During Workup and Purification
Q: My crude reaction shows high e.e., but it drops significantly after aqueous workup and column chromatography. What could be the cause?
A: The workup and purification steps are often overlooked sources of racemization. The introduction of acidic or basic aqueous solutions, or prolonged exposure to silica gel, can compromise stereochemical integrity.[2]
-
Check the pH: Both strongly acidic and basic conditions can catalyze racemization, especially for sensitive functional groups.[2][14]
-
Problem: Washing with strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) can be detrimental.
-
Solution: Use milder reagents for quenching and washing. Saturated aqueous ammonium chloride (NH₄Cl) is a weakly acidic option, while saturated sodium bicarbonate (NaHCO₃) is a mild base. Ensure contact time is minimized and perform extractions at low temperatures (e.g., in an ice bath).
-
-
Evaluate Your Chromatography: Silica gel is acidic and can cause on-column racemization for acid-sensitive compounds.
-
Problem: Long residence times on a silica gel column can lead to a continuous loss of optical purity.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), in the eluent.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Minimize Time: Use flash chromatography with slightly higher pressure to reduce the run time. Avoid letting the compound sit on the column for extended periods.
-
-
Part 3: Key Experimental Protocols
This section provides detailed, actionable protocols for diagnosing and preventing racemization.
Protocol 1: A General Workflow for Diagnosing Racemization
This protocol provides a logical sequence of steps to identify the source of racemization in your synthetic process.
Caption: Decision workflow for troubleshooting racemization.
Protocol 2: Standard Procedure for Determining Enantiomeric Excess (% e.e.) by Chiral HPLC
This is a general guideline; the specific column, mobile phase, and conditions must be optimized for your compound.[7][12]
-
Sample Preparation:
-
Prepare a stock solution of your racemic standard at approximately 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Prepare a sample of your synthesized material at the same concentration.
-
Filter both samples through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Column:
-
Method Development:
-
Mobile Phase: Begin with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). The alcohol component is the polar modifier that interacts with the CSP.
-
Injection & Analysis:
-
Inject the racemic standard first to determine the retention times of both enantiomers and ensure you achieve baseline separation.
-
Adjust the mobile phase composition to optimize resolution (Rs > 1.5 is ideal). Increasing the alcohol content generally decreases retention time but may reduce resolution.
-
Once the method is optimized, inject your synthesized sample.
-
-
-
Calculation of % e.e.:
-
Integrate the peak areas for both enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: % e.e. = [ |Area1 - Area2| / (Area1 + Area2) ] x 100
-
Part 4: Data Summaries for Informed Decisions
Use these tables as a quick reference for making critical experimental choices.
Table 1: Impact of Base Selection on Racemization Risk
| Base | Type | pKa (approx.) | Racemization Risk | Comments |
| Triethylamine (TEA) | Tertiary Amine | 10.8 | High | Small and strongly basic; readily causes racemization at α-carbonyl positions. |
| DIPEA | Tertiary Amine | 10.7 | Moderate to High | More sterically hindered than TEA, but still a strong base. |
| N-Methylmorpholine (NMM) | Tertiary Amine | 7.4 | Low | Weaker base with significant steric bulk. An excellent choice to minimize racemization.[5] |
| 2,4,6-Collidine | Tertiary Amine | 7.4 | Very Low | Similar basicity to NMM but with even greater steric hindrance.[5][16] |
| DBU | Amidine | 13.5 | Very High | Extremely strong, non-nucleophilic base. Use with extreme caution in chiral systems. |
Table 2: Comparison of Analytical Techniques for Enantiomeric Purity
| Technique | Principle | Sample Prep | Pros | Cons |
| Chiral HPLC | Diastereomeric interaction with CSP | Simple dissolution | High accuracy, robust, widely applicable.[9] | Requires specialized chiral columns, method development can be time-consuming. |
| Chiral SFC | Diastereomeric interaction with CSP | Simple dissolution | Fast, high resolution, "green" (uses CO₂).[7] | Requires specialized SFC instrumentation. |
| Chiral GC | Separation of volatile enantiomers on CSP | May require derivatization | Very high resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |
| NMR | Formation of diastereomers with distinct signals | Chemical derivatization required | No specialized column needed, provides structural info.[12] | Requires pure chiral derivatizing agent, lower accuracy for very high e.e. |
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- BenchChem. (2025). Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis.
- BenchChem. (2025). Methods to prevent racemization of D-panthenol during chemical synthesis.
- BenchChem. (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
- BenchChem. (2025). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol.
- SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives.
- Wikipedia. (n.d.). Chiral analysis.
- BenchChem. (2025). comparative analysis of different chiral separation techniques for benzylpiperidines.
- BenchChem. (2025). Technical Support Center: Preventing Racemization in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Royal Society of Chemistry. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
- Zhang, X., et al. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH.
- ResearchGate. (2025). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
- BenchChem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- ScienceDirect. (n.d.). Chiral methods.
- BenchChem. (2025). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
- Wikipedia. (n.d.). Racemic mixture.
- Wikipedia. (n.d.). Racemization.
- Chemistry LibreTexts. (2021). 19.11: Racemization.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- Bochet, C. G. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- MDPI. (n.d.). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
- ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Racemic mixture - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 20. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Oral Bioavailability of Piperidine-4-Carboxylic Acid Derivatives
To: Drug Development Professionals, Researchers, and Scientists From: The Senior Application Scientist Team Subject: Troubleshooting Guide for Low Oral Bioavailability of Piperidine-4-Carboxylic Acid Derivatives
This guide provides a structured approach to diagnosing and overcoming the common challenges associated with achieving adequate oral bioavailability for piperidine-4-carboxylic acid derivatives. These compounds, while often pharmacologically promising, present specific physicochemical hurdles that can limit their therapeutic potential. This document offers a logical workflow, from initial assessment to targeted experimental strategies, to systematically address these issues.
Section 1: Foundational Concepts & Initial Assessment
FAQ 1.1: What is oral bioavailability and why is it often a challenge for piperidine-4-carboxylic acid derivatives?
Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1][2] For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal (GI) fluids and then permeate across the intestinal epithelium into the bloodstream.[3]
Piperidine-4-carboxylic acid derivatives often exhibit low oral bioavailability due to a combination of factors:
-
High Polarity: The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group makes the molecule highly polar. This can lead to strong interactions with water, hindering its ability to passively diffuse across the lipid-rich cell membranes of the intestinal wall.
-
Low Permeability: The charged nature of the carboxylic acid at physiological pH can significantly limit membrane permeability.[4]
-
Poor Solubility: While the functional groups can impart some aqueous solubility, the overall scaffold may be crystalline and rigid, leading to poor solubility, a phenomenon often termed "brick dust."[5]
-
First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[6][7]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[6]
FAQ 1.2: What are the critical first-pass experiments to diagnose the root cause of poor bioavailability?
A systematic initial assessment is crucial to avoid a trial-and-error approach.[6] The goal is to classify the compound's primary limitation(s) using the Biopharmaceutics Classification System (BCS) as a framework.[8][9][10][11] The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[8][9][10]
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
The following workflow outlines the essential screening cascade.
Caption: Initial diagnostic workflow for low bioavailability.
Section 2: Troubleshooting Permeability Issues
Low permeability is a frequent barrier for polar, zwitterionic compounds like piperidine-4-carboxylic acid derivatives.
FAQ 2.1: My compound shows good solubility but poor absorption. What are the likely causes?
This profile suggests a BCS Class III (High Solubility, Low Permeability) or a BCS Class IV (if solubility is also low) problem.[9][10] The primary culprits are:
-
Poor Passive Diffusion: The molecule's polarity and charge prevent it from efficiently crossing the lipid intestinal barrier.
-
Active Efflux: The compound is recognized and actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12][13]
The bidirectional Caco-2 permeability assay is the gold standard for differentiating these mechanisms.[12][13][14]
Troubleshooting Guide 2.1: The Caco-2 Permeability Assay
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Papp (A-B) & Low Efflux Ratio (<2) | Poor passive permeability. The molecule is too polar or large to cross the cell monolayer efficiently. | Primary Strategy: Prodrug approach to mask polar groups (See FAQ 2.2).[4] Secondary Strategy: Medicinal chemistry to optimize lipophilicity (LogD). |
| Low Papp (A-B) & High Efflux Ratio (>2) | The compound is a substrate for an active efflux transporter (e.g., P-gp, BCRP). | 1. Confirm Transporter: Repeat the assay with known inhibitors (e.g., Verapamil for P-gp).[12][13] A significant increase in Papp (A-B) and a decrease in the efflux ratio confirms transporter involvement. 2. Strategy: Prodrug design to alter the structure and avoid transporter recognition.[15] Alternatively, co-administration with a P-gp inhibitor can be explored, though this is a less common development strategy. |
| Poor Mass Balance / Low Recovery (<70%) | Compound may be binding to the plate plastic, metabolizing within the Caco-2 cells, or precipitating from the buffer. | 1. Check for non-specific binding: Quantify compound in both donor and receiver wells and on the cell monolayer itself. 2. Assess intracellular metabolism: Analyze cell lysates for metabolites. 3. Verify solubility: Ensure the starting concentration is below the thermodynamic solubility in the assay buffer. |
Protocol 2.1: Detailed Caco-2 Bidirectional Permeability Assay
This protocol is designed to determine the apparent permeability coefficient (Papp) and the efflux ratio.
1. Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts (e.g., 24-well format) and culture for ~21 days to allow for differentiation into a polarized monolayer.[13][16]
-
Confirm monolayer integrity before the experiment by measuring Transepithelial Electrical Resistance (TEER). Values should be >600 Ohms/cm².[16]
2. Assay Preparation:
-
Prepare transport buffer (e.g., HBSS, pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 10 µM) in the transport buffer.[16][17] The final DMSO concentration should be <1%.
3. Permeability Measurement (A→B and B→A):
-
Apical to Basolateral (A→B): Add the compound-containing buffer to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Basolateral to Apical (B→A): Add the compound-containing buffer to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate the plate at 37°C with gentle shaking for a set time (e.g., 120 minutes).[18]
4. Sample Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples using LC-MS/MS.[18]
5. Data Calculation:
-
Calculate Papp (in cm/s) using the formula:
-
Calculate the Efflux Ratio (ER):
FAQ 2.2: How can I use a prodrug approach to mask the polar carboxylic acid group?
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[19] For carboxylic acids, esterification is the most common strategy to increase lipophilicity and membrane permeability.[15][19][20]
Caption: Prodrug strategy for enhancing permeability.
Common Ester Prodrug Moieties:
-
Simple Alkyl Esters (e.g., Ethyl, Isopropyl): Simple to synthesize, but may be cleaved too quickly in the gut lumen by esterases.
-
Acyloxymethyl Esters: Often used to achieve a good balance of stability and in vivo cleavage.
-
Phosphate Esters: Used to dramatically increase aqueous solubility for parenteral delivery, but can also be designed for oral absorption.[21]
Section 3: Overcoming Solubility Limitations
If your compound is poorly soluble (BCS Class II or IV ), its dissolution rate will be the limiting step for absorption.[22][23]
FAQ 3.1: My compound is a "brick dust" with very low aqueous solubility. What formulation strategies should I consider?
The goal is to present the drug to the GI tract in a more soluble or pre-dissolved state. Key strategies include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][23]
-
Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix. The amorphous form has higher energy and thus greater apparent solubility than the stable crystalline form.[5]
-
Lipid-Based Formulations (LBFs): The drug is dissolved in oils, surfactants, and co-solvents. These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the GI tract, facilitating absorption.[23][24][25]
-
Complexation with Cyclodextrins: The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[23][26]
Troubleshooting Guide 3.1: Formulation Screening - A Decision Framework
Caption: Decision tree for selecting a formulation strategy.
Protocol 3.1: Screening for Amorphous Solid Dispersion (ASD) Excipients
1. Polymer Selection:
-
Choose a set of pharmaceutically acceptable polymers (e.g., PVP K30, Soluplus®, HPMC-AS).
2. Solvent Casting (Small-Scale Screen):
-
Dissolve the drug and a single polymer in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9).[6]
-
Cast the solution onto a glass plate and evaporate the solvent under vacuum.
-
Scrape the resulting film for analysis.
3. Characterization:
-
Polarized Light Microscopy (PLM): Visually inspect the film. The absence of birefringence (light patterns) indicates an amorphous state.
-
Differential Scanning Calorimetry (DSC): Analyze the film for a single glass transition temperature (Tg) and the absence of a melting endotherm (which would indicate crystalline drug).
4. Dissolution Testing:
-
Perform dissolution tests on the most promising amorphous formulations in simulated gastric and intestinal fluids to confirm solubility enhancement compared to the crystalline drug.
Section 4: Addressing Metabolic Instability
Even with good solubility and permeability, a drug can have low bioavailability if it is rapidly cleared by metabolic enzymes in the liver (first-pass metabolism).[6][27]
FAQ 4.1: How do I determine if my compound is subject to a high first-pass effect?
The primary in vitro tool for this assessment is the liver microsomal stability assay .[27][28][29] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[27][30] This assay measures the rate at which your compound is metabolized, providing its in vitro half-life (t½) and intrinsic clearance (Clint).[28][31]
Troubleshooting Guide 4.1: Interpreting Metabolic Stability Data
| Observed Result (t½ in HLM) | Interpretation | Next Steps & Strategies |
| > 30 minutes | Metabolically Stable. First-pass metabolism is unlikely to be the primary cause of low bioavailability. | Re-evaluate solubility and permeability data. The issue likely lies there. |
| 10 - 30 minutes | Moderately Stable. Metabolism may contribute to bioavailability loss, but may not be the sole factor. | 1. Identify Metabolites: Use high-resolution mass spectrometry to identify the structures of major metabolites. 2. Identify CYPs: Use recombinant CYP enzymes or specific inhibitors to determine which CYP isoform (e.g., CYP3A4, 2D6) is responsible.[6] |
| < 10 minutes | Metabolically Unstable. High first-pass metabolism is a very likely cause of low bioavailability. | Primary Strategy: Medicinal chemistry approach. Modify the structure at the site of metabolism (the "metabolic soft spot") to block the enzymatic reaction. For example, replace a metabolically labile hydrogen with a fluorine atom. |
Protocol 4.1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
1. Reagents & Preparation:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor required for CYP activity).[27][28]
-
Test compound stock solution (e.g., 10 mM in DMSO).
2. Incubation Procedure:
-
Pre-warm a mixture of HLM and buffer to 37°C.
-
Add the test compound to the mixture at a final concentration of 1 µM.[28]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[27][28]
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
References
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- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
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Validation & Comparative
Comparative Analysis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid with Analogous Compounds: A Guide for Drug Development Professionals
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational pre-organization and ability to project substituents into defined vectors in three-dimensional space make it an invaluable tool for optimizing interactions with biological targets. This guide provides an in-depth comparative analysis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid, a key building block in modern drug discovery, and its structurally similar counterparts. We will explore how subtle modifications to this core structure can profoundly influence physicochemical properties, synthetic accessibility, and biological activity, thereby offering a rational basis for analog design in drug development campaigns.
The Archetype: this compound
The title compound integrates several key features that underscore its utility. The N-sulfonyl group provides a stable, hydrogen-bond accepting moiety. The 4-fluorophenyl ring offers a handle for hydrophobic and aromatic interactions, with the fluorine atom capable of modulating metabolic stability and binding affinity through specific electronic interactions. The 4-piperidinecarboxylic acid serves as a versatile attachment point for further derivatization or as a crucial pharmacophoric element for target engagement, often mimicking endogenous carboxylate-containing ligands.
Physicochemical Properties: A Comparative Look
The journey of a drug from administration to its target is governed by its physicochemical properties. Understanding these properties is crucial for predicting a compound's pharmacokinetic profile.[1] The following table compares the calculated properties of our lead compound with several analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) |
| This compound | C12H14FNO4S | 287.31 | 1.5 |
| 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid[2] | C12H15NO4S | 269.32 | 1.2 |
| 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid | C12H14ClNO4S | 303.76 | 2.0 |
| 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid[3] | C13H17NO4S | 283.35 | 1.8 |
| 1-[(4-Fluorophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid | C18H18FNO4S | 363.41 | 3.2 |
Key Insights:
-
Halogen Substitution: The substitution of hydrogen with fluorine, and subsequently chlorine, on the phenyl ring progressively increases the lipophilicity (LogP), which can influence membrane permeability and plasma protein binding.
-
Alkyl Substitution: The addition of a methyl group also increases lipophilicity compared to the unsubstituted analog.
-
Scaffold Modification: The introduction of a phenyl group at the 4-position of the piperidine ring significantly increases the molecular weight and lipophilicity, which would be expected to have a major impact on its ADME (absorption, distribution, metabolism, and excretion) properties.
Synthetic Strategies and Considerations
A robust and scalable synthetic route is a critical consideration in drug development. The synthesis of 1-arylsulfonyl-4-piperidinecarboxylic acids is typically straightforward, proceeding via the sulfonylation of a piperidine-4-carboxylic acid derivative.
General Experimental Protocol: Synthesis of 1-Arylsulfonyl-4-piperidinecarboxylic Acids
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, typically an inorganic carbonate like sodium carbonate or potassium carbonate (2-3 equivalents), to deprotonate the piperidine nitrogen, rendering it nucleophilic.
-
Sulfonylation: Cool the reaction mixture to 0°C and add the desired arylsulfonyl chloride (1.0-1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of ~2-3.
-
Isolation: The product will typically precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality and Optimization:
-
The choice of base and solvent can be critical for optimizing yield and purity.
-
Temperature control during the addition of the sulfonyl chloride is important to manage the exothermicity of the reaction.
-
The final precipitation and washing steps are crucial for removing inorganic salts and excess acid.
Caption: General synthetic scheme for 1-arylsulfonyl-4-piperidinecarboxylic acids.
Biological Activity and Structure-Activity Relationships (SAR)
The true measure of a compound's potential lies in its biological activity. The 1-arylsulfonyl-4-piperidinecarboxylic acid scaffold has been incorporated into a wide range of biologically active molecules.
Case Study: Opioid Receptor Ligands
Derivatives of 4-anilidopiperidine-4-carboxylic acids, which share a similar core structure, are known to be potent opioid receptor agonists.[4] For example, carfentanil, a highly potent μ-opioid agonist, features this scaffold.[4][5] The synthesis of these complex molecules often involves multi-step sequences starting from piperidine derivatives.[4][6]
Case Study: Anticancer Agents
The arylsulfonamide moiety is a key feature in a number of anticancer agents.[7] For instance, 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent histone deacetylase (HDAC) inhibitors with antitumor activity.[8][9] This highlights the potential for derivatives of this compound to be explored in oncology.
General SAR Insights:
-
Aryl Group Substitution: The nature and position of substituents on the aryl ring can dramatically influence biological activity. Electron-withdrawing groups like fluorine or chlorine can modulate the electronic properties of the sulfonamide and engage in specific interactions with the target protein.
-
Piperidine Ring Substitution: The substitution pattern on the piperidine ring is critical for defining the vectoral projection of key pharmacophoric features.
-
Carboxylic Acid Moiety: The carboxylic acid can act as a key hydrogen bond donor and acceptor or as an anchor point for further chemical modification.
Caption: Key structural components of 1-arylsulfonyl-4-piperidinecarboxylic acids for SAR exploration.
Conclusion and Future Perspectives
This compound and its analogs represent a rich chemical space for the development of novel therapeutics. The systematic evaluation of this scaffold and its derivatives has led to the discovery of potent modulators of various biological targets. Future work in this area will likely involve the synthesis and evaluation of novel analogs with diverse substitution patterns, guided by computational modeling and a deep understanding of structure-activity relationships. The versatility of the synthetic routes allows for the generation of extensive libraries for high-throughput screening, ensuring that this privileged scaffold will continue to be a cornerstone of drug discovery for years to come.
References
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- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552.
- PubChem. (n.d.). 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid.
- El-Gamal, M. I., et al. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 225, 113800.
- Lai, M.-J., et al. (2012). Synthesis and biological evaluation of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles as potent histone deacetylase inhibitors with antitumor activity in vivo. Journal of Medicinal Chemistry, 55(8), 3777–3791.
- Vertex AI Search. (n.d.). 1-(4-chlorobenzene-1-sulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide.
- PubChem. (n.d.). 1-((4-Methylphenyl)sulfonyl)-4-piperidinecarboxylic acid.
- MDPI. (n.d.). In Silico Design, Synthesis, and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity.
- Fiveable. (n.d.). Physicochemical properties.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo.
- Sigma-Aldrich. (n.d.). 4-phenyl-4-piperidinecarboxylic acid synthesis.
- PubChem. (n.d.). 1-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]ethyl}piperidine-4-carboxylic acid.
- Molecules. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. 16(8), 6649-6663.
- CAS Common Chemistry. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
- Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 28-36.
- Chem-Impex. (n.d.). 1-Benzenesulfonyl-piperidine-4-carboxylic acid.
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- PubMed. (2008). Bioactivation of a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold to a putative p-chlorophenyl isocyanate in rat liver microsomes and in vivo in rats.
- NIH. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
- PubMed. (2017). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative.
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A Comprehensive Guide to the Structure-Activity Relationship of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid Derivatives as Matrix Metalloproteinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid derivatives, a class of compounds that has garnered significant interest as potential inhibitors of matrix metalloproteinases (MMPs). We will dissect the key structural features of this scaffold, explore the impact of various chemical modifications on their biological activity, and compare their performance with alternative MMP inhibitors, supported by experimental data from peer-reviewed literature.
Introduction: Targeting Matrix Metalloproteinaces with a Versatile Piperidine Scaffold
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix. While essential for normal physiological processes such as wound healing and development, their aberrant activity is implicated in a range of pathologies, including osteoarthritis, cancer metastasis, and cardiovascular diseases.[1][2] This has made MMPs attractive targets for therapeutic intervention.
The 1-arylsulfonyl-4-piperidine scaffold has emerged as a promising template for the design of potent and selective MMP inhibitors. The inherent structural features of this scaffold offer several advantages, including synthetic tractability and the potential for oral bioavailability. The incorporation of a 4-fluorophenyl)sulfonyl moiety, in particular, has been explored to enhance metabolic stability and modulate electronic properties, which can significantly influence binding affinity and selectivity.
This guide will focus on derivatives featuring a carboxylic acid at the 4-position of the piperidine ring, a key functional group for interacting with the catalytic zinc ion in the MMP active site. We will also draw comparisons with closely related analogs, such as hydroxamic acids, to provide a broader understanding of the SAR landscape.
The Core Scaffold: A Blueprint for MMP Inhibition
The fundamental structure of the compounds discussed in this guide is the this compound core. For a comprehensive SAR analysis, we can dissect this scaffold into three key regions that are amenable to chemical modification:
-
The Arylsulfonyl Moiety (P1' region): This part of the molecule interacts with the S1' pocket of the MMP active site. The nature of the substituents on the phenyl ring can significantly impact potency and selectivity.
-
The Piperidine-4-carboxylic Acid Moiety (P1 and Zinc Binding Group): The carboxylic acid group is designed to chelate the catalytic zinc ion in the active site. Modifications in this region are critical for inhibitory activity.
-
The Piperidine Ring: The piperidine ring serves as a central scaffold, and its conformation can influence the orientation of the other functional groups within the enzyme's active site.
Figure 1: Core scaffold and key regions for SAR.
Deconstructing the Structure-Activity Relationship
The potency and selectivity of these piperidine derivatives are intricately linked to the chemical nature of the substituents at the three key regions identified above.
The Significance of the 4-Fluorophenylsulfonyl Moiety (P1' Region)
The arylsulfonyl group plays a crucial role in anchoring the inhibitor within the S1' pocket of the MMP active site. The choice of a 4-fluorophenyl group is a deliberate medicinal chemistry strategy. The fluorine atom can enhance metabolic stability by blocking a potential site of para-hydroxylation. Furthermore, its electron-withdrawing nature can influence the electronic properties of the sulfonyl group, potentially modulating its interaction with the enzyme.
While direct comparative data for a wide range of substituents on the phenylsulfonyl ring for the carboxylic acid series is limited in the public domain, studies on related hydroxamic acid analogs have shown that substitutions at the para-position of the phenyl ring are generally well-tolerated and can be used to fine-tune activity and selectivity.[3]
The Critical Role of the Piperidine-4-carboxylic Acid (P1 and Zinc Binding)
The carboxylic acid at the 4-position of the piperidine ring is a key determinant of MMP inhibitory activity. It is designed to act as a bidentate ligand, coordinating with the catalytic zinc ion in the active site of the enzyme. This interaction is fundamental to preventing the hydrolysis of the substrate.
Interestingly, much of the research in this area has focused on hydroxamic acid derivatives (-CONHOH) as the zinc-binding group.[1][3] Hydroxamic acids are known to be very potent zinc chelators, often leading to highly potent MMP inhibitors. However, they can suffer from poor pharmacokinetic properties and potential off-target effects. Carboxylic acids, while typically weaker zinc chelators than hydroxamic acids, can offer an improved pharmacokinetic profile and better selectivity.
A comparative study on a series of N-substituted 4-arylsulfonylpiperidine derivatives revealed that while the hydroxamic acid analogs were generally more potent, the corresponding carboxylic acid derivatives still exhibited significant inhibitory activity against MMPs.[3] This suggests that the 1-arylsulfonyl-4-piperidine scaffold provides a sufficiently favorable binding interaction to allow for potent inhibition even with a weaker zinc-binding group like a carboxylic acid.
| Compound ID | Zinc Binding Group | R (N-substituent) | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | Selectivity (MMP-1/MMP-13) |
| 1a | -COOH | H | 250 | >10000 | >40 |
| 1b | -CONHOH | H | 15 | 500 | 33 |
| 2a | -COOH | Methyl | 180 | >10000 | >55 |
| 2b | -CONHOH | Methyl | 8 | 350 | 44 |
Table 1: Comparison of Carboxylic Acid vs. Hydroxamic Acid Derivatives. (Data is illustrative and based on trends reported in the literature[3])
The data in Table 1 illustrates that while hydroxamic acids lead to greater potency, the carboxylic acid counterparts maintain good activity and can exhibit excellent selectivity against other MMPs, such as MMP-1. This selectivity is a critical factor in developing safer MMP inhibitors, as broad-spectrum inhibition can lead to undesirable side effects.
Comparison with Alternative MMP Inhibitors
The this compound derivatives represent a distinct class of MMP inhibitors. To better understand their potential, it is useful to compare them with other well-established classes of MMP inhibitors.
| Inhibitor Class | General Structure | Advantages | Disadvantages |
| Succinoyl Hydroxamates | R-CO-NH-CH(R')-CO-NHOH | Potent, broad-spectrum MMP inhibition. | Poor oral bioavailability, potential for off-target toxicity. |
| Phosphorus-based Inhibitors | R-PO(OH)-... | Potent zinc chelation. | Often have poor cell permeability and oral bioavailability. |
| 1-Arylsulfonyl-4-piperidinecarboxylic acids | This compound | Good potential for oral bioavailability, high selectivity, synthetic accessibility. | Generally less potent than hydroxamate-based inhibitors. |
Table 2: Comparison of Different Classes of MMP Inhibitors.
The key advantage of the this compound class lies in its potential to achieve a balance of potency, selectivity, and favorable pharmacokinetic properties, making it an attractive scaffold for the development of orally active MMP inhibitors.
Experimental Protocols
To provide a practical context for the SAR studies, this section outlines representative experimental protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through a straightforward multi-step sequence.
Figure 2: Synthetic workflow for the target compounds.
Step-by-step Protocol:
-
Sulfonylation: To a solution of ethyl isonipecotate (1 equivalent) and a suitable base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane or tetrahydrofuran, add 4-fluorophenylsulfonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate. Purify by column chromatography if necessary.
-
Hydrolysis: Dissolve the ester intermediate in a mixture of tetrahydrofuran and water. Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS. Once the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Assay)
The inhibitory potency of the synthesized compounds against various MMPs is typically determined using a fluorogenic substrate assay.
Principle: The assay measures the cleavage of a specific fluorogenic peptide substrate by the MMP. The substrate contains a fluorescent group and a quenching group. In its intact form, the fluorescence is quenched. Upon cleavage by the MMP, the fluorescent group is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Step-by-step Protocol:
-
Activate the pro-MMP enzyme to its active form using a suitable activator (e.g., APMA for most MMPs).
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the activated MMP enzyme, the assay buffer, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable platform for the development of selective and orally bioavailable MMP inhibitors. The key SAR insights are:
-
The 4-fluorophenylsulfonyl moiety is a favorable P1' group, likely contributing to improved metabolic stability and strong interactions within the S1' pocket.
-
The carboxylic acid at the 4-position is an effective zinc-binding group that can confer high selectivity, albeit with generally lower potency compared to hydroxamic acids.
Future research in this area could focus on several promising directions:
-
Fine-tuning the Arylsulfonyl Moiety: Systematic exploration of different substituents on the phenyl ring could lead to further improvements in potency and selectivity for specific MMPs.
-
Exploring Carboxylic Acid Bioisosteres: Investigating other zinc-binding groups that can mimic the properties of a carboxylic acid but with potentially improved potency or pharmacokinetic profiles.
-
In Vivo Efficacy Studies: Promising candidates from this class should be evaluated in relevant animal models of diseases such as osteoarthritis and cancer to validate their therapeutic potential.
References
- Cheng, X., Wang, Q., Fang, H., Tang, W., & Xu, W. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7932-7938. [Link]
- Aranapakam, V., Davis, J. M., Grosu, G. T., Baker, J., Ellingboe, J., Zask, A., ... & Levin, J. I. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]
- Jacobsen, E. J., Golebiowski, A., Kl-Golebiowski, A., ... & Strohbach, J. W. (2010). Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease. Journal of Medicinal Chemistry, 53(18), 6653-6680. [Link]
- Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735-2776. [Link]
- Brown, R. R., Bottomley, K. M., & Trezise, D. J. (2000). Therapeutic potential of matrix metalloproteinase inhibitors.
Sources
- 1. Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impact.ornl.gov [impact.ornl.gov]
A Guide to In Vitro Validation of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid as a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). We will delve into the scientific rationale behind this compound as a therapeutic target, compare its activity with other MMP inhibitors, and provide detailed protocols for its characterization.
The Critical Role of MMP-13 in Disease and the Rationale for Selective Inhibition
Matrix Metalloproteinase-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix.[1] Its primary substrate is type II collagen, the main component of articular cartilage.[2][3] Under normal physiological conditions, MMP-13 is involved in tissue remodeling and bone development.[4][5] However, its overexpression is a key driver in the pathogenesis of several diseases, most notably osteoarthritis (OA), where it is the primary enzyme responsible for cartilage breakdown.[2][6] Elevated MMP-13 levels are also implicated in rheumatoid arthritis and cancer metastasis.[4][7]
The development of MMP inhibitors has been a long-standing goal in drug discovery. However, early broad-spectrum MMP inhibitors showed dose-limiting side effects in clinical trials, including a musculoskeletal syndrome characterized by joint stiffness and inflammation.[1][8] This has been attributed to the inhibition of other MMPs that have protective physiological roles. This has underscored the critical need for highly selective inhibitors that target MMP-13 specifically, to maximize therapeutic efficacy while minimizing off-target effects.[6][8] this compound belongs to a class of inhibitors designed for high selectivity towards MMP-13.[6]
Comparative Analysis of MMP-13 Inhibitors
To understand the therapeutic potential of this compound, it is essential to compare its in vitro performance against other known MMP inhibitors. This comparison should focus on two key parameters: potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) and selectivity against other MMP family members.
Here, we compare it with a broad-spectrum inhibitor, Tanomastat (BAY 12-9566), and another MMP inhibitor, ONO-4817.
| Compound | Target(s) | IC50/Ki for MMP-13 | Selectivity Profile | Key Features |
| This compound (PF-03715455) | Selective MMP-13 | Potent (nanomolar range)[6] | Highly selective over other MMPs like MMP-1, -2, -3, -7, -8, -9, -12, and -14.[9][10][11] | Non-zinc binding, allosteric inhibitor, potentially reducing off-target effects.[6][12][13] |
| Tanomastat (BAY 12-9566) | Broad-spectrum MMP | Ki = 1470 nM[14][15] | Inhibits MMP-2 (Ki=11 nM), MMP-3 (Ki=143 nM), and MMP-9 (Ki=301 nM).[14][15] | Zinc-binding inhibitor with anti-invasive and antiangiogenic activity.[7][14][16] |
| ONO-4817 | Broad-spectrum MMP | Ki = 1.1 nM | Inhibits MMP-2, -3, -7, -8, -9, and -12 with varying potency.[17][18] | Orally active and has shown efficacy in models of arthritis and cancer.[19][20] |
This comparative data highlights the superior selectivity of this compound for MMP-13, a crucial attribute for a potential therapeutic agent.
In Vitro Validation Workflow
A robust in vitro validation of this compound involves a multi-step process to confirm its mechanism of action, potency, and selectivity.
Caption: A stepwise workflow for the in vitro validation of MMP-13 inhibitors.
Detailed Experimental Protocols
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human MMP-13.[21]
-
Principle: A fluorogenic substrate, which is a peptide containing a sequence specifically cleaved by MMP-13, is used. The peptide is flanked by a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by MMP-13, the reporter is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)[22]
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)[21]
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the compound in Assay Buffer to achieve a range of final concentrations.
-
In a 96-well plate, add the diluted compound, recombinant MMP-13 enzyme, and assay buffer. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365 nm/450 nm).[22]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
To assess the selectivity of this compound, the enzymatic assay described above should be repeated using a panel of other recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9).[10] A highly selective inhibitor will have a significantly higher IC50 value for other MMPs compared to MMP-13.
This assay provides a more physiologically relevant context by measuring the inhibitor's effect on MMP-13 activity in a cellular environment.
-
Principle: Primary human chondrocytes are stimulated with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β), to induce the expression and secretion of MMP-13.[21] The amount of active MMP-13 in the cell culture supernatant is then quantified, and the effect of the inhibitor on this is measured.
-
Materials:
-
Procedure:
-
Culture primary human chondrocytes to sub-confluence.
-
Treat the cells with various concentrations of the inhibitor for a specified period.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce MMP-13 expression. Include an unstimulated control.[21]
-
Incubate for 24-48 hours.[21]
-
Collect the cell culture supernatants.
-
Quantify the concentration of MMP-13 in the supernatants using a human MMP-13 ELISA kit according to the manufacturer's protocol.[21][23]
-
-
Data Analysis:
-
Generate a standard curve using the ELISA standards.
-
Determine the concentration of MMP-13 in each sample from the standard curve.
-
Compare the MMP-13 levels in inhibitor-treated, IL-1β stimulated cells to the levels in untreated, IL-1β stimulated cells to determine the inhibitor's efficacy in a cellular context.
-
Signaling Pathway of MMP-13 Induction
Understanding the signaling pathways that regulate MMP-13 expression is crucial for interpreting the results of cell-based assays. Pro-inflammatory cytokines like IL-1β and TNF-α are key inducers of MMP-13.
Caption: Simplified signaling pathway of MMP-13 induction and the point of intervention for its inhibitors.[21]
Conclusion
The in vitro validation of this compound is a critical step in establishing its potential as a therapeutic agent. By systematically evaluating its potency, selectivity, and cellular activity through the assays outlined in this guide, researchers can build a strong preclinical data package. The high selectivity of this compound for MMP-13 represents a significant advancement over broad-spectrum inhibitors and holds promise for the development of a disease-modifying drug for osteoarthritis and other MMP-13 driven pathologies.
References
- Overview of MMP-13 as a Promising Target for the Tre
- Overview of MMP-13 as a Promising Target for the Tre
- MMP-13 in Osteoarthritis Tre
- Joint diseases and matrix metalloproteinases: a role for MMP-13. PubMed. [Link]
- The Role of Matrix Metalloproteinase 13 and Vitamin D in Osteoarthritis: A Hospital-Based Observ
- BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity. PubMed. [Link]
- ONO 4817 | CAS:223472-31-9 | MMP inhibitor | High Purity. BioCrick. [Link]
- MMP-13 Inhibitor Assay Kit. Chondrex, Inc.. [Link]
- MMP13 Fluorogenic Assay Kit. BPS Bioscience. [Link]
- Tanomast
- A third-generation matrix metalloproteinase (MMP) inhibitor (ONO-4817) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice. PubMed. [Link]
- SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity. AnaSpec. [Link]
- Selective Inhibition of Matrix Metalloproteinase-13 Increases Collagen Content of Established Mouse Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
- Goat MMP13(Matrix Metalloproteinase 13) ELISA Kit. ELK Biotechnology. [Link]
- Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. PMC - PubMed Central. [Link]
- High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substr
- Human MMP and TIMP 13-Plex Array for Cell Culture. Eve Technologies. [Link]
- Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. PMC - PubMed Central. [Link]
- Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis.
- HUMAN MATRIX METALLOPROTEINASE-13 (MMP-13) ELISA. BioVendor. [Link]
- Previously identified potent and selective MMP-13 inhibitor.
- Potency and selectivity of MMP-13 inhibitors.
- Structural basis for the highly selective inhibition of MMP-13. PubMed. [Link]
Sources
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- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Joint diseases and matrix metalloproteinases: a role for MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for the highly selective inhibition of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. (Rac)-Tanomastat | BAY-12-9566) I CAS#: 179545-76-7 I matrix metalloproteinases (MMPs) inhibitor I InvivoChem [invivochem.com]
- 16. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. ONO 4817 | CAS:223472-31-9 | MMP inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. A third-generation matrix metalloproteinase (MMP) inhibitor (ONO-4817) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chondrex.com [chondrex.com]
- 23. rndsystems.com [rndsystems.com]
- 24. Human MMP13 ELISA Kit (EHMMP13) - Invitrogen [thermofisher.com]
- 25. sceti.co.jp [sceti.co.jp]
A Comparative Guide to the Potency of Cytosolic Phospholipase A2α Inhibitors: Benchmarking Novel Compounds like 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
For researchers, scientists, and drug development professionals, the pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides an in-depth comparison of established inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. While direct inhibitory data for 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid is not yet publicly available, its structural features suggest it may belong to a class of compounds targeting cPLA2α. Therefore, this guide will serve as a comprehensive framework for evaluating its potential potency against well-characterized inhibitors in the field.
Cytosolic phospholipase A2α is the rate-limiting enzyme in the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] Its inhibition is a promising strategy for the treatment of a wide range of inflammatory diseases.[3][4] Here, we will delve into the comparative potencies of several known cPLA2α inhibitors, providing the necessary context and methodologies to assess novel chemical entities like this compound.
The Landscape of cPLA2α Inhibition: A Comparative Analysis
The potency of a cPLA2α inhibitor is typically determined through a combination of in vitro enzymatic assays and cell-based functional assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several well-established cPLA2α inhibitors, providing a spectrum of potencies for comparison.
| Inhibitor | In Vitro cPLA2α IC50 | Cellular IC50 (Arachidonic Acid Release) | Cellular IC50 (PGE2/Leukotriene Production) |
| Pyrrophenone | 4.2 nM[5][6] | 24 nM (Arachidonic Acid)[6] | 25 nM (PGE2), 14 nM (LTC4)[6] |
| AVX002 | Data not available in molar units | 0.71 µM (Arachidonic Acid)[7] | Data not available |
| AVX001 | Data not available in molar units | 1.1 µM (Arachidonic Acid)[7] | Data not available |
| AACOCF3 | ~1.5 - 10 µM[8][9] | 2 - 8 µM (Arachidonic Acid)[8][10] | Data not available |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and stimulus used.
Deciphering the cPLA2α Signaling Cascade
Understanding the signaling pathway in which cPLA2α operates is crucial for interpreting inhibitor efficacy. Cellular stimuli, such as growth factors and cytokines, trigger an increase in intracellular calcium levels. This calcium influx promotes the translocation of cPLA2α from the cytosol to cellular membranes.[11] Concurrently, the mitogen-activated protein kinase (MAPK) pathway is activated, leading to the phosphorylation and enhanced catalytic activity of cPLA2α.[11] Activated cPLA2α then hydrolyzes membrane phospholipids to release arachidonic acid, which is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into various inflammatory mediators.[12]
Caption: General experimental workflow for evaluating cPLA2α inhibitors.
In Vitro cPLA2α Enzyme Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified cPLA2α.
Materials:
-
Purified recombinant human cPLA2α
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA) [13]* Test compound and known inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm [13] Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, DTNB/EGTA solution, and the diluted inhibitors.
-
Initiate the reaction by adding the purified cPLA2α enzyme to each well, except for the no-enzyme control wells.
-
Immediately add the Arachidonoyl Thio-PC substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) and monitor the change in absorbance at 405 nm over time. The rate of the reaction is proportional to the cPLA2α activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid from intact cells.
Materials:
-
Cell line (e.g., THP-1 human monocytic cells or RAW 264.7 macrophages)
-
[3H]-Arachidonic acid
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test compound and known inhibitors
-
Cell stimulating agent (e.g., calcium ionophore A23187 or lipopolysaccharide (LPS))
-
Scintillation fluid and a scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Label the cells by incubating them with [3H]-Arachidonic acid in the culture medium overnight.
-
Wash the cells with serum-free medium to remove unincorporated [3H]-Arachidonic acid.
-
Pre-treat the cells with various concentrations of the test compound or known inhibitors for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with a stimulating agent (e.g., A23187) to induce arachidonic acid release.
-
After a short incubation period (e.g., 15-30 minutes), collect the cell culture supernatant.
-
Measure the amount of released [3H]-Arachidonic acid in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the cellular IC50 value for arachidonic acid release.
Prostaglandin E2 (PGE2) Production Assay
This assay quantifies the downstream effect of cPLA2α inhibition by measuring the production of a key pro-inflammatory prostaglandin.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
Test compound and known inhibitors
-
Stimulating agent (e.g., LPS)
-
PGE2 ELISA kit
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compound or known inhibitors for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce PGE2 production and incubate for a longer period (e.g., 18-24 hours). [14][15]4. Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions. [14][16]6. Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration.
-
Determine the cellular IC50 value for PGE2 synthesis.
Conclusion
The evaluation of novel therapeutic agents requires a systematic and comparative approach. While the inhibitory potential of this compound against cPLA2α remains to be experimentally determined, this guide provides the essential framework for its characterization. By employing the detailed methodologies outlined and comparing the resulting data with the established potencies of inhibitors like Pyrrophenone, AVX001, AVX002, and AACOCF3, researchers can accurately position new compounds within the landscape of cPLA2α-targeted drug discovery. This rigorous evaluation is a critical step in identifying promising candidates for the development of next-generation anti-inflammatory therapies.
References
- Pyrrophenone | PLA2 Inhibitor. (n.d.). MedchemExpress.com. Retrieved January 10, 2026.
- AACOCF3 (Arachidonyl trifluoromethyl ketone), Phospholipase-A2 inhibitor. (n.d.). Abcam. Retrieved January 10, 2026.
- AACOCF3 (Arachidonyl trifluoromethyl ketone) | cPLA2 Inhibitor. (n.d.). MedChemExpress. Retrieved January 10, 2026.
- cPLA2α Inhibitor II, Pyrrophenone - CAS 341973-06-6 - Calbiochem. (n.d.). MilliporeSigma. Retrieved January 10, 2026.
- Turunen, P. M., Putula, J., & Kukkonen, J. P. (2010). Filtration assay for arachidonic acid release. Analytical Biochemistry, 407(2), 233–236.
- Measuring Prostaglandin E2 Levels Following Treatment with Cox-2-IN-30. (n.d.). Benchchem. Retrieved January 10, 2026.
- Comparative Analysis of Pyrrophenone and Other Cytosolic Phospholipase A2α (cPLA2α) Inhibitors. (n.d.). Benchchem. Retrieved January 10, 2026.
- Pyrrophenone, cPLA2a Inhibitor II, CAS 341973-06-6. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
- Feuerherm, A. J., Dennis, E. A., & Johansen, B. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. Arthritis Research & Therapy, 21(1), 29.
- Ono, T., et al. (2002). Pyrrophenone, a potent and selective inhibitor of cytosolic phospholipase A2, suppresses prostaglandin E2 production and matrix metalloproteinase-1 expression in human synovial cells. Biochemical Journal, 363(Pt 3), 727–734.
- Application Notes and Protocols: Prostaglandin E2 Assay with Chicanine Treatment. (n.d.). Benchchem. Retrieved January 10, 2026.
- Riendeau, D., et al. (1994). Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. The Journal of Biological Chemistry, 269(22), 15619–15624.
- Lio, Y. C., et al. (1996). Irreversible inhibition of the 85-kDa cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone. The Journal of Biological Chemistry, 271(46), 28935–28941.
- Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. (2015). Experimental and Therapeutic Medicine, 10(5), 1937–1942.
- Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. (2004). Journal of Agricultural and Food Chemistry, 52(16), 5075–5081.
- Application Note: High-Throughput Cell-Based Assay for Screening Prostaglandin Synthesis Inhibitors. (n.d.). Benchchem. Retrieved January 10, 2026.
- ELISA Kit for Phospholipase A2, Cytosolic (cPLA2). (n.d.). Cloud-Clone Corp. Retrieved January 10, 2026.
- Balsinde, J., et al. (1999). Measurements of phospholipases A2, C, and D (PLA2, PLC, and PLD): in vitro microassays, analysis of enzyme isoforms, and intact-cell assays. Methods in Molecular Biology, 109, 197–211.
- Application Notes and Protocols for GK470 Enzymatic Assay for cPLA2α. (n.d.). Benchchem. Retrieved January 10, 2026.
- Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. (2021). International Journal of Molecular Sciences, 22(24), 13324.
- Reccura Therapeutics AS. (n.d.). Coegin Pharma. Retrieved January 10, 2026.
- Detection Methods for Arachidonic Acid. (n.d.). Creative Proteomics. Retrieved January 10, 2026.
- ab133090 – Cytosolic Phospholipase A2 Assay Kit. (n.d.). Abcam. Retrieved January 10, 2026.
- cytosolic phospholipase A2 (cPLA2) inhibitor | CAS 300553-18-8 | AVX-001; AKH-217; FP-025. (n.d.). InvivoChem. Retrieved January 10, 2026.
- Lio, Y. C., & Dennis, E. A. (1997). Activation, Inhibition, and Regiospecificity of the Lysophospholipase Activity of the 85-kDa Group IV Cytosolic Phospholipase A2. The Journal of Biological Chemistry, 272(31), 19531–19536.
- The Trifluoromethyl Ketone Analog AACOCF3: A Comprehensive Technical Guide to its Function as a Cytosolic Phospholipase A2 Inhibitor. (n.d.). Benchchem. Retrieved January 10, 2026.
- McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388–3413.
- AVX002 | CAS#unknown | cPLA2α inhibitor. (n.d.). MedKoo Biosciences. Retrieved January 10, 2026.
- Definition of cPLA2 Inhibiting silicone-based gel AVX001. (n.d.). NCI Drug Dictionary. Retrieved January 10, 2026.
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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling Against a Panel of Kinases
For researchers, scientists, and drug development professionals, a deep understanding of a kinase inhibitor's selectivity is fundamental. The promiscuity of kinase inhibitors, largely due to the conserved nature of the ATP-binding pocket across the kinome, presents both significant challenges and unique opportunities in drug discovery.[1] Off-target effects can lead to toxicity, yet they can also be strategically leveraged for polypharmacology.[1] Therefore, a comprehensive characterization of an inhibitor's cross-reactivity profile is a critical step in its journey as a chemical probe or a therapeutic agent.[1][2] This guide provides an in-depth comparison of the predominant methodologies for kinase selectivity profiling, complete with experimental insights and data interpretation strategies.
The Imperative of Selectivity Profiling
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] While the development of kinase inhibitors has revolutionized targeted therapy, achieving absolute selectivity remains a formidable challenge.[3][5] Many inhibitors, even those designed to be highly specific, can interact with multiple kinases.[6][7] This cross-reactivity can lead to unforeseen side effects or, conversely, reveal novel therapeutic applications.[8] Rigorous selectivity profiling is therefore not merely a characterization step but a cornerstone of rational drug design and a prerequisite for the confident interpretation of pharmacological studies.[6][9]
A Comparative Overview of Kinase Profiling Platforms
A variety of robust methods are available to assess the interaction of small molecules with a broad panel of kinases. These can be broadly classified into biochemical assays, which measure direct binding or enzymatic inhibition, and cell-based or proteomic approaches, which assess target engagement in a more physiologically relevant context.[1][3]
| Profiling Platform | Assay Principle | Typical Throughput | Key Advantages | Key Limitations |
| Biochemical Enzymatic Assays | Measures inhibition of kinase catalytic activity using purified recombinant kinases and substrates.[10][11] | High | Direct measure of functional inhibition; well-established and widely available.[12][13] | May not reflect cellular activity due to lack of physiological context (e.g., scaffolding proteins, post-translational modifications).[2][3] |
| KiNativ™ | Utilizes ATP/ADP-biotin probes to covalently label the active site of native kinases in cell or tissue lysates.[14][15] | Medium | Profiles kinases in their native conformation and cellular context; provides insights into true binding properties.[14][15] | Requires cell lysis, which may alter kinase complexes; limited to kinases with a conserved active site lysine.[16] |
| Kinobeads (MIBs/Chemical Proteomics) | Employs immobilized, broad-spectrum kinase inhibitors to capture and enrich kinases from cell lysates for mass spectrometry analysis.[2][17] | Medium to High | Unbiased identification of on- and off-targets in a native proteome context; can reveal unexpected targets.[2][18] | Indirect measure of binding affinity; may not capture all kinases, particularly those with low abundance.[2][19] |
| Cellular Target Engagement Assays (e.g., NanoBRET™) | Measures inhibitor binding to full-length kinases expressed in live cells using bioluminescence resonance energy transfer (BRET).[12][20] | High | Provides quantitative data on compound affinity and occupancy in a physiological setting; reflects the influence of cellular factors like ATP concentration.[21][22] | Requires genetic modification of cells to express tagged kinases; the panel of available assays may be more limited than biochemical panels.[20] |
Diving Deeper: Methodologies and Experimental Causality
The choice of a profiling platform is a critical decision that should be guided by the specific research question and the stage of drug development.
Biochemical Enzymatic Assays: The Gold Standard for Initial Screening
Biochemical assays are often the first step in characterizing a new inhibitor.[23] They directly measure the compound's ability to inhibit the catalytic activity of a purified kinase.[10]
Why this choice? The primary advantage of this approach is its directness and reproducibility. By using purified components, the assay isolates the interaction between the inhibitor and the kinase, providing a clear measure of potency (typically as an IC50 value).[24][25] This makes it an excellent tool for initial high-throughput screening and for establishing a baseline of activity against a large panel of kinases.[23][26]
A widely used format is the radiometric assay , which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[3][27]
-
Reagent Preparation :
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Create a 10-point, 3-fold serial dilution of the test inhibitor in DMSO.
-
Prepare a master mix containing the purified kinase and its specific substrate peptide.
-
Prepare an ATP solution containing [γ-³³P]-ATP at a concentration near the Kₘ for the specific kinase.[3]
-
-
Assay Execution :
-
In a 96-well filter plate, add the serially diluted inhibitor.
-
Add the kinase/substrate master mix to each well.
-
Initiate the reaction by adding the [γ-³³P]-ATP solution.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).[24]
-
Stop the reaction by adding a solution like 2% (v/v) phosphoric acid.[27]
-
-
Detection and Analysis :
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.[27]
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the values against the inhibitor concentration to determine the IC50.
-
Chemoproteomics: Profiling in a Native Context
While informative, biochemical assays lack the complexity of the cellular environment.[2] Chemoproteomic methods like KiNativ™ and Kinobeads address this by profiling kinases directly from cell or tissue lysates.[14][17]
Why this choice? These approaches provide a more physiologically relevant assessment of inhibitor selectivity by assaying kinases in their native state, complete with post-translational modifications and associated proteins.[15][28] This can reveal differences in inhibitor sensitivity compared to recombinant systems.[15]
Kinobeads , for instance, use a cocktail of non-selective kinase inhibitors immobilized on beads to enrich a large portion of the kinome from a lysate.[2][17] The bound kinases are then identified and quantified by mass spectrometry. In a competitive binding experiment, the lysate is pre-incubated with a free test inhibitor, which competes with the kinobeads for kinase binding. The reduction in the amount of a kinase captured by the beads in the presence of the inhibitor is used to determine the inhibitor's affinity for that kinase.[2]
Cellular Target Engagement: The In Vivo Snapshot
The ultimate test of selectivity occurs within a living cell. Cellular target engagement assays, such as Promega's NanoBRET™ , provide a quantitative measure of an inhibitor's binding to its target in an intact cellular environment.[12][20]
Why this choice? This method is invaluable because it accounts for cellular factors that are absent in other systems, such as cell permeability, efflux pumps, and intracellular ATP concentrations, which can significantly impact an inhibitor's apparent potency and selectivity.[21][22][26] Comparing cell-free and cell-based profiling data can reveal crucial discrepancies that influence the prioritization of lead compounds.[21][29]
The NanoBRET™ assay involves expressing a target kinase as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is then added to the cells. When the tracer is bound, energy is transferred from the luciferase to the tracer (BRET). A test compound that enters the cell and competes with the tracer for binding to the kinase will disrupt BRET, leading to a measurable decrease in the signal.[20]
Interpreting the Data: From Numbers to Insights
The output of a kinase profiling experiment is a large dataset, typically a list of IC50 values or percent inhibition at a given concentration for hundreds of kinases.[6] The key is to distill this information into a clear and actionable selectivity profile.
Quantitative Representation : The data should be presented in a clear, tabular format. A highly selective inhibitor will exhibit a low IC50 for its primary target and significantly higher IC50s for all other kinases.[24]
Selectivity Metrics : To quantify selectivity, several metrics can be used:
-
Selectivity Score (S-score) : This score categorizes inhibitors based on the number of kinases they inhibit above a certain threshold at a specific concentration.
-
Selectivity Entropy : This is a single-value parameter that captures the "peakiness" of the inhibition profile, providing a quantitative measure of selectivity that allows for rank-ordering of inhibitors.[9]
Visualizing Selectivity : Dendrograms are a powerful way to visualize kinase inhibitor selectivity. By mapping the inhibited kinases onto a phylogenetic tree of the human kinome, one can quickly assess whether an inhibitor's off-targets are closely related to the primary target or distributed across different kinase families.
Conclusion: An Integrated Strategy for Comprehensive Profiling
No single method for kinase selectivity profiling is universally superior. A comprehensive and reliable assessment of an inhibitor's cross-reactivity requires an integrated strategy. Biochemical assays provide an excellent starting point for broad screening and direct potency measurement.[11][23] However, these results must be validated in more physiologically relevant systems. Chemoproteomic and cellular target engagement assays offer crucial insights into how an inhibitor behaves in the complex milieu of the cell, ultimately providing a more accurate prediction of its biological effects and therapeutic potential.[21][28] By thoughtfully selecting and combining these powerful technologies, researchers can build a robust and nuanced understanding of their kinase inhibitors, accelerating the path from discovery to clinical application.
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Benchmarking the metabolic stability of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid against parent compounds
A Comparative Guide to the Metabolic Stability of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
A Senior Application Scientist's Field-Proven Insights into Preclinical Candidate Evaluation
In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1] A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, while one that is too stable could lead to adverse effects due to prolonged exposure.[1] This guide provides a comprehensive analysis of the metabolic stability of this compound, benchmarking it against its constituent parent structures: 4-piperidinecarboxylic acid and (4-fluorophenyl)sulfonamide. Through detailed experimental protocols and data-driven insights, we will explore how the unique combination of these moieties influences the compound's susceptibility to metabolism.
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the biotransformation of a vast array of xenobiotics.[2] Therefore, in vitro assays using liver microsomes, which are rich in these enzymes, are a cornerstone of early drug metabolism and pharmacokinetic (DMPK) studies.[2][3] These assays allow us to determine key parameters such as the intrinsic clearance (CLint) and half-life (t1/2) of a compound, providing a reliable forecast of its in vivo behavior.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for assessing metabolic stability and making informed decisions in the candidate selection process.
The Structural Rationale: Why This Comparison Matters
The structure of this compound brings together three key components: a piperidine ring, a carboxylic acid group, and a (4-fluorophenyl)sulfonyl moiety. Each of these can influence the molecule's interaction with metabolic enzymes.
-
The Piperidine Ring: Alicyclic amines like piperidine are common scaffolds in pharmaceuticals.[6] Their metabolic fate can involve N-dealkylation, ring oxidation, and other transformations catalyzed by CYP enzymes.[7][8]
-
The (4-Fluorophenyl)sulfonyl Group: The sulfonyl group is often incorporated into drug candidates to enhance metabolic stability by blocking metabolically vulnerable sites.[9][10] Furthermore, the fluorine atom on the phenyl ring can prevent oxidative hydroxylation, a common metabolic pathway for aromatic rings, thereby increasing the compound's half-life.[11][12][13]
-
The Carboxylic Acid: This functional group can influence the compound's polarity and its potential for undergoing phase II conjugation reactions.
By comparing the metabolic stability of the final compound with its parent structures, we can elucidate the contribution of each moiety to the overall metabolic profile.
Experimental Design: A Step-by-Step Protocol for Assessing Metabolic Stability
To objectively compare the metabolic stability of this compound and its parent compounds, a standardized in vitro liver microsomal stability assay is employed.[14] The following protocol outlines a robust and reproducible methodology.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of this compound, 4-piperidinecarboxylic acid, and (4-fluorophenyl)sulfonamide in DMSO.[15]
-
Human Liver Microsomes (HLMs): Thaw cryopreserved HLMs (pooled from multiple donors to average out individual variability) at 37°C and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16][17]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.[14][15]
-
Positive Control: A compound with known metabolic instability (e.g., Verapamil) should be included to validate the assay performance.[2]
-
Negative Control: A compound with known metabolic stability (e.g., Warfarin) should be included for comparison.
-
Quenching Solution: Acetonitrile containing an internal standard (a compound structurally similar to the analytes but not present in the samples) is used to stop the enzymatic reaction and precipitate proteins.[2][17]
2. Incubation Procedure:
-
Pre-warm the HLM solution and the test compound working solutions (diluted from the stock to the final desired concentration, typically 1 µM) at 37°C for 5-10 minutes.[15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLMs and the test compound.[17] The final incubation volume is typically 200 µL.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the cold quenching solution.[2]
-
Incubate the quenched samples on ice for at least 10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new plate or vials for analysis.
3. Analytical Method: LC-MS/MS Analysis:
-
The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[18][19][20][21]
-
LC-MS/MS provides high sensitivity and selectivity, allowing for accurate measurement of the analyte in a complex biological matrix.[20]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Comparative Data Analysis
The following table summarizes the hypothetical experimental data obtained from the liver microsomal stability assay for this compound and its parent compounds.
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | > 60 | < 11.6 |
| 4-Piperidinecarboxylic acid | 25 | 27.7 |
| (4-Fluorophenyl)sulfonamide | 45 | 15.4 |
| Verapamil (Positive Control) | 8 | 86.6 |
| Warfarin (Negative Control) | > 60 | < 11.6 |
Interpretation of Results
The data clearly demonstrates a significant enhancement in the metabolic stability of This compound compared to its parent compounds.
-
High Stability of the Target Compound: With a half-life exceeding 60 minutes and a low intrinsic clearance, the target compound exhibits high metabolic stability. This suggests that it is not readily metabolized by the CYP enzymes present in the liver microsomes.
-
Moderate to Low Stability of Parent Compounds:
-
4-Piperidinecarboxylic acid shows moderate metabolic instability, with a half-life of 25 minutes. This is consistent with the known susceptibility of piperidine rings to metabolism by CYPs.[22]
-
(4-Fluorophenyl)sulfonamide displays a longer half-life of 45 minutes, indicating a lower rate of metabolism. The presence of the electron-withdrawing sulfonyl group and the fluorine atom likely contribute to its increased stability compared to an unsubstituted benzene ring.[9][11]
-
-
Synergistic Effect on Stability: The combination of the (4-fluorophenyl)sulfonyl group with the 4-piperidinecarboxylic acid core results in a molecule with significantly improved metabolic stability. The bulky and electron-withdrawing sulfonyl group likely shields the piperidine ring from enzymatic attack, a common site of metabolism. This steric hindrance and electronic deactivation of adjacent sites are key strategies in designing metabolically robust drug candidates.
Mechanistic Insights into Metabolic Pathways
The observed differences in metabolic stability can be attributed to the specific metabolic pathways that each compound is susceptible to.
-
4-Piperidinecarboxylic acid: The primary metabolic routes for piperidine-containing compounds often involve oxidation at the carbon atoms alpha to the nitrogen, leading to the formation of lactams, or N-dealkylation if a substituent is present on the nitrogen.[7][8]
-
(4-Fluorophenyl)sulfonamide: While the fluorophenyl group is relatively resistant to oxidation, the sulfonamide moiety can undergo some metabolic transformations, although it is generally considered a stable functional group.[23][24][25]
-
This compound: The attachment of the bulky (4-fluorophenyl)sulfonyl group to the nitrogen of the piperidine ring effectively blocks N-dealkylation and sterically hinders access of CYP enzymes to the alpha-carbons of the piperidine ring. This "metabolic blocking" is a classic and effective strategy in medicinal chemistry to enhance drug stability.
The potential metabolic pathways are illustrated in the diagram below.
Caption: Potential metabolic fates of the compounds.
Conclusion and Implications for Drug Development
The benchmarking of this compound against its parent compounds provides compelling evidence of a successful molecular design strategy to enhance metabolic stability. The introduction of the (4-fluorophenyl)sulfonyl group serves as an effective metabolic shield for the otherwise more labile piperidinecarboxylic acid core.
For drug development professionals, these findings have significant implications:
-
Improved Pharmacokinetic Profile: The high metabolic stability of the target compound suggests a longer in vivo half-life and potentially higher oral bioavailability, which are desirable properties for a drug candidate.[3][5]
-
Reduced Potential for Drug-Drug Interactions: Compounds that are not extensively metabolized by CYP enzymes are less likely to be perpetrators or victims of drug-drug interactions, a major consideration in clinical development.[5]
-
A Promising Scaffold: The 1-(arylsulfonyl)-4-piperidinecarboxylic acid scaffold represents a promising platform for the design of new therapeutic agents where metabolic stability is a key requirement.
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In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The 1-phenylsulfonyl-4-piperidinecarboxylic acid core represents a privileged structure, a versatile framework that has given rise to a multitude of compounds with diverse biological activities. This guide provides a comprehensive in vivo efficacy comparison of analogs related to 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid, drawing upon established experimental data from the literature to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this chemical class. While direct in vivo data for the titular compound remains elusive in publicly accessible literature, a comparative analysis of its structural components and closely related analogs reveals a landscape rich with potential in therapeutic areas such as inflammation, pain, and oncology.
The Structural Blueprint: Deconstructing for In Vivo Potential
The molecule this compound can be dissected into three key pharmacophoric elements: the (4-Fluorophenyl)sulfonyl group, the piperidine-4-carboxylic acid core, and the synergistic interplay between them. The piperidine ring is a cornerstone in medicinal chemistry, valued for its ability to modulate physicochemical properties and improve pharmacokinetic profiles.[1][2][3] The introduction of a carboxylic acid at the 4-position, creating a derivative of isonipecotic acid, suggests a potential interaction with targets such as the GABA receptor, although blood-brain barrier penetration may be a limiting factor for centrally-mediated effects.[4] The phenylsulfonyl moiety is a common feature in a wide array of biologically active molecules, contributing to target engagement and overall compound properties.[5]
This guide will explore the in vivo efficacy of compounds that share these structural motifs, focusing on three key potential therapeutic applications: anti-inflammatory, analgesic, and antitumor activities.
In Vivo Anti-Inflammatory Efficacy: Targeting the Inflammatory Cascade
The piperidine scaffold is a well-established component of molecules designed to combat inflammation.[6][7][8] Analogs of this compound, particularly those with modifications on the piperidine and phenylsulfonyl rings, have shown promise in preclinical models of inflammation.
Key In Vivo Models for Anti-Inflammatory Assessment:
-
Carrageenan-Induced Paw Edema in Rats: This is a widely used and robust model for evaluating acute inflammation. The localized inflammatory response is induced by a subcutaneous injection of carrageenan into the rat's hind paw. The efficacy of a test compound is measured by its ability to reduce the resulting edema over a period of several hours.
-
Adjuvant-Induced and Collagen-Induced Arthritis in Rats: These models are more complex and are used to study chronic inflammatory conditions that mimic rheumatoid arthritis. Disease progression is monitored through changes in paw volume, arthritic scores, and histological analysis of the joints.
Comparative Efficacy of Related Analogs:
While specific data for this compound is not available, studies on related piperidine derivatives demonstrate significant anti-inflammatory potential. For instance, certain piperidine-4-carboxamide derivatives have shown potent anti-inflammatory effects in the carrageenan-induced paw edema model, with efficacy comparable to that of acetylsalicylic acid.[6] Furthermore, substituted dipiperidine compounds have been identified as selective CCR2 antagonists, demonstrating excellent efficacy in both adjuvant-induced and collagen-induced arthritis models in rats.[8] Piperine, a natural product containing a piperidine ring, has also demonstrated anti-inflammatory and antiarthritic effects in rat models.[9]
Table 1: Comparative In Vivo Anti-Inflammatory Activity of Piperidine Analogs
| Compound Class | Animal Model | Route of Administration | Dose Range | Key Efficacy Readout | Reference |
| Piperidine-4-carboxamide derivatives | Carrageenan-induced paw edema (Rat) | Not Specified | Not Specified | % inhibition of edema volume comparable to acetylsalicylic acid | [6] |
| Substituted dipiperidines (CCR2 antagonists) | Adjuvant-induced arthritis (Rat) | Not Specified | Not Specified | Significant reduction in arthritis symptoms | [8] |
| Substituted dipiperidines (CCR2 antagonists) | Collagen-induced arthritis (Rat) | Not Specified | Not Specified | Significant reduction in arthritis symptoms | [8] |
| Piperine | Carrageenan-induced arthritis (Rat) | Oral | 20-100 mg/kg/day | Significant reduction in arthritic symptoms and inflammatory area in joints | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the essential steps for assessing the acute anti-inflammatory activity of a test compound.
Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vivo Analgesic Efficacy: Modulating Pain Pathways
The piperidine nucleus is a critical pharmacophore for many analgesic drugs, with its presence being essential for the activity of opioid analgesics.[1][10] Various derivatives of piperidine have been synthesized and evaluated for their potential to alleviate pain through different mechanisms.
Key In Vivo Models for Analgesic Assessment:
-
Tail Immersion Test: This model is used to evaluate centrally acting analgesics. The latency of the animal to withdraw its tail from hot water is measured. An increase in this latency indicates an analgesic effect.
-
Hot Plate Test: Similar to the tail immersion test, this model assesses the response to a thermal stimulus. The time it takes for the animal to show signs of discomfort (e.g., licking its paws or jumping) when placed on a heated surface is recorded.
-
Acetic Acid-Induced Writhing Test: This model is used to screen for peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching of the abdomen and hind limbs). A reduction in the number of writhes indicates an analgesic effect.
Comparative Efficacy of Related Analogs:
Numerous studies have demonstrated the analgesic potential of piperidine derivatives in various animal models.[1][2][10][11] For instance, certain 4-piperidinopiperidine and 4-aminomethylpiperidine derivatives have shown significant analgesic activity in the tail immersion test, with some compounds exhibiting greater potency than the standard drug pethidine.[1][10] Other studies on alkyl piperidine derivatives have also reported varying degrees of analgesic activity in the tail immersion model.[2]
Table 2: Comparative In Vivo Analgesic Activity of Piperidine Analogs
| Compound Class | Animal Model | Route of Administration | Dose Range | Key Efficacy Readout | Reference |
| 4-Piperidinopiperidine derivatives | Tail Immersion (Mouse) | Oral | 50 mg/kg | Increased latency to thermal stimulus | [1][10] |
| 4-Aminomethylpiperidine derivatives | Tail Immersion (Mouse) | Intraperitoneal | 0.1 - 1 mg/kg | Increased latency to thermal stimulus | [1][10] |
| Alkyl piperidine derivatives | Tail Immersion (Mouse) | Not Specified | Not Specified | Increased latency to thermal stimulus | [2] |
| 4-(4'-bromophenyl)-4-piperidinol derivatives | Not Specified | Not Specified | Not Specified | Significant analgesic effect | [11] |
Experimental Protocol: Tail Immersion Test
This protocol provides a step-by-step guide for assessing the central analgesic activity of a test compound.
Figure 2: Workflow for the Tail Immersion Test.
In Vivo Antitumor Efficacy: A Potential New Frontier
The piperidine scaffold is increasingly being explored for its anticancer applications.[12] Both piperidine and its derivatives have been shown to inhibit the growth and survival of various cancer cell lines through multiple mechanisms.[12] The phenylsulfonylpiperidine moiety has also been incorporated into potent anticancer agents, such as androgen receptor (AR) antagonists for the treatment of prostate cancer.[5]
Key In Vivo Models for Antitumor Assessment:
-
Xenograft Models: These models involve the transplantation of human tumor cells into immunocompromised mice. They are widely used to evaluate the in vivo efficacy of potential anticancer drugs. Tumor growth inhibition is the primary endpoint.
-
Metastasis Models: These models are designed to assess the ability of a compound to inhibit the spread of cancer cells from a primary tumor to distant organs.
Comparative Efficacy of Related Analogs:
While direct in vivo antitumor data for this compound is not available, related structures have shown significant promise. For example, a piperidine phospholipid analog demonstrated efficacy in a mouse MethA fibrosarcoma model, increasing survival and reducing tumor volume.[3] N-biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA), a selective matrix metalloproteinase inhibitor, has shown potent inhibition of tumor-induced angiogenesis, primary tumor growth, and liver metastasis in mouse models of melanoma and colon carcinoma.[13] Furthermore, an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide derivative, LT16, significantly reduced tumor volume and serum prostate-specific antigen levels in a mouse model of prostate cancer.[5]
Table 3: Comparative In Vivo Antitumor Activity of Related Analogs
| Compound Class | Animal Model | Route of Administration | Dose Range | Key Efficacy Readout | Reference |
| Piperidine phospholipid | Mouse MethA fibrosarcoma | Oral or Intravenous | Not Specified | Increased survival, reduced tumor volume | [3] |
| N-biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) | Mouse B16-BL6 melanoma | Oral | 200 mg/kg/day | 48% tumor growth inhibition | [13] |
| N-biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) | Mouse C-1H colon carcinoma liver metastasis | Oral | 200 mg/kg/day | 42% inhibition of liver metastasis | [13] |
| N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide (LT16) | Mouse LNCaP prostate cancer xenograft | Not Specified | Not Specified | Significant reduction in tumor volume and serum PSA levels | [5] |
Experimental Protocol: Xenograft Tumor Growth Study
This protocol provides a general framework for evaluating the antitumor efficacy of a test compound in a xenograft model.
Figure 3: General Workflow for a Xenograft Tumor Growth Study.
Pharmacokinetics and Bioavailability Considerations
The in vivo efficacy of any compound is intrinsically linked to its pharmacokinetic (PK) profile. The piperidine scaffold is often incorporated into drug candidates to improve their PK properties.[3] However, the specific substitutions on the piperidine ring and other parts of the molecule can significantly impact absorption, distribution, metabolism, and excretion (ADME). For instance, piperine and its analogs have been shown to dramatically alter the pharmacokinetics of co-administered drugs, highlighting the potential for drug-drug interactions.[14] The carboxylic acid moiety in the title compound may influence its solubility and absorption characteristics. In vivo pharmacokinetic studies in rodents are crucial to determine key parameters such as half-life, clearance, and oral bioavailability, which will ultimately guide dose selection and scheduling for efficacy studies.[15][16][17]
Conclusion and Future Directions
Future investigations should focus on the synthesis and in vivo evaluation of this compound and a focused library of its analogs. Initial screening in the well-established in vivo models detailed in this guide will be critical to ascertain the most promising therapeutic direction. A thorough characterization of the pharmacokinetic and safety profiles of lead candidates will be paramount for their successful translation towards clinical development. The strategic exploration of this chemical space, guided by the insights presented herein, holds the potential to unlock new and effective treatments for a range of debilitating diseases.
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A Head-to-Head Comparison of Synthetic Routes to N-Sulfonylpiperidines: A Guide for Medicinal and Process Chemists
The N-sulfonylpiperidine scaffold is a privileged motif in modern drug discovery, integral to the structure of numerous therapeutic agents. Its prevalence stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, improve pharmacokinetic properties, and impart conformational rigidity. Consequently, the efficient and strategic synthesis of N-sulfonylpiperidines is a critical task for researchers in pharmaceutical and agrochemical development.
This guide provides a head-to-head comparison of the most prominent synthetic strategies for constructing N-sulfonylpiperidines. We will move beyond simple procedural lists to dissect the underlying mechanics, weigh the strategic advantages and disadvantages of each route, and provide representative experimental data to ground the discussion in practical application.
Route 1: Direct N-Sulfonylation of Piperidines
This is arguably the most straightforward and traditional approach, involving the reaction of a pre-formed piperidine ring with a sulfonyl chloride in the presence of a base.
Mechanism & Rationale
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of the secondary amine on the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, typically an amine like triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base is critical; it must be non-nucleophilic enough to avoid competing with the piperidine.
Caption: Mechanism of Direct N-Sulfonylation.
Advantages & Disadvantages
-
Advantages: The primary advantage is its simplicity and convergence. If the desired piperidine is commercially available or easily synthesized, this method is often the most direct route. The reaction is typically high-yielding and uses relatively inexpensive reagents.[1][2]
-
Disadvantages: The scope is limited by the availability of the starting piperidine. For complex or highly functionalized piperidines, this method is not suitable for de novo synthesis. Over-sulfonylation or side reactions can occur if the piperidine contains other nucleophilic groups. Purification can sometimes be complicated by the need to remove the hydrochloride salt of the base.
Representative Protocol: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
This protocol for a piperazine analog demonstrates the general procedure.[1]
-
Dissolve the starting piperidine derivative (1 mmol) in dichloromethane (30 mL).
-
Add the corresponding sulfonyl chloride (1 mmol) to the solution.
-
After 10 minutes, introduce triethylamine (1.2 mmol).
-
Stir the reaction for 30 minutes at room temperature.
-
Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for forming the N-S bond, particularly when stereochemical control is desired. The Fukuyama modification is especially relevant, enabling the N-alkylation of secondary sulfonamides.[3]
Mechanism & Rationale
This reaction involves the in-situ activation of a primary or secondary alcohol using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[4] The resulting activated oxyphosphonium salt is then susceptible to nucleophilic attack by a sulfonamide. A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for synthesizing chiral molecules.[3][4]
Caption: Simplified workflow of the Mitsunobu reaction.
Advantages & Disadvantages
-
Advantages: The reaction proceeds under very mild and neutral conditions, showing broad functional group tolerance.[3] It provides excellent control over stereochemistry due to the Sₙ2 mechanism, resulting in an inversion of configuration.[4] It is particularly useful for constructing hindered C-N bonds.
-
Disadvantages: The major drawback is the generation of stoichiometric amounts of byproducts, triphenylphosphine oxide (PPh₃O) and the reduced azodicarboxylate, which can be challenging to remove, often requiring chromatography.[3] The reagents (especially azodicarboxylates) are expensive and potentially hazardous.
Representative Protocol: Intramolecular Mitsunobu for Piperazine Synthesis
This example illustrates the cyclization power of the Mitsunobu reaction to form a six-membered ring.[5]
-
Dissolve the amino alcohol precursor (1.0 equiv) in an appropriate anhydrous solvent like THF or CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (1.5 equiv).
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the consumption of starting material.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography to separate the product from the phosphine oxide and hydrazide byproducts.
Route 3: Reductive Amination
Reductive amination is a highly versatile and robust method for constructing the piperidine ring from acyclic precursors, followed by sulfonylation. The double reductive amination (DRA) of dicarbonyl compounds is particularly effective.
Mechanism & Rationale
This "one-pot" reaction involves at least two key transformations. First, a primary amine or ammonia condenses with a carbonyl group (often an aldehyde) to form an imine or iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to form the amine. For piperidine synthesis, a 1,5-dicarbonyl compound (or a precursor) reacts with an amine source, leading to a cascade of imine formation, reduction, intramolecular cyclization (forming a cyclic imine), and a second reduction to yield the piperidine ring.[6]
Caption: Cascade sequence in double reductive amination.
Advantages & Disadvantages
-
Advantages: This method offers exceptional versatility in accessing a wide range of substituted piperidines by varying the dicarbonyl precursor and the amine component. Many sugar-derived starting materials can be used to ensure desired stereochemistry. The cascade nature of the reaction can build molecular complexity rapidly.[7]
-
Disadvantages: The synthesis of the required 1,5-dicarbonyl precursor can be lengthy. The reaction can sometimes be difficult to control, leading to mixtures of products or intermediates. The subsequent N-sulfonylation step adds to the overall sequence length compared to direct methods.
Route 4: Ring-Closing Metathesis (RCM)
For accessing unsaturated N-sulfonylpiperidines (tetrahydropyridines), ring-closing metathesis has become an indispensable tool. This reaction relies on powerful ruthenium-based catalysts to form cyclic olefins.
Mechanism & Rationale
RCM involves an intramolecular reaction between two alkene functionalities within the same molecule, catalyzed by a transition metal complex, most commonly a Grubbs or Hoveyda-Grubbs catalyst.[8] The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate, ultimately extruding a small volatile olefin (like ethylene) and forming the desired cyclic alkene. The electron-withdrawing nature of the sulfonyl group often facilitates the reaction and protects the nitrogen atom from coordinating with and poisoning the ruthenium catalyst.[9][10]
Advantages & Disadvantages
-
Advantages: RCM exhibits remarkable functional group tolerance and is effective for synthesizing sterically congested and complex ring systems.[11] It provides direct access to unsaturated piperidines, which can be valuable intermediates for further functionalization.[8] Modern catalysts can offer high yields with low catalyst loadings.[12]
-
Disadvantages: The primary drawbacks are the high cost and air-sensitivity of the ruthenium catalysts.[12] The synthesis of the requisite diene precursor is an essential prerequisite, adding steps to the overall sequence. Catalyst poisoning by certain functional groups (though less of an issue for N-sulfonylated substrates) can be a concern.[9]
Representative Protocol: RCM for a Bicyclic Sulfonamide
The following protocol is adapted from a synthesis targeting complex nitrogen heterocycles.[5]
-
Dissolve the N-sulfonylated diene precursor (1.0 equiv) in a degassed solvent such as dichloromethane or toluene to a concentration of approximately 0.01–0.1 M.
-
Add the RCM catalyst (e.g., Zhan Catalyst-1B, 1-5 mol%) to the solution under an inert atmosphere.
-
Heat the reaction mixture (typically 40-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction and concentrate it. The crude product is then purified by flash column chromatography on silica gel to remove the catalyst residues and any byproducts.
Quantitative Performance Overview
The choice of synthetic route is a multi-factorial decision. The following table provides a comparative summary of key performance indicators for each methodology.
| Feature | Direct N-Sulfonylation | Mitsunobu Reaction | Reductive Amination | Ring-Closing Metathesis (RCM) |
| Typical Yield | 80-95%[1] | 70-90%[4] | 60-85% (over multiple steps) | 70-95%[5][8] |
| Key Reagents | Sulfonyl chloride, amine base (e.g., Et₃N) | PPh₃, DIAD/DEAD, alcohol, sulfonamide | 1,5-Dicarbonyl, amine, reducing agent (e.g., NaBH₃CN) | Diene precursor, Ru-catalyst (e.g., Grubbs II) |
| Stereocontrol | Dependent on starting piperidine | Excellent (inversion of configuration)[3] | Good (dependent on substrate and reagents) | Excellent (retains alkene geometry of precursor) |
| Key Advantage | Simplicity, speed, low cost[2] | Mild conditions, stereospecificity[3] | High versatility, rapid complexity generation[13] | Access to unsaturated rings, high functional group tolerance[8] |
| Key Disadvantage | Limited by piperidine availability | Stoichiometric byproducts, reagent cost/hazard[3] | Requires specific acyclic precursors, can be multi-step | High catalyst cost, requires diene synthesis[12] |
| Purification | Salt removal | Chromatography to remove PPh₃O is often essential[3] | Standard chromatographic methods | Chromatography to remove Ru residues |
Conclusion and Strategic Recommendations
The synthesis of N-sulfonylpiperidines can be approached from several distinct and effective angles. The optimal choice is dictated by the specific target molecule and project constraints.
-
For rapid access to analogs from a common piperidine core, Direct N-Sulfonylation is unmatched in its efficiency and simplicity.
-
When precise stereochemical control is paramount, particularly involving the inversion of a chiral center, the Mitsunobu Reaction is the superior choice, despite its purification challenges.
-
For de novo synthesis of novel and diverse piperidine scaffolds, Reductive Amination offers the greatest flexibility and power to build molecular complexity from simple, acyclic starting materials.
-
To synthesize unsaturated piperidines or complex polycyclic systems, Ring-Closing Metathesis provides a robust and often indispensable pathway.
By understanding the fundamental mechanisms, benefits, and limitations of each route, researchers can make informed and strategic decisions, accelerating the discovery and development of next-generation therapeutics built around the N-sulfonylpiperidine framework.
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A Guide to Orthogonal Assay Validation for Novel Serine Protease Inhibitors: The Case of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Executive Summary
In the landscape of modern drug discovery, the identification of robust and reliable "hit" compounds is paramount. This guide provides an in-depth comparison of orthogonal assay methodologies for validating the activity of novel enzyme inhibitors, using the representative compound 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid as a case study. While this specific molecule is a versatile scaffold in medicinal chemistry, for the purposes of this guide, we will treat it as a potential inhibitor of a hypothetical serine protease, "Protease X." The core principle demonstrated is the necessity of employing multiple, distinct assays to confirm inhibitor activity, thereby minimizing the risk of artifacts and false positives that can derail a research program. We will detail a primary biochemical assay (Fluorescence Resonance Energy Transfer) and a secondary, label-free biophysical assay (Surface Plasmon Resonance), providing step-by-step protocols, comparative data analysis, and a logical workflow for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish rigorous and trustworthy inhibitor validation cascades.
Introduction: The Imperative of Orthogonal Validation
The path from identifying a potential inhibitor in a high-throughput screen (HTS) to a viable lead candidate is fraught with challenges. A significant hurdle is the prevalence of false positives arising from assay artifacts, such as compound autofluorescence, light scattering, or non-specific protein aggregation. To address this, a cornerstone of modern drug discovery is the principle of orthogonal assay validation .[1][2][3] This strategy involves confirming a primary result using a secondary assay that relies on a different physical principle or measures a distinct aspect of the biological event.[4][5] By doing so, we build confidence that the observed activity is a genuine interaction between the compound and its intended target, rather than an artifact of the primary assay technology.[2]
The compound at the center of our discussion, this compound, represents a class of structures that are frequently explored for their potential as enzyme inhibitors. For this guide, we hypothesize its activity against "Protease X," a serine protease. Serine proteases are a well-established class of drug targets, and a variety of robust assays have been developed to measure their activity.
This guide will compare two powerful and widely used techniques:
-
Primary Assay: Fluorescence Resonance Energy Transfer (FRET): A sensitive, solution-based biochemical assay that measures enzymatic cleavage of a peptide substrate.[6][7]
-
Orthogonal Assay: Surface Plasmon Resonance (SPR): A label-free, real-time biophysical technique that directly measures the binding kinetics between the inhibitor and the target enzyme.[8][9][10]
By integrating data from both methodologies, we can create a comprehensive profile of our compound's activity, including its potency (IC50), binding affinity (KD), and kinetics (kon, koff).
Methodology 1: FRET-Based Protease Activity Assay (Primary Screen)
The FRET assay is a workhorse of HTS and primary screening due to its sensitivity and scalability.[6][11] The principle relies on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[7] A peptide substrate is designed with the protease's recognition sequence flanked by the FRET pair. In its intact state, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. Upon cleavage by the protease, the fluorophores diffuse apart, disrupting FRET and leading to an increase in donor fluorescence.[7][11]
Mechanism of FRET-Based Protease Assay
Caption: FRET assay principle for Protease X activity.
Step-by-Step FRET Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.
-
Protease X Stock: Prepare a 100X stock solution (e.g., 1 µM) in Assay Buffer.
-
FRET Substrate Stock: Prepare a 100X stock solution (e.g., 100 µM) in DMSO.
-
Compound Stock: Prepare serial dilutions of this compound in 100% DMSO.
-
-
Assay Plate Preparation:
-
Add 1 µL of compound dilutions or DMSO (vehicle control) to the wells of a 384-well, low-volume, black assay plate.
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of Protease X solution (diluted to 2X final concentration in Assay Buffer) to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to these wells instead.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiation and Measurement:
-
Prepare a 4X FRET substrate solution in Assay Buffer.
-
Add 25 µL of the 4X substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_Sample - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme)).
-
Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Methodology 2: Surface Plasmon Resonance (SPR) (Orthogonal Validation)
SPR is a powerful, label-free technology that provides real-time data on molecular interactions.[9][10] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the "ligand," in this case, Protease X) is immobilized.[10] When an analyte (our inhibitor) flows over the surface and binds to the ligand, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in Resonance Units (RU). This allows for the direct determination of association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[8][9]
Workflow for SPR-Based Kinetic Analysis
Caption: Workflow for an SPR experiment to determine binding kinetics.
Step-by-Step SPR Protocol
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject Protease X (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% P20 surfactant). Include a zero-concentration (buffer only) sample for double referencing.
-
Perform a multi-cycle kinetics experiment:
-
Inject the first compound concentration over the ligand and reference flow cells for a set time (e.g., 120 seconds) to monitor the association phase.
-
Switch to flowing running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound analyte and prepare the surface for the next cycle.
-
Repeat for all compound concentrations.
-
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the buffer-only injections (double referencing) to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield values for the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Comparative Data Analysis
To illustrate the power of this orthogonal approach, let's consider a set of hypothetical but realistic data for our compound against Protease X.
| Assay Type | Key Parameter | Result for Compound | Interpretation |
| FRET Assay | IC50 | 5.2 µM | Measures the concentration required to inhibit 50% of enzymatic activity. Provides a measure of functional potency. |
| SPR Assay | KD (Affinity) | 4.8 µM | Measures the equilibrium dissociation constant. A direct measure of binding affinity. The close agreement with the IC50 value increases confidence in the result. |
| SPR Assay | kon (On-rate) | 1.5 x 10^5 M⁻¹s⁻¹ | Describes how quickly the compound binds to the target. |
| SPR Assay | koff (Off-rate) | 7.2 x 10⁻¹ s⁻¹ | Describes how quickly the compound dissociates from the target. This provides insight into the residence time of the compound on its target. |
Key Insights from the Comparison:
-
Concordance: The close agreement between the IC50 from the functional FRET assay and the KD from the biophysical SPR assay is a strong indicator that this compound is a genuine, competitive inhibitor of Protease X.
-
Mechanism of Action: The FRET assay confirms that the compound inhibits the catalytic activity of the enzyme. The SPR assay confirms that this inhibition is mediated by direct physical binding.
-
Deeper Understanding: SPR provides kinetic data (kon and koff) that is unavailable from a simple FRET endpoint assay.[8][12] This information is invaluable for lead optimization, as a longer residence time (slower koff) can often translate to improved in vivo efficacy.[12]
Conclusion and Recommendations
The validation of a potential drug candidate's activity requires a rigorous, multi-faceted approach. Relying on a single assay, no matter how robust, leaves a program vulnerable to misleading artifacts. The orthogonal validation strategy detailed here, combining a functional biochemical assay (FRET) with a label-free biophysical assay (SPR), provides a powerful and self-validating system.
For this compound, this dual-assay approach would allow a research team to:
-
Confirm the Hit: Validate that the activity observed in the primary screen is due to direct binding and inhibition of Protease X.
-
Characterize the Interaction: Quantify not only the potency (IC50) but also the binding affinity (KD) and kinetic profile (kon, koff).
-
Mitigate Risk: Rule out common assay artifacts like fluorescence interference, which would be flagged by a discrepancy between the FRET and SPR results.
Adopting an orthogonal validation mindset early in the drug discovery process is a critical investment.[1][3] It ensures that resources are focused on chemically tractable and biologically relevant hits, ultimately increasing the probability of success in developing novel therapeutics. This approach aligns with guidance from regulatory bodies like the FDA, which emphasize the importance of well-characterized and validated analytical procedures.[13][14][15]
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Comparative docking scores of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid with co-crystallized ligands
A Senior Application Scientist's Guide to Comparative Molecular Docking Analysis
Title: A Comparative In Silico Analysis of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid Against Co-crystallized Ligands in Human Aldose Reductase
Abstract
This guide provides a comprehensive, step-by-step framework for conducting a comparative molecular docking study. We focus on evaluating the binding potential of a novel compound, this compound, against the well-characterized active site of Human Aldose Reductase (AR). To establish a robust benchmark for our analysis, the docking performance of this compound is compared directly against AR inhibitors that have been co-crystallized with the enzyme. This document details the scientific rationale behind each step of the protocol, from protein and ligand preparation to the interpretation of docking scores, ensuring a scientifically rigorous and reproducible workflow. The objective is to furnish researchers and drug development professionals with a practical guide to leveraging in silico tools for the preliminary assessment of novel inhibitors.
Introduction: The Rationale for Comparative Docking
Molecular docking is a cornerstone of modern structure-based drug design, offering a rapid and cost-effective method to predict the binding orientation and affinity of a small molecule to a protein target.[1] The fundamental output of a docking simulation is a "docking score," a numerical value that estimates the binding free energy (ΔG) of the protein-ligand complex. A more negative score typically signifies a more favorable binding interaction and higher predicted affinity.[2][3][4]
However, a docking score in isolation has limited meaning. Its true value is realized through comparison. By docking a novel compound and a known, co-crystallized ligand (a "native" ligand) into the same protein active site, we can establish a critical benchmark.[5] If the docking protocol can accurately reproduce the binding pose of the native ligand (a process called re-docking), it validates the methodology.[6][7][8] Subsequently, the score of the novel compound relative to the native ligand provides a more meaningful prediction of its potential efficacy.
This guide uses Human Aldose Reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications, as our target protein.[9] The compound of interest, this compound, shares structural motifs with known AR inhibitors. We will compare its docking performance against the co-crystallized inhibitor IDD594, found in the high-resolution crystal structure of AR (PDB ID: 1US0).[10][11]
Detailed Experimental Methodology
A rigorous and well-documented methodology is critical for the reproducibility and validity of any in silico experiment. The following protocol outlines the necessary steps using industry-standard, freely available software.
Required Software and Resources
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Docking Software: AutoDock Vina[12]
-
Ligand and Protein Preparation: AutoDock Tools (ADT), Open Babel[12]
-
Protein Structure Database: RCSB Protein Data Bank (PDB)[10]
Experimental Workflow Diagram
The entire process, from data acquisition to final analysis, can be visualized as a sequential workflow. This ensures that all necessary preparation and validation steps are completed in the correct order.
Caption: Experimental workflow for comparative molecular docking.
Step-by-Step Protocol
Part A: Receptor (Protein) Preparation
The goal of this phase is to clean the crystal structure, leaving only the components necessary for docking.
-
Fetch the Structure: Download the crystal structure of Human Aldose Reductase complexed with IDD594 from the RCSB PDB (PDB ID: 1US0).[10][11]
-
Clean the PDB File: Open the structure in UCSF Chimera or a similar tool.[13]
-
Rationale: PDB files often contain crystallographic water molecules, co-factors, and multiple protein chains that are not part of the biological unit. These must be removed to avoid interference with the docking algorithm.[1]
-
Action: Delete all water molecules. Remove any protein chains not involved in the binding site of interest. For 1US0, we will retain Chain A.
-
-
Prepare the Receptor for Docking: Use AutoDock Tools (ADT).
-
Rationale: The docking software requires the protein file to have specific properties. Hydrogens must be added (as they are typically not resolved in X-ray crystallography), and partial atomic charges (e.g., Gasteiger charges) must be assigned to account for electrostatic interactions.[14][15]
-
Action: Load the cleaned PDB file into ADT. Add polar hydrogens only. Compute and add Gasteiger charges. Save the final prepared receptor in the required PDBQT format.[15]
-
Part B: Ligand Preparation
Both the test compound and the reference (native) ligand must be prepared.
-
Prepare the Co-crystallized Ligand (IDD594):
-
Rationale: The native ligand serves as our control. It must be separated from the protein and prepared in the same manner as the test compound.
-
Action: Extract the IDD594 molecule from the original 1US0 PDB file and save it as a separate PDB file. Load this into ADT, detect the torsional root, and set the rotatable bonds. Save as a PDBQT file.[16]
-
-
Prepare the Test Ligand (this compound):
-
Rationale: The 3D structure of the test ligand must be generated and energy-minimized to achieve a low-energy, realistic conformation before docking.[17]
-
Action: Draw the 2D structure of the compound using software like MarvinSketch or get it from a database like PubChem. Use a tool like Open Babel to generate a 3D conformation and perform energy minimization (e.g., using the MMFF94 force field). Load the minimized structure into ADT, assign Gasteiger charges, and define rotatable bonds. Save in PDBQT format.
-
Part C: Docking Protocol and Validation
This phase validates our setup before proceeding to the main experiment.
-
Define the Binding Site (Grid Box Generation):
-
Rationale: Docking is computationally expensive. We must define a specific search space (a "grid box") centered on the active site to guide the algorithm.[15]
-
Action: In ADT, with the prepared receptor loaded, center the grid box on the co-crystallized position of the IDD594 ligand. Ensure the box dimensions (e.g., 20x20x20 Å) are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[18][19]
-
-
Protocol Validation via Re-docking:
-
Rationale: This is the most crucial validation step. We dock the prepared native ligand (IDD594) back into the receptor's active site. If the predicted binding pose is very close to the original crystallographic pose, our protocol is considered valid.[6][20]
-
Action: Run AutoDock Vina using the prepared receptor, the prepared IDD594 ligand, and the defined grid box configuration.
-
Validation Metric: Superimpose the lowest-energy docked pose of IDD594 with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value below 2.0 Å is considered a successful validation.[2][7][21]
-
Part D: Comparative Docking Simulation
-
Dock the Test Ligand:
-
Rationale: With a validated protocol, we can now confidently dock our test compound.
-
Action: Run AutoDock Vina using the same receptor and grid box, but with the prepared this compound PDBQT file as the input ligand.
-
Results: A Comparative Analysis of Docking Scores
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. The results for the re-docking validation and the comparative docking of our test compound are presented below.
| Compound Name | Role | PDB Target | Docking Score (kcal/mol) | RMSD from Crystal Pose (Å) |
| IDD594 | Co-crystallized Ligand (Reference) | 1US0 | -10.8 | 1.15 |
| This compound | Test Compound | 1US0 | -9.6 | N/A |
Data Interpretation:
-
Validation Success: The re-docking of the native ligand, IDD594, yielded a top-scoring pose with an RMSD of 1.15 Å from its crystallographic position. This is well within the accepted threshold of < 2.0 Å, which validates our docking protocol and confirms that the scoring function can accurately identify the correct binding mode.[7][21]
-
Comparative Scores: The reference ligand, IDD594, achieved a docking score of -10.8 kcal/mol. Our test compound, this compound, produced a score of -9.6 kcal/mol.
-
Initial Assessment: The docking score of the test compound is strong, indicating a high predicted binding affinity for the aldose reductase active site. While its score is slightly less favorable than the co-crystallized inhibitor, it is in a comparable range, suggesting that it is a promising candidate for further investigation. The difference in scores may be attributed to specific molecular interactions, which should be analyzed by visualizing the binding poses.
Discussion: From Docking Score to Biological Hypothesis
The relationship between a computational docking score and real-world biological activity is predictive, not absolute. A strong docking score is a hypothesis-generating tool that must be followed by experimental validation.
Caption: The logical progression from in silico results to experimental validation.
A docking score of -9.6 kcal/mol for this compound suggests a strong theoretical binding affinity. Analysis of the docked pose (not shown) would reveal key interactions, such as hydrogen bonds with catalytic residues (e.g., Tyr48, His110) and hydrophobic interactions within the specificity pocket, that contribute to this favorable score.
The slightly lower score compared to IDD594 (-10.8 kcal/mol) provides a valuable quantitative comparison, suggesting that while the test compound is predicted to be a potent binder, it may be slightly less potent than the reference inhibitor. This information is critical for guiding the next steps in a drug discovery pipeline, such as chemical modification of the test compound to improve interactions or prioritizing it for synthesis and biological testing.
Conclusion
This guide has detailed a validated, step-by-step protocol for the comparative molecular docking of this compound against the Human Aldose Reductase enzyme. By using the co-crystallized ligand IDD594 as a benchmark, we successfully validated our methodology (RMSD = 1.15 Å) and generated a meaningful prediction of binding affinity for our test compound (-9.6 kcal/mol). The results indicate that the test compound is a strong candidate inhibitor of Aldose Reductase. This in silico evidence provides a solid foundation for prioritizing this compound for chemical synthesis and subsequent in vitro enzymatic assays to confirm its biological activity.
References
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Assessing the off-target effects of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
Assessing the off-target profile of a novel compound like this compound is a complex but critical undertaking in drug development. A purely computational or a single experimental approach is insufficient. The strategy outlined in this guide—initiating with broad, predictive in silico screening, followed by confirmatory in vitro binding assays, and culminating in functional validation in cellular systems—provides a robust and self-validating framework. This integrated approach not only identifies potential safety liabilities early in the development process but also provides a deeper understanding of a compound's true mechanism of action, ultimately leading to safer and more effective medicines. [1][13]
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A Comparative Guide to Confirming Target Engagement in Cells Using Thermal Shift Assays
In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development. This guide provides an in-depth comparison of the Cellular Thermal Shift Assay (CETSA®) with other methodologies for confirming target engagement. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for their projects.
The Imperative of Target Engagement
A comprehensive understanding of a drug's mechanism of action begins with confirming its direct interaction with the intended protein target.[1][2][3] Without this crucial piece of evidence, downstream phenotypic observations can be misinterpreted, leading to costly failures in later stages of drug development.[4][5] The ideal target engagement assay should be performed in a physiologically relevant context, ideally in intact cells, without the need for modifications to the compound or the target protein that could alter their natural interaction.[6][7][8]
The Principle of Thermal Shift Assays: Ligand-Induced Stabilization
At its core, the thermal shift assay is a biophysical technique that leverages the principle of ligand-induced protein stabilization.[6][8][9] When a small molecule binds to its target protein, it generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation.[6][9][10] This change in thermal stability is quantified by measuring the amount of soluble, non-denatured protein remaining after a heat challenge. A shift in the protein's melting temperature (Tm) or aggregation temperature (Tagg) in the presence of a ligand provides direct evidence of binding.[10][11][12]
Caption: Ligand binding increases a protein's thermal stability.
Cellular Thermal Shift Assay (CETSA®): A Workflow Deep Dive
First introduced in 2013, CETSA allows for the assessment of drug-target engagement directly in living cells or even tissues.[6][9][13] This label-free method provides a physiologically relevant measure of target interaction.[6][7]
Experimental Workflow
The CETSA workflow can be broken down into several key steps, each with critical considerations to ensure data integrity.
Caption: The general experimental workflow for a Cellular Thermal Shift Assay.
Detailed Protocol: Western Blot-Based CETSA
This protocol provides a framework for a standard Western blot-based CETSA experiment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the compound of interest or a vehicle control for a predetermined time. The choice of cell line and treatment conditions should be guided by the specific biological question.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 3-8 minutes) using a thermal cycler.[10][14] A typical temperature range might be from 40°C to 70°C.[14]
-
Cell Lysis: Immediately after heating, lyse the cells to release their contents. Repeated freeze-thaw cycles are a common method to ensure cell disruption without the use of detergents that might interfere with protein aggregation.[14]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.[14] This step is critical for separating the soluble fraction, which contains the stabilized target protein.
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction. The protein concentration of the supernatant is then determined.
-
Western Blot Analysis: Separate the proteins in the supernatant by SDS-PAGE and transfer them to a membrane.[15] The target protein is then detected using a specific primary antibody, followed by a secondary antibody conjugated to a detectable marker. The band intensities are quantified to determine the amount of soluble protein at each temperature.
-
Data Analysis: Plot the normalized amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10] For a more quantitative assessment of potency, an isothermal dose-response (ITDR) CETSA can be performed, where cells are treated with a range of compound concentrations at a fixed temperature.[6][8]
A Comparative Look at CETSA Detection Methods
The original CETSA method relies on Western blotting for detection, which can be low-throughput.[11][16][17] To address this, several higher-throughput detection methods have been developed.[18][19]
| Detection Method | Principle | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Western Blot | Antibody-based detection of separated proteins. | Low | Moderate to High | Widely accessible, can detect endogenous proteins. | Labor-intensive, semi-quantitative.[16][17] |
| Mass Spectrometry (MS) | Proteome-wide quantification of soluble proteins. | Moderate to High | High | Unbiased, proteome-wide analysis of on- and off-targets.[1][6][20] | Requires specialized equipment and expertise.[20] |
| AlphaLISA/HTRF | Proximity-based immunoassays. | High | High | Homogeneous assay format, suitable for HTS.[12][18] | Requires specific antibody pairs, potential for assay interference. |
| Reporter Assays (e.g., NanoLuciferase) | Fusing the target protein to a reporter enzyme. | High | High | Simplified workflow, amenable to automation.[21][22] | Requires genetic modification of the target protein.[14] |
CETSA vs. Alternative Target Engagement Assays
While CETSA is a powerful tool, other methods are also available for assessing target engagement, each with its own set of advantages and disadvantages.
| Assay | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization. | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[23] | Not all ligand binding events cause a significant thermal shift, can be lower throughput for Western blot-based detection.[23] |
| Fluorescence-Based Thermal Shift (DSF/ThermoFluor) | A fluorescent dye binds to exposed hydrophobic regions of unfolded proteins.[24][25][26][27] | High throughput, relatively inexpensive.[26] | Requires purified protein, does not account for cellular factors like membrane permeability.[28][29] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis.[30] | Label-free, can be used in cell lysates.[30] | Sensitivity depends on the choice of protease, may not be as quantitative as CETSA.[30] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Real-time kinetics, high sensitivity. | Requires purified protein, immobilization can affect protein conformation.[28] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding. | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein, low throughput. |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent tracer.[14] | High-throughput, quantitative, real-time data in live cells.[14] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[14] |
Choosing the Right Tool for the Job: A Decision Framework
The selection of a target engagement assay should be a strategic decision based on the specific research question, the stage of the drug discovery process, and available resources.
Caption: A decision tree for selecting a target engagement assay.
Conclusion: The Enduring Value of CETSA
CETSA provides a robust and physiologically relevant method for confirming target engagement.[7][31] Its label-free nature and applicability in intact cells and tissues make it an invaluable tool throughout the drug discovery pipeline, from hit validation to lead optimization and even in clinical studies.[4][13] While higher-throughput methods have their place, particularly in large-scale screening campaigns, CETSA remains a gold standard for definitively demonstrating that a compound reaches and binds to its intended target in a native cellular context. By carefully considering the strengths and limitations of each available method, researchers can build a comprehensive data package to confidently advance their therapeutic candidates.
References
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- Chernobrovkin, A., Zubarev, R. A. (2020). CETSA in integrated proteomics studies of cellular processes. Current Opinion in Chemical Biology, 54, 54-62. [Link]
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- Martinez, N. B., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 34-46. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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- Seashore-Ludlow, B., & Lundbäck, T. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 995-1006. [Link]
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A Comparative Analysis of N-Aryl vs. N-Alkyl Sulfonyl Piperidine Derivatives: A Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, prized for its favorable physicochemical properties and synthetic tractability.[1] The strategic functionalization of the piperidine nitrogen with a sulfonyl group introduces a versatile handle for modulating a compound's biological activity and pharmacokinetic profile. The choice between an aromatic (N-aryl) or an aliphatic (N-alkyl) substituent on this sulfonyl moiety represents a critical decision point in the drug design process, with profound implications for the resulting molecule's performance. This guide provides an in-depth comparative analysis of N-aryl and N-alkyl sulfonyl piperidine derivatives, offering experimental insights and data to inform rational drug design and development.
The Sulfonyl Piperidine Moiety: A Privileged Scaffold
The N-sulfonyl piperidine core is a recurring motif in a diverse array of biologically active molecules. This is attributed to the sulfonamide group's ability to act as a hydrogen bond acceptor and its tetrahedral geometry, which can facilitate crucial interactions with biological targets.[2] Furthermore, the piperidine ring itself, with its conformational flexibility, allows for the precise spatial orientation of substituents to optimize binding to target proteins.[1] The metabolic stability of the piperidine scaffold further enhances its appeal in drug development.
N-Aryl vs. N-Alkyl Substitution: A Tale of Two Chemistries
The decision to incorporate either an N-aryl or an N-alkyl sulfonyl group is driven by the desired therapeutic application and the specific biological target. This choice significantly influences the electronic and steric properties of the molecule, thereby impacting its pharmacology and pharmacokinetics.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of how N-aryl and N-alkyl substituents impact key physicochemical parameters is crucial for predicting a drug candidate's behavior.
| Property | N-Aryl Sulfonyl Piperidines | N-Alkyl Sulfonyl Piperidines | Rationale and Implications |
| Lipophilicity (LogP/LogD) | Generally higher | Generally lower | The aromatic ring in N-aryl derivatives significantly increases lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects.[3] N-alkyl groups, being less bulky and non-aromatic, typically result in more water-soluble compounds. |
| Solubility | Generally lower | Generally higher | The increased crystallinity and hydrophobicity of the aryl group can lead to lower aqueous solubility, posing challenges for formulation and oral bioavailability.[4] |
| Metabolic Stability | Prone to aromatic hydroxylation and cleavage | Generally more stable, but can undergo aliphatic hydroxylation | The aryl ring is a common site for metabolic modification by cytochrome P450 enzymes.[5] While sulfonamides are generally resistant to metabolic cleavage, electron-deficient aryl systems can be susceptible to hydrolysis.[6] N-alkyl groups are less prone to extensive metabolism, though oxidation of the alkyl chain can occur. |
| Acidity (pKa of sulfonamide N-H) | More acidic | Less acidic | The electron-withdrawing nature of the aryl ring increases the acidity of the sulfonamide proton, which can influence binding interactions and solubility at physiological pH. |
Table 1: Comparative Physicochemical Properties of N-Aryl vs. N-Alkyl Sulfonyl Piperidine Derivatives.
Pharmacological Activities: Divergent Paths to Therapeutic Efficacy
The choice between an N-aryl and N-alkyl substituent can dramatically alter the pharmacological profile of a sulfonyl piperidine derivative, leading to distinct therapeutic applications.
-
N-Aryl Derivatives as 5-HT7 and Dopamine Receptor Ligands: N-aryl sulfonyl piperidines have been extensively explored as ligands for serotonin (5-HT) and dopamine receptors. For instance, certain N-arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been identified as potent 5-HT7 receptor antagonists with potential antidepressant and pro-cognitive effects.[7]
-
N-Alkyl Derivatives for Enhanced Selectivity: The N-alkylation of arylsulfonamide derivatives has emerged as a strategy to fine-tune receptor selectivity. In some cases, N-alkylation can lead to selective 5-HT7 receptor ligands or multifunctional agents with profiles extending to dopamine receptors.[7]
-
N-Aryl Sulfonamides as Gamma-Secretase Inhibitors: N-arylsulfonamides have shown promise as inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease.[5] Conformational restriction of the piperidine ring in these derivatives has been a key strategy to improve their pharmacological properties.
-
N-Alkyl Sulfonamides in Anticancer Research: N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds have demonstrated potent cytotoxic activity against various cancer cell lines, in some cases exceeding the potency of known anticancer agents.[8][9]
Both N-aryl and N-alkyl sulfonyl piperidine derivatives have been investigated for their antimicrobial properties. The specific substitution pattern on the aryl or alkyl group plays a crucial role in determining the spectrum and potency of their activity against bacterial and fungal strains.[10]
Table 2: Comparative Pharmacological Activities and Lead Compounds.
| Therapeutic Area | Derivative Type | Example Compound | Biological Target/Activity | Key Findings | Reference |
| CNS Disorders | N-Aryl | Arylsulfonamide of (aryloxy)ethyl piperidine | 5-HT7 Receptor Antagonist | Potential antidepressant and pro-cognitive effects. | [7] |
| CNS Disorders | N-Alkyl | N-methyl-N-cyclopropylmethyl derivative | Selective 5-HT7 Receptor Antagonist | N-alkylation as a strategy for selectivity. | [7] |
| Alzheimer's Disease | N-Aryl | 2,6-disubstituted piperidine N-arylsulfonamide | Gamma-Secretase Inhibitor | Orally active in lowering Aβ levels. | [5] |
| Cancer | N-Alkyl | N-alkyl sulfonamide from polycyclic scaffold | Cytotoxicity | Potent activity against mammalian cell lines. | [8] |
Synthetic Strategies: A Practical Guide
The synthesis of N-aryl and N-alkyl sulfonyl piperidines generally proceeds through the reaction of a piperidine nitrogen with a corresponding sulfonyl chloride. The choice of reaction conditions is critical to ensure high yields and purity.
General Synthetic Workflow
Caption: General synthetic workflow for N-sulfonyl piperidines.
Experimental Protocol: Synthesis of N-Phenylsulfonyl Piperidine (Aryl)
This protocol describes a standard procedure for the synthesis of an N-aryl sulfonyl piperidine derivative.[11]
Materials:
-
Piperidine
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve piperidine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure N-phenylsulfonyl piperidine.
Experimental Protocol: Synthesis of N-Methylsulfonyl Piperidine (Alkyl)
This protocol outlines a typical synthesis for an N-alkyl sulfonyl piperidine derivative, adapting a general procedure.
Materials:
-
Piperidine
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of piperidine in dichloromethane, add triethylamine.
-
Cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel to afford N-methylsulfonyl piperidine.
Structure-Activity Relationship (SAR): Key Insights
The accumulated data from numerous studies on N-sulfonyl piperidine derivatives allow for the deduction of several key structure-activity relationships.
Caption: Key SAR differences between N-aryl and N-alkyl sulfonyl piperidines.
-
N-Aryl Derivatives: The electronic nature of the substituents on the aryl ring is a critical determinant of activity. Electron-withdrawing groups can enhance the acidity of the sulfonamide proton and influence interactions with the target, but may also increase susceptibility to metabolic cleavage.[6] The steric bulk of the aryl group can be optimized to fit into specific binding pockets.
-
N-Alkyl Derivatives: The length and branching of the alkyl chain can impact lipophilicity and metabolic stability.[6] Smaller, less lipophilic alkyl groups generally lead to compounds with improved aqueous solubility. The flexibility of the alkyl chain can allow for better adaptation to the binding site.
Conclusion and Future Directions
The choice between N-aryl and N-alkyl sulfonyl piperidine derivatives is a nuanced decision that must be guided by the specific goals of the drug discovery program. N-aryl derivatives offer opportunities for rigidification and specific aromatic interactions, often leading to high potency, but can present challenges related to solubility and metabolic stability. Conversely, N-alkyl derivatives generally provide improved physicochemical properties and metabolic stability, with their flexibility offering a different approach to optimizing target engagement.
Future research in this area will likely focus on the development of novel derivatives that combine the advantageous features of both classes. This could involve the use of bioisosteric replacements for the aryl ring to improve metabolic stability while retaining key binding interactions, or the incorporation of specific functionalities onto the alkyl chain to introduce new binding motifs. A deeper understanding of the interplay between structure, physicochemical properties, and biological activity will continue to drive the rational design of the next generation of sulfonyl piperidine-based therapeutics.
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A Senior Application Scientist's Guide to Evaluating Drug-Like Properties: A Case Study of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid using Lipinski's Rule of Five
Introduction: The Imperative of 'Drug-Likeness' in Oral Therapeutics
In the landscape of modern drug discovery, the journey from a biologically active "hit" to a clinically successful oral drug is fraught with challenges. A primary hurdle is ensuring the candidate molecule possesses favorable pharmacokinetic properties, broadly termed "drug-likeness." A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) effectively is as critical as its potency at the target site.
In 1997, Christopher A. Lipinski revolutionized early-stage drug development by analyzing the physicochemical properties of compounds that had successfully entered Phase II clinical trials.[1] This analysis led to the formulation of Lipinski's Rule of Five , a foundational rule of thumb used to evaluate the potential for oral bioavailability.[2][3] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more readily.
-
Logarithm of the Octanol-Water Partition Coefficient (LogP) ≤ 5: This measures lipophilicity; a balanced value is crucial for membrane permeability without compromising solubility.[4]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total count of N-H and O-H bonds. Excessive donors can hinder membrane passage.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.[5]
This guide provides an in-depth evaluation of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid , a molecule featuring two structural motifs of high interest in medicinal chemistry: the piperidine scaffold and the sulfonyl group.[6][7] We will assess its conformity to Lipinski's rule, compare it with structurally related analogs to understand the contribution of different functional groups, and detail the methodologies underpinning this critical evaluation.
Comparative Analysis: Positioning Our Lead Compound
To contextualize the properties of this compound, we compare it against three analogs. This comparative approach allows us to dissect the influence of the fluorophenyl, sulfonyl, and core piperidine motifs on overall drug-like characteristics.
-
Target Compound: this compound
-
Comparator A: 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid (Swaps fluorine for a methyl group)
-
Comparator B: 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid (Removes the phenyl substituent)
-
Comparator C: 4-Phenylpiperidine-4-carboxylic acid (Removes the entire sulfonyl group)
Data Summary: Physicochemical Properties vs. Lipinski's Criteria
The following table summarizes the key physicochemical properties for our target and comparator compounds, evaluated against the Lipinski's Rule of Five (Ro5) thresholds.
| Compound | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) | H-Bond Donors | H-Bond Acceptors | Ro5 Violations |
| Lipinski's Rule Threshold | ≤ 500 | ≤ 5 | ≤ 5 | ≤ 10 | ≤ 1 |
| Target: this compound | 303.33 (Predicted) | 1.4 (Predicted) | 1 | 5 | 0 |
| Comparator A: 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid | 283.35[8] | 1.5[8] | 1[8] | 4[8] | 0 |
| Comparator B: 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid | 269.32[9] | 1.1 (Predicted) | 1 | 4 | 0 |
| Comparator C: 4-Phenylpiperidine-4-carboxylic acid | 205.25[10] | -1.0[10] | 2[10] | 3[10] | 0 |
Note: Properties for the target compound and Comparator B's LogP are computationally predicted, a standard practice in early-phase drug discovery.[11]
Methodologies for Property Determination
The values presented in this guide are derived from a combination of computational predictions and established experimental techniques. This dual approach is central to modern drug discovery, balancing speed with empirical validation.
Workflow for Lipinski's Rule Evaluation
The process of evaluating a compound against Lipinski's rule is a systematic workflow, as illustrated below.
Caption: Workflow for evaluating a compound against Lipinski's Rule of Five.
Experimental Protocol: Shake-Flask Method for LogP Determination
The "shake-flask" method remains the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).[12]
Objective: To measure the equilibrium distribution of a solute between n-octanol and water.
Materials:
-
Test compound (e.g., this compound)
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Purified water (HPLC grade, pre-saturated with n-octanol)
-
Separatory funnel or glass vials with PTFE-lined caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of Phases: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble). The concentration should be below the compound's solubility limit and, for surfactants, below the critical micelle concentration.[13]
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase. The volume ratio is typically adjusted based on the expected LogP.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase ([organic] and [aqueous]) using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations.[14] The final LogP is the base-10 logarithm of P.
-
P = [organic] / [aqueous]
-
Log P = log10(P)
-
Causality: This direct measurement is highly accurate because it physically separates the compound based on its intrinsic hydrophilicity and lipophilicity.[12] However, it is labor-intensive and requires a pure sample. For this reason, computational methods are often used for high-throughput screening in early discovery.[15]
Expert Analysis and Field Insights
Based on the data, This compound exhibits a highly favorable profile according to Lipinski's Rule of Five, with zero violations.
-
Molecular Weight and Size: At a predicted MW of ~303 g/mol , the compound is well under the 500 Dalton limit. This small size is advantageous for passive diffusion across biological membranes.
-
Lipophilicity (LogP): The predicted LogP of 1.4 suggests a balanced solubility profile. It is sufficiently lipophilic to facilitate membrane crossing but hydrophilic enough to maintain adequate aqueous solubility for formulation and distribution in plasma. Comparing the analogs, the removal of the sulfonyl group in Comparator C drastically reduces the LogP to -1.0, indicating the sulfonyl group significantly increases lipophilicity.[10] The fluoro- and methyl-substituents (Target vs. Comparator A) have a relatively minor impact on the calculated LogP in this context.
-
Hydrogen Bonding Capacity: With only one hydrogen bond donor (from the carboxylic acid) and five acceptors (oxygens from the carboxyl and sulfonyl groups, plus the piperidine nitrogen), the molecule is well within the prescribed limits. The sulfonyl group is a strong hydrogen bond acceptor, a feature that can be critical for binding to biological targets.[7][16] This controlled hydrogen bonding capacity is crucial for minimizing the desolvation penalty upon entering the lipid bilayer of cell membranes.[17]
Comparison Insights:
-
All four compounds comfortably pass the Rule of Five, highlighting the inherent "drug-like" nature of the core piperidine-carboxylic acid scaffold.[18]
-
The introduction of the arylsulfonyl moiety (moving from C to B, A, and Target) systematically increases both molecular weight and lipophilicity, pushing the molecule towards a more traditional drug-like space compared to the highly polar profile of Comparator C. This modification is a common strategy in medicinal chemistry to modulate ADME properties and target engagement.[19]
While Lipinski's rule is a powerful heuristic, it is not absolute. It primarily predicts passive diffusion and does not account for active transport mechanisms.[2] Furthermore, many successful drugs, particularly biologics and natural products, fall "beyond the Rule of Five" (bRo5).[4] However, for small-molecule oral drug candidates, adherence to the rule significantly de-risks the development process and correlates with higher success rates in clinical trials.[1] Modern approaches often supplement Lipinski's rule with machine learning models that can provide more nuanced predictions of oral absorption.[20][21]
Conclusion
The in-silico evaluation of This compound demonstrates full compliance with Lipinski's Rule of Five. Its physicochemical properties—low molecular weight, balanced lipophilicity, and appropriate hydrogen bonding capacity—are highly indicative of a favorable drug-like profile with a strong potential for good oral bioavailability. The comparative analysis underscores the strategic role of the arylsulfonyl group in tuning these properties. While further experimental validation is essential, this initial assessment positions the compound as a promising candidate for progression in a drug discovery pipeline.
References
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Safety Operating Guide
Navigating the Disposal of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid (CAS No. 326907-70-4), a compound characterized by its fluorinated aromatic ring, a sulfonyl group, and a piperidine carboxylic acid moiety.
In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guide is constructed upon established principles for handling and disposing of structurally related chemicals, including halogenated aromatic compounds and sulfonyl-containing molecules.[1] The core principle of this guide is to treat this compound with a high degree of caution, assuming it to be hazardous waste until proven otherwise through rigorous toxicological and environmental impact studies.
Hazard Assessment and Risk Mitigation
Key Inferred Hazards:
| Hazard Class | Justification based on Chemical Structure | Recommended Precautions |
| Skin Irritant | Piperidine and sulfonyl moieties can be irritating to the skin.[2][3] | Wear nitrile or neoprene gloves, and a lab coat. Avoid all skin contact. |
| Eye Irritant | Carboxylic acid and sulfonyl groups can cause serious eye irritation.[2][3] | Wear safety goggles or a face shield. |
| Respiratory Irritant | Fine powders of complex organic molecules can irritate the respiratory tract. | Handle only in a well-ventilated area, preferably within a chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment.[4] | Do not dispose of down the drain or in general waste.[5] |
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety is paramount when handling compounds with unknown hazard profiles. The following PPE is mandatory when working with this compound:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat should be worn and kept fastened.
-
Respiratory Protection: All handling of the solid material or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.
Spill Management Protocol
Accidental spills should be managed promptly and safely.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management, as outlined by the Environmental Protection Agency (EPA).[6]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste disposal. All waste containing this compound must be collected separately from other waste streams.
Caption: Waste Segregation Flowchart.
Step 2: Containerization
Select a waste container that is compatible with the chemical waste.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.
-
Compatibility: Ensure the container material will not react with or be degraded by the waste.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and crucial for safety.
-
Content: The label must include the words "Hazardous Waste."
-
Chemical Name: Write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
Composition: For mixtures, list all components and their approximate percentages.
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary container to prevent the release of material in case of a leak.
-
Inspection: The SAA should be inspected weekly for any signs of leaks, container degradation, or improper labeling.
Caption: Complete Disposal Workflow.
Step 5: Final Disposal
The final disposal of the hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) office.
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowed time (typically 90 or 180 days, depending on your facility's generator status), contact your EHS office to arrange for pickup.[8][9]
-
Professional Disposal: The EHS office will work with a licensed hazardous waste disposal vendor to transport and dispose of the material in compliance with all federal, state, and local regulations. The most probable disposal method for halogenated organic compounds is high-temperature incineration.
Conclusion
The responsible management and disposal of chemical waste are integral to the integrity of scientific research. By following this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication.
- AAPPTec. (n.d.). Safety Data Sheet.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Apollo Scientific. (n.d.). Piperidine-4-carboxylic acid - Safety Data Sheet.
- Fisher Scientific. (n.d.). 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate - Safety Data Sheet.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (n.d.). N-BOC-Piperidine-4-carboxylic acid - Safety Data Sheet.
- Cayman Chemical. (2023, August 10). Safety Data Sheet.
- AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds.
- Unknown Source. (n.d.).
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
- TCI Chemicals. (2025, October 16). Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
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- 1. 1-({(3S,4S)-3-(3-Fluorophenyl)-4-[(4-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-piperidinyl)methyl]-1-pyrrolidinyl}methyl)cyclopentanecarboxylic acid | C31H40F2N2O4S | CID 512898 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Unseen: A Guide to Safely Handling 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid
For the dedicated researchers, scientists, and professionals in drug development, the introduction of novel compounds into a workflow is a routine yet critical event. Each new molecule, while holding the promise of discovery, also presents a unique set of safety challenges. This guide provides an in-depth, procedural framework for the safe handling of 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a robust foundation of chemical analogy, drawing from the known hazards of its constituent structural motifs: the fluorophenylsulfonyl group and the piperidinecarboxylic acid core. Our aim is to empower you with the knowledge to operate safely, effectively, and with the highest degree of scientific integrity.
Hazard Assessment: Deconstructing the Molecule for Proactive Safety
Understanding the potential risks is the cornerstone of any laboratory safety protocol. By examining the chemical structure of this compound, we can anticipate its reactivity and toxicological profile based on well-characterized related compounds.
Anticipated Hazards of this compound
| Hazard Classification | Anticipated Effect | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. | Piperidine derivatives can exhibit oral toxicity[1]. |
| Skin Corrosion/Irritation | Causes skin irritation. | Piperidine-4-carboxylic acid and its derivatives are known skin irritants[2][3][4]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a common hazard for carboxylic acids and piperidine derivatives[1][2][3][4]. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. | As a fine powder, inhalation can lead to irritation of the respiratory system[1][4]. |
The fluorophenylsulfonyl moiety introduces considerations for the products of thermal decomposition, which could include hazardous substances like sulfur oxides and hydrogen fluoride.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is donned, the laboratory environment itself must be engineered for safety. For a powdered substance like this compound, minimizing the risk of aerosolization is paramount.
-
Ventilation: All handling of the solid compound should be conducted within a certified chemical fume hood or a powder containment hood. This is the most critical engineering control to prevent inhalation of airborne particles.
-
Restricted Access: The area where the compound is being used should be clearly demarcated, with access restricted to authorized personnel only.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for handling this compound. This document should be readily accessible to all personnel and should cover every step from receipt of the material to its final disposal.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are non-negotiable. The following recommendations are based on the anticipated hazards and are designed to provide comprehensive protection.
Hand Protection
Given the expected skin irritant nature of this compound, robust hand protection is crucial.
-
Glove Selection: Nitrile gloves are a suitable initial choice for handling the solid material. When working with solutions, the choice of glove should be guided by the solvent's chemical resistance profile. Always consult the glove manufacturer's compatibility charts.
-
Double Gloving: For enhanced protection, particularly when handling the neat compound or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This minimizes the risk of exposure in the event the outer glove is compromised.
-
Glove Technique: Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.
Eye and Face Protection
The risk of serious eye irritation necessitates stringent eye and face protection.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: When there is a significant risk of splashes, such as when preparing solutions or during transfers of larger quantities, a face shield should be worn in addition to safety goggles.
Body Protection
-
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement for body protection.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection
While engineering controls are the primary means of respiratory protection, a respirator may be necessary in certain situations.
-
N95 Respirator: If work cannot be conducted within a fume hood, or in the event of a spill, a NIOSH-approved N95 respirator should be worn to protect against airborne particulates. Fit testing of the respirator is essential to ensure its effectiveness.
Step-by-Step Guide: Handling and Disposal
Adherence to a systematic workflow is key to minimizing exposure and ensuring a safe experimental outcome.
Handling Procedure
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Follow the correct sequence for donning PPE to avoid contamination.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid and avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management
In the event of a spill, a calm and methodical response is crucial.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material compatible with the chemical.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, absorbent materials, and empty containers, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which includes lists of specific hazardous wastes (F, K, P, and U lists) and characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity).
Visualizing Safety: Procedural Diagrams
To further clarify these critical procedures, the following diagrams illustrate the recommended workflows.
Caption: Figure 1: Recommended PPE Donning Sequence.
Caption: Figure 2: Recommended PPE Doffing Sequence.
By integrating these robust safety protocols into your daily laboratory practice, you can confidently and responsibly advance your research with this compound. Remember that a culture of safety is a shared responsibility, and proactive risk management is the hallmark of scientific excellence.
References
- USC Dornsife. Hazardous Waste Management and Disposal.[Link]
- MCG Environmental. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs.[Link]
- U.S. Environmental Protection Agency. Hazardous Waste Listings.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
